molecular formula C9H13Cl2IN2O B1395579 5-Iodo-A-85380 dihydrochloride CAS No. 213764-92-2

5-Iodo-A-85380 dihydrochloride

Cat. No.: B1395579
CAS No.: 213764-92-2
M. Wt: 363.02 g/mol
InChI Key: ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-A-85380 dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13Cl2IN2O and its molecular weight is 363.02 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azetines - Azetidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVFYWEBSHGBV-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217837-17-6
Record name Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-A-85380 Dihydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-A-85380 dihydrochloride, a key pharmacological tool in the study of nicotinic acetylcholine receptors (nAChRs). This document details its chemical properties, mechanism of action, and summarizes key quantitative data from various studies. Furthermore, it provides detailed experimental protocols and visual representations of its signaling pathways and experimental workflows to facilitate its application in research and drug development.

Core Compound Properties

This compound is a synthetic compound renowned for its high affinity and selectivity as an agonist for the α4β2 and α6β2 subtypes of nicotinic acetylcholine receptors.[1] Its chemical structure is 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride.[1] The introduction of an iodine atom allows for radioiodination, making it an invaluable tool for in vivo imaging studies of nAChRs.[2]

PropertyValueReference
Chemical Name 3-[(2S)-2-Azetidinylmethoxy]-5-iodopyridine dihydrochloride[1]
Synonyms 5-I-A-85380[3]
Molecular Formula C₉H₁₁IN₂O · 2HCl[1]
Molecular Weight 363.03 g/mol [1]
CAS Number 1217837-17-6[1]
Appearance Off-white powder
Solubility Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1]
Storage Desiccate at +4°C[1]

Mechanism of Action and Signaling Pathway

5-Iodo-A-85380 is a potent agonist at α4β2 and α6β2 nAChRs, which are ligand-gated ion channels.[1] Upon binding, it stabilizes the open conformation of the receptor, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the firing of action potentials and the release of various neurotransmitters, most notably dopamine.[4] The activation of these receptors, particularly the α4β2 subtype, has been linked to various physiological processes, including reward, cognition, and pain perception.[5]

The downstream signaling cascade initiated by the activation of α4β2 nAChRs is complex and can involve multiple pathways. The initial influx of calcium is a critical event that can trigger various calcium-dependent enzymes and second messenger systems.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens 5_Iodo_A_85380 5-Iodo-A-85380 5_Iodo_A_85380->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Influx->Ca_Signaling Action_Potential Action Potential Firing Depolarization->Action_Potential Dopamine_Release Dopamine Release Action_Potential->Dopamine_Release Gene_Expression Changes in Gene Expression Ca_Signaling->Gene_Expression Neuronal_Plasticity Neuronal Plasticity Ca_Signaling->Neuronal_Plasticity

nAChR Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional activity of 5-Iodo-A-85380 at various nAChR subtypes.

Table 3.1: Binding Affinity of 5-Iodo-A-85380
Receptor SubtypeSpeciesRadioligandKd (pM)Ki (pM)Reference
α4β2 Rat[¹²⁵I]5-Iodo-A-8538010[2]
α4β2 Human[¹²⁵I]5-Iodo-A-8538012[2]
α4β2 Rat[³H]Epibatidine11-210[6]
α3β4 Rat[³H]Epibatidine~5000-fold lower than α4β2[1]
α7 Rat[³H]Epibatidine~25000-fold lower than α4β2[1]
Muscle Rat[³H]Epibatidine~140000-fold lower than α4β2[1]
Table 3.2: Functional Activity of 5-Iodo-A-85380
AssayReceptor SubtypeSystemEC₅₀ (nM)Emax (% of control)Reference
[³H]Dopamine Release α6β2Rat striatal synaptosomes12.7Not Reported[1]
[³H]Dopamine Release α4β2Rat striatal synaptosomes~35Not Reported[1]
Calcium Influx human α4β2Mammalian cell linesNot ReportedNot Reported[7]
Neuronal Firing α4β2*Dopaminergic neurons (VTA)Not ReportedNot Reported[7]

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for 5-Iodo-A-85380 is not readily found. However, its synthesis has been reported to be performed at the Research Triangle Institute.[3] The synthesis of its radioiodinated form has been described via radioiodination of a trimethylstannyl precursor.[8] Below is a representative protocol for the synthesis of a similar radioiodinated pyridine derivative, which can be adapted for 5-Iodo-A-85380.

Representative Synthesis of a Radioiodinated Pyridine Derivative

Synthesis_Workflow Start Start with 5-Bromo-A-85380 Stannylation Stannylation Reaction (e.g., with hexamethylditin and a palladium catalyst) Start->Stannylation Precursor Trimethylstannyl Precursor Stannylation->Precursor Radioiodination Radioiodination (e.g., with Na[¹²⁵I] and an oxidizing agent) Precursor->Radioiodination Radiolabeled_Intermediate Radiolabeled Intermediate Radioiodination->Radiolabeled_Intermediate Deprotection Acidic Deprotection (if a protecting group is used) Radiolabeled_Intermediate->Deprotection Purification Purification (e.g., by HPLC) Deprotection->Purification Final_Product [¹²⁵I]5-Iodo-A-85380 Purification->Final_Product

Synthesis Workflow
  • Stannylation of the Precursor: A common route to radioiodinated aromatic compounds is through a stannylated intermediate. The corresponding bromo- or triflate-substituted precursor of A-85380 would be reacted with a tin reagent, such as hexamethylditin, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an appropriate solvent (e.g., toluene) under inert atmosphere and heated to reflux. The reaction progress is monitored by TLC or LC-MS.

  • Purification of the Stannylated Intermediate: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Radioiodination: The purified trimethylstannyl precursor is dissolved in a suitable solvent (e.g., ethanol). Sodium iodide (Na¹²⁵I or Na¹²³I) is added, followed by an oxidizing agent (e.g., Chloramine-T or Iodogen). The reaction is typically carried out at room temperature for a short period (5-15 minutes).

  • Quenching and Purification: The reaction is quenched by the addition of a reducing agent (e.g., sodium metabisulfite). The crude radioiodinated product is then purified by high-performance liquid chromatography (HPLC) to separate it from unreacted iodide and other impurities.

  • Formulation: The purified radioiodinated 5-Iodo-A-85380 is formulated in a suitable vehicle (e.g., saline with a small amount of ethanol) for in vitro or in vivo use.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using [¹²⁵I]5-Iodo-A-85380 as the radioligand.

  • Membrane Preparation: Brain tissue (e.g., rat cortex or thalamus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of buffer or competing ligand at various concentrations.

    • 50 µL of [¹²⁵I]5-Iodo-A-85380 at a fixed concentration (typically at or below its Kd value).

    • 100 µL of the membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., 1 µM epibatidine).

  • Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 2-3 hours) at a controlled temperature (e.g., 4°C or room temperature).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competing ligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays in Mice

The following are general protocols for assessing the in vivo effects of 5-Iodo-A-85380 in mice.

4.3.1. Hot-Plate Test for Antinociception

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Mice are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • A baseline latency is determined for each mouse before drug administration.

  • This compound is dissolved in saline and administered (e.g., subcutaneously or intraperitoneally) at various doses.

  • The hot-plate test is repeated at different time points after drug administration (e.g., 15, 30, 60 minutes) to determine the time course and peak effect.

  • An increase in the latency to respond is indicative of an antinociceptive effect.

4.3.2. Measurement of Hypothermia

  • The baseline core body temperature of each mouse is measured using a rectal thermometer.

  • This compound is administered as described above.

  • Core body temperature is measured at regular intervals after drug administration.

  • A decrease in body temperature indicates a hypothermic effect.

4.3.3. Dopamine Release Assay using Striatal Synaptosomes

  • Synaptosome Preparation: The striatum is dissected from the brain and homogenized in a sucrose buffer. The homogenate is centrifuged to obtain a crude synaptosomal pellet, which is then resuspended.

  • Loading with [³H]Dopamine: Synaptosomes are incubated with [³H]dopamine to allow for its uptake.

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: After a washout period to establish a stable baseline of [³H]dopamine release, the synaptosomes are stimulated with 5-Iodo-A-85380 at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after stimulation.

  • Quantification: The amount of [³H]dopamine in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The release of [³H]dopamine is expressed as a percentage of the total radioactivity present in the synaptosomes. The EC₅₀ value for 5-Iodo-A-85380-induced dopamine release is then calculated.

Conclusion

This compound is a powerful and versatile tool for the investigation of nicotinic acetylcholine receptors. Its high affinity and selectivity for α4β2 and α6β2 subtypes, combined with the ability to be radiolabeled, make it an indispensable ligand for both in vitro and in vivo studies. This guide provides researchers with the essential information and methodologies to effectively utilize this compound in their studies of nAChR pharmacology and function.

References

5-Iodo-A-85380: A Deep Dive into its Mechanism of Action on Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Iodo-A-85380 is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial in various physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of 5-Iodo-A-85380, focusing on its interaction with nAChR subtypes, the functional consequences of this interaction, and the potential downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry.

Core Mechanism of Action: Selective Agonism at α4β2 Nicotinic Receptors*

5-Iodo-A-85380 is a structural analog of A-85380 and exhibits a high affinity and selectivity for the α4β2 subtype of nAChRs, which are the most abundant nicotinic receptors in the brain.[1][2] The asterisk (*) indicates that other subunits may be present in the receptor complex. The high selectivity of 5-Iodo-A-85380 for the β2 subunit-containing receptors has been demonstrated in studies using mice lacking the β2 subunit, where the binding of [¹²⁵I]5-Iodo-A-85380 was absent.[2]

The α4β2 nAChRs exist in two primary stoichiometric configurations with distinct pharmacological properties: a high-sensitivity (HS) isoform, typically (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, typically (α4)₃(β2)₂. 5-Iodo-A-85380 acts as a full agonist at the high-sensitivity α4β2 nAChRs and as a partial agonist at the low-sensitivity α4β2 nAChRs and α6-containing subtypes.[1][3] This differential activity is a key aspect of its pharmacological profile.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of 5-Iodo-A-85380 with various nAChR subtypes has been quantified in numerous studies. The following tables summarize the key binding affinity (Kd, Ki) and functional potency (EC₅₀) values reported in the literature.

Table 1: Binding Affinity of 5-Iodo-A-85380 for Nicotinic Receptor Subtypes

Receptor SubtypeLigandTissue/SystemKd (pM)Reference
α4β2[¹²⁵I]5-Iodo-A-85380Rat Brain10[2]
α4β2[¹²⁵I]5-Iodo-A-85380Human Brain12[2]

Table 2: Comparative Potency of 5-Iodo-A-85380 at Different Nicotinic Receptor Subtypes

Receptor SubtypeParameterRelative Potency vs. α4β2Reference
α3β4Binding Affinity850-fold lower
α7Binding Affinity27,000-fold lower
α6β2Functional Activity (Dopamine Release)Potent Agonist

Table 3: Functional Activity of 5-Iodo-A-85380

Receptor Subtype/ResponseAssayEC₅₀EfficacyReference
High-Sensitivity α4(2)β2(3)ElectrophysiologyPotentFull Agonist[1][3]
Low-Sensitivity α4(3)β2(2)ElectrophysiologyPotentPartial Agonist[1][3]
α6-containing subtypesElectrophysiologyPotentPartial Agonist[1][3]

Signaling Pathways Modulated by 5-Iodo-A-85380

The binding of an agonist to a nAChR initiates a conformational change in the receptor, leading to the opening of its ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane. The increase in intracellular Ca²⁺ acts as a second messenger, triggering a variety of downstream signaling cascades.

While direct studies on the specific signaling pathways activated by 5-Iodo-A-85380 are limited, the known mechanisms of α4β2 nAChR activation suggest the potential involvement of the following pathways:

  • Calcium-Dependent Signaling: The influx of Ca²⁺ through the activated α4β2 receptor can directly modulate the activity of various enzymes and transcription factors. This can lead to changes in gene expression and cellular function. The α4β2 receptors are permeable to calcium, and their activation can lead to an increase in intracellular calcium levels, which in turn can trigger various downstream signaling events.[4][5]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Activation of nAChRs has been shown to engage this pathway, potentially through Ca²⁺-dependent mechanisms or interactions with other signaling molecules.[6][7]

  • JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, differentiation, and immune responses. There is evidence linking α7 nAChR activation to this pathway, and it is plausible that α4β2 nAChRs may also utilize this cascade.[8][9][10]

Below are diagrams illustrating the potential signaling pathways and a typical experimental workflow for studying 5-Iodo-A-85380.

nAChR_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol 5_Iodo_A_85380 5-Iodo-A-85380 alpha4beta2_nAChR α4β2 nAChR 5_Iodo_A_85380->alpha4beta2_nAChR Binds to Ion_Channel Ion Channel Opening alpha4beta2_nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca2_Signal Increased [Ca2+]i Cation_Influx->Ca2_Signal PI3K_Akt PI3K/Akt Pathway Ca2_Signal->PI3K_Akt Potential Activation JAK2_STAT3 JAK2/STAT3 Pathway Ca2_Signal->JAK2_STAT3 Potential Activation Cellular_Response Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) PI3K_Akt->Cellular_Response JAK2_STAT3->Cellular_Response

Caption: Potential signaling pathways activated by 5-Iodo-A-85380.

Experimental Protocols

The characterization of 5-Iodo-A-85380's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 5-Iodo-A-85380 to nAChRs.

Objective: To determine the dissociation constant (Kd) of [¹²⁵I]5-Iodo-A-85380 for α4β2 nAChRs in brain tissue.

Materials:

  • Rat or human brain tissue expressing α4β2 nAChRs

  • [¹²⁵I]5-Iodo-A-85380 (radioligand)

  • Unlabeled 5-Iodo-A-85380 or other competing ligand (e.g., nicotine, epibatidine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [¹²⁵I]5-Iodo-A-85380.

  • Determination of Non-specific Binding: In a parallel set of tubes, perform the same incubation in the presence of a high concentration of unlabeled 5-Iodo-A-85380 to saturate the specific binding sites.

  • Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the Kd and Bmax (maximum number of binding sites).

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Brain Tissue) Start->Membrane_Prep Incubation Incubation with [¹²⁵I]5-Iodo-A-85380 (± unlabeled ligand) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd and Bmax determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity of 5-Iodo-A-85380 on nAChRs expressed in Xenopus oocytes.

Objective: To determine the EC₅₀ and efficacy of 5-Iodo-A-85380 at different nAChR subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

  • TEVC setup (amplifier, microelectrodes, perfusion system)

  • Recording solution (e.g., ND96)

  • 5-Iodo-A-85380 solutions of varying concentrations

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs for the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the oocyte with the recording solution. Apply increasing concentrations of 5-Iodo-A-85380 to the oocyte and record the resulting inward current.

  • Data Analysis: Plot the peak current response as a function of the 5-Iodo-A-85380 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal response). The efficacy (full or partial agonist) is determined by comparing the Emax of 5-Iodo-A-85380 to that of a known full agonist (e.g., acetylcholine).

TEVC_Workflow Start Start Oocyte_Prep Oocyte Preparation and cRNA Injection Start->Oocyte_Prep Incubation Incubation (Receptor Expression) Oocyte_Prep->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Drug_Application Application of 5-Iodo-A-85380 TEVC_Recording->Drug_Application Data_Analysis Data Analysis (EC50 and Emax determination) Drug_Application->Data_Analysis End End Data_Analysis->End

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

5-Iodo-A-85380 is a valuable pharmacological tool for studying the α4β2* nicotinic acetylcholine receptors. Its high affinity and selectivity, coupled with its distinct functional profile as a full agonist at high-sensitivity and a partial agonist at low-sensitivity isoforms, make it a unique ligand for dissecting the complex roles of these receptors in the central nervous system. Further research is warranted to fully elucidate the specific downstream signaling pathways directly modulated by 5-Iodo-A-85380, which will provide a more complete understanding of its mechanism of action and its potential therapeutic applications.

References

An In-depth Technical Guide to 5-Iodo-A-85380: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological characteristics of 5-Iodo-A-85380, a potent and selective agonist for specific subtypes of nicotinic acetylcholine receptors (nAChRs). All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams created using Graphviz are provided for the synthesis pathway, signaling mechanism, and experimental workflows.

Chemical Structure and Properties

5-Iodo-A-85380, systematically named 3-((2S)-2-Azetidinylmethoxy)-5-iodopyridine, is a radioiodinated analog of the high-affinity nAChR ligand A-85380.[1] Its structure is characterized by a pyridine ring substituted with an iodine atom and an (S)-azetidinylmethoxy group. This compound is particularly valuable as a radioligand for in vitro and in vivo studies of α4β2* nAChRs due to its high potency and selectivity.[2]

PropertyValue
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine
Synonyms 5-I-A-85380, 5IA
Molecular Formula C₉H₁₁IN₂O
Molecular Weight 290.10 g/mol (non-iodinated)
CAS Number 213550-82-4
Form Typically supplied as a dihydrochloride hydrate salt, which is an off-white powder.
Solubility The dihydrochloride salt is soluble in water (22 mg/mL) and DMSO (up to 100 mM).[3][4]

Synthesis of 5-Iodo-A-85380

The synthesis of radioiodinated 5-Iodo-A-85380 is typically achieved through a two-step process involving the radioiodination of a stannylated precursor, followed by the removal of a protecting group.[1][5]

G cluster_synthesis Synthesis of 5-[125I]iodo-A-85380 precursor 5-Trimethylstannyl-3-((1-tert-butoxycarbonyl -2(S)-azetidinyl)methoxy)pyridine radioiodination Radioiodination precursor->radioiodination Na[125I], Chloramine-T intermediate 5-[125I]iodo-3-((1-tert-butoxycarbonyl -2(S)-azetidinyl)methoxy)pyridine radioiodination->intermediate deprotection Acidic Deprotection intermediate->deprotection Trifluoroacetic Acid (TFA) product 5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine (5-[125I]iodo-A-85380) deprotection->product

Caption: Chemical synthesis workflow for 5-[125I]iodo-A-85380.
Experimental Protocol: Radiosynthesis

  • Radioiodination: The precursor, 5-trimethylstannyl-3-((1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy)pyridine, is subjected to an oxidative radioiodination reaction.[5] This is typically performed using Na[¹²⁵I] and an oxidizing agent such as Chloramine-T.

  • Deprotection: The resulting intermediate, which is BOC-protected, undergoes acidic deprotection to remove the tert-butoxycarbonyl (BOC) group from the azetidine ring.[1][5] This is commonly achieved by treatment with an acid like trifluoroacetic acid (TFA).

  • Purification: The final product is purified, often using high-performance liquid chromatography (HPLC), to yield 5-[¹²⁵I]iodo-A-85380 with high radiochemical purity.

This synthesis method typically results in radiochemical yields between 40-55%.[1][5]

Pharmacological Data

5-Iodo-A-85380 is a highly potent and selective agonist for α4β2 and α6β2* nAChR subtypes. It acts as a full agonist on high-sensitivity α4(2)β2(3) nAChRs and a partial agonist on low-sensitivity α4(3)β2(2) and α6-containing subtypes.[1]

Table 1: Binding Affinity of 5-Iodo-A-85380
Receptor SubtypeSpeciesPreparationRadioligandK_d (pM)
α4β2RatBrain Membranes[¹²⁵I]5-Iodo-A-8538010 - 12
α4β2HumanBrain Membranes[¹²⁵I]5-Iodo-A-8538012 - 14

Data sourced from Mukhin et al. (2000) and Horti et al. (1999).[1][2]

Table 2: Functional Activity and Selectivity
Receptor SubtypeAssay TypeEC₅₀ (nM)Selectivity vs. α4β2
α6β2[³H]Dopamine Release (α-CTx-MII-sensitive)12.7-
α4β2[³H]Dopamine Release (α-CTx-MII-insensitive)~35-
α3β4--~5,000-fold
α7--~25,000-fold
Muscle-type--~140,000-fold

Data sourced from Mogg et al. (2004).[6] Selectivity is expressed as a fold-difference in affinity compared to the α4β2 subtype.

Mechanism of Action & Signaling

5-Iodo-A-85380 primarily acts on presynaptic nAChRs located on axon terminals. Its binding initiates the opening of the ligand-gated ion channel, leading to cation influx (primarily Na⁺ and Ca²⁺). The resulting membrane depolarization and increased intracellular calcium concentration trigger the release of neurotransmitters, such as dopamine, from the nerve terminal.[6]

cluster_pathway Signaling Pathway of 5-Iodo-A-85380 ligand 5-Iodo-A-85380 receptor Presynaptic nAChR (e.g., α4β2) ligand->receptor channel Ion Channel Opening receptor->channel influx Cation Influx (Na+, Ca2+) channel->influx depolarization Membrane Depolarization influx->depolarization release Dopamine Release depolarization->release

Caption: Agonist-induced neurotransmitter release pathway.

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with [¹²⁵I]5-Iodo-A-85380 for binding to nAChRs in a membrane preparation.

cluster_workflow Experimental Workflow: Competitive Radioligand Binding Assay prep 1. Prepare Receptor Membranes (e.g., from rat brain tissue) plate 2. Add Components to 96-well Plate: - Receptor Membranes - [125I]5-Iodo-A-85380 (at Kd) - Test Compound (varying conc.) prep->plate incubate 3. Incubate (e.g., 60 min at 30°C) plate->incubate filter 4. Rapid Filtration (Vacuum harvest onto GF/C filters) incubate->filter wash 5. Wash Filters (Remove unbound radioligand) filter->wash count 6. Scintillation Counting (Measure radioactivity on filters) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki values) count->analyze

References

A Technical Guide to 5-Iodo-A-85380 Binding Affinity for α4β2 Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding characteristics of 5-Iodo-A-85380 with α4β2 nicotinic acetylcholine receptor (nAChR) subtypes. This document details quantitative binding data, experimental methodologies, and associated signaling pathways.

Introduction

5-Iodo-A-85380, a derivative of the potent nicotinic agonist A-85380, is a highly selective radioligand for the α4β2 subtype of neuronal nAChRs.[1][2] Its favorable properties, including high affinity, low toxicity, and the ability to penetrate the blood-brain barrier, make it an invaluable tool for in vitro and in vivo studies of α4β2 receptors.[1] The α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are implicated in various physiological processes and pathological conditions, including nicotine addiction, pain, and neurodegenerative diseases.

A key feature of α4β2 nAChRs is their existence in two primary stoichiometric configurations: a high-sensitivity (HS) isoform with a subunit composition of (α4)₂(β2)₃ and a low-sensitivity (LS) isoform with a (α4)₃(β2)₂ arrangement.[2][3] 5-Iodo-A-85380 exhibits differential efficacy at these subtypes, acting as a full agonist at the high-sensitivity (α4)₂(β2)₃ nAChRs and a partial agonist at the low-sensitivity (α4)₃(β2)₂ subtype.[2]

Quantitative Binding Data

The binding affinity of 5-Iodo-A-85380 for α4β2 nAChRs has been characterized through various radioligand binding assays. The following table summarizes the key quantitative data.

RadioligandPreparationReceptor SubtypeStoichiometryAffinity Constant (Kd)Reference
5-[¹²⁵I]iodo-A-85380Rat Brain Membranesα4β2 nAChRNot specified10 pM[1]
5-[¹²⁵I]iodo-A-85380Human Brain Membranesα4β2 nAChRNot specified12 pM[1]
5-[¹²⁵I]iodo-A-85380HEK-293 cells(α4)₂(β2)₃ nAChRHigh-Sensitivity (HS)EC₅₀ = 23 ± 2 nM[4]
5-[¹²⁵I]iodo-A-85380HEK-293 cells(α4)₃(β2)₂ nAChRLow-Sensitivity (LS)Partial Agonist[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are synthesized protocols for common experiments used to characterize the binding of 5-Iodo-A-85380.

Radioligand Binding Assay with Brain Homogenates

This protocol outlines a typical saturation binding experiment to determine the affinity (Kd) and density (Bmax) of α4β2 nAChRs using [¹²⁵I]5-Iodo-A-85380.

1. Tissue Preparation:

  • Harvest brains from the species of interest (e.g., rat).
  • Homogenize the brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 10-20 minutes at 4°C.
  • Discard the supernatant and resuspend the pellet in fresh assay buffer. Repeat this wash step to remove endogenous acetylcholine.
  • Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Reaction:

  • In a series of tubes, add a constant amount of brain membrane homogenate (e.g., 100-200 µg of protein).
  • Add increasing concentrations of [¹²⁵I]5-Iodo-A-85380 to the tubes to determine total binding.
  • For determining non-specific binding, add a high concentration of a competing non-labeled ligand (e.g., 1 µM nicotine or cytisine) to a parallel set of tubes before adding the radioligand.
  • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours), as 5-Iodo-A-85380 has a slow dissociation rate.[1]

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
  • Plot the specific binding as a function of the radioligand concentration.
  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

In Vitro Autoradiography with Brain Sections

This protocol allows for the visualization and quantification of α4β2 nAChR distribution in brain tissue.

1. Brain Section Preparation:

  • Rapidly freeze the brain in isopentane cooled with dry ice.
  • Section the frozen brain into thin slices (e.g., 10-20 µm) using a cryostat.[5][6]
  • Thaw-mount the sections onto gelatin-coated microscope slides and store them at -80°C until use.[5]

2. Pre-incubation:

  • Bring the slides to room temperature.
  • Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous ligands.[5][6]

3. Radioligand Incubation:

  • Incubate the slides with a solution containing [¹²⁵I]5-Iodo-A-85380 at a concentration close to its Kd value.
  • To determine non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of a competing non-labeled ligand (e.g., nicotine).[6]
  • Incubate for a sufficient duration to allow for equilibrium binding (e.g., 90 minutes at room temperature).[5]

4. Washing and Drying:

  • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple washes of short duration (e.g., 3 x 5 minutes).[5]
  • Perform a final quick rinse in ice-cold distilled water to remove buffer salts.[5]
  • Dry the slides rapidly, for instance, under a stream of cool, dry air.[5]

5. Imaging and Analysis:

  • Expose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.[5][7]
  • After an appropriate exposure time (which can range from days to weeks depending on the radioactivity), scan the imaging plate or develop the film.
  • Quantify the density of binding in different brain regions by comparing the signal intensity to the calibration standards using densitometry software.[7]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

G α4β2 nAChR Subtype Stoichiometries cluster_HS High-Sensitivity (HS) Subtype (α4)₂(β2)₃ cluster_LS Low-Sensitivity (LS) Subtype (α4)₃(β2)₂ a4_1 α4 b2_1 β2 a4_1->b2_1 a4_2 α4 b2_1->a4_2 b2_2 β2 a4_2->b2_2 b2_3 β2 b2_2->b2_3 b2_3->a4_1 a4_3 α4 b2_4 β2 a4_3->b2_4 a4_4 α4 b2_4->a4_4 b2_5 β2 a4_4->b2_5 a4_5 α4 b2_5->a4_5 a4_5->a4_3

Caption: The two primary stoichiometries of the α4β2 nAChR.

G Radioligand Binding Assay Workflow prep Tissue Preparation (Homogenization & Centrifugation) binding Binding Reaction (Incubate membranes with [¹²⁵I]5-Iodo-A-85380) prep->binding separation Separation (Rapid Filtration) binding->separation counting Radioactivity Counting (Gamma Counter) separation->counting analysis Data Analysis (Calculate Kd and Bmax) counting->analysis

Caption: A generalized workflow for a radioligand binding assay.

G In Vitro Autoradiography Workflow sectioning Brain Sectioning (Cryostat) preincubation Pre-incubation sectioning->preincubation incubation Radioligand Incubation ([¹²⁵I]5-Iodo-A-85380) preincubation->incubation washing Washing & Drying incubation->washing exposure Exposure (Phosphor Screen or Film) washing->exposure imaging Imaging & Analysis (Densitometry) exposure->imaging

Caption: The procedural steps for in vitro autoradiography.

G α4β2 nAChR Downstream Signaling agonist 5-Iodo-A-85380 (Agonist) receptor α4β2 nAChR agonist->receptor ion_influx Cation Influx (Na⁺, Ca²⁺) receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization pi3k PI3K ion_influx->pi3k Ca²⁺ mediated akt Akt pi3k->akt neuroprotection Neuroprotection & Neuronal Survival akt->neuroprotection

Caption: A simplified signaling pathway following agonist binding to α4β2 nAChRs.

Downstream Signaling Pathways

The binding of an agonist like 5-Iodo-A-85380 to the α4β2 nAChR initiates a cascade of intracellular events. As a ligand-gated ion channel, the primary and most rapid consequence of receptor activation is the influx of cations, predominantly Na⁺ and Ca²⁺, leading to membrane depolarization.

Beyond this immediate electrophysiological effect, the increase in intracellular Ca²⁺ acts as a second messenger, triggering various signaling pathways. One of the key pathways implicated in the long-term effects of α4β2 nAChR activation is the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade.[8] This pathway is crucial for promoting neuronal survival and neuroprotection.[8] Activation of PI3K by calcium-dependent mechanisms leads to the phosphorylation and activation of Akt (also known as protein kinase B), which in turn phosphorylates a range of downstream targets involved in inhibiting apoptosis and promoting cell survival.

Conclusion

5-Iodo-A-85380 is a highly valuable pharmacological tool for the investigation of α4β2 nicotinic acetylcholine receptors. Its high affinity and selectivity, coupled with its differential agonism at the two major receptor stoichiometries, provide a nuanced probe for dissecting the complex roles of this receptor system. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers aiming to utilize this potent radioligand in their studies of nAChR function in health and disease.

References

The Agonist 5-Iodo-A-85380: A Technical Guide to its Selectivity Profile Across Nicotinic Acetylcholine Receptor Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of 5-Iodo-A-85380, a potent agonist for nicotinic acetylcholine receptors (nAChRs). A thorough understanding of its interaction with various nAChR subunits is critical for its application in neuroscience research and as a potential therapeutic agent. This document summarizes key binding affinity and functional potency data, details the experimental methodologies used for these characterizations, and visualizes the complex signaling pathways associated with nAChR activation.

Core Data Presentation: Binding Affinity and Functional Potency

The selectivity of 5-Iodo-A-85380 is primarily characterized by its high affinity for the α4β2* nAChR subtype.[1][2][3] The asterisk indicates the potential presence of other subunits in the receptor complex. The following tables consolidate the available quantitative data from in vitro studies to facilitate a clear comparison of its activity across different nAChR subunits.

Receptor SubtypeSpeciesPreparationBinding Affinity (Kd)Reference
α4β2RatBrain10 pM[1]
α4β2HumanBrain12 pM[1]

Table 1: Binding Affinity (Kd) of 5-Iodo-A-85380 for α4β2 nAChRs. This table highlights the picomolar binding affinity of 5-Iodo-A-85380 for the α4β2 subtype in both rat and human brain tissue, as determined by radioligand binding assays.

Receptor SubtypeSpecies/SystemFunctional AssayPotency (EC50)EfficacyReference
α6β2Rat[3H]dopamine release12-35 nM-[3]
α4β2Rat[3H]dopamine release12-35 nM-[3]
α3β4Rat[3H]ACh release5 µM-[3]
-Rat[3H]noradrenaline release3.2 µM-[3]
α3β4Cell LineCa2+ increase1.6 µM-[3]
α4(2)β2(3) (high-sensitivity)--PotentFull Agonist[2]
α4(3)β2(2) (low-sensitivity)--PotentPartial Agonist[2]
α6-containing subtypes--PotentPartial Agonist[2]

Table 2: Functional Potency (EC50) and Efficacy of 5-Iodo-A-85380. This table showcases the functional activity of 5-Iodo-A-85380 across various nAChR subtypes. It demonstrates potent activation of α6β2* and α4β2* receptors, with significantly lower potency at α3β4-containing receptors. The compound exhibits differential efficacy at different stoichiometries of the α4β2 receptor.

In competition binding assays, 5-Iodo-A-85380 is reported to be 850-fold and 27,000-fold more potent at rat brain α4β2* binding sites than at α3β4 and α7 subtypes, respectively.[3] It also shows significantly lower affinity for the muscle-type nAChR.[1]

Key Experimental Protocols

The characterization of 5-Iodo-A-85380's selectivity profile relies on a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kd) of a ligand for a specific receptor.

Objective: To quantify the affinity of 5-Iodo-A-85380 for various nAChR subtypes.

General Workflow:

G cluster_prep Tissue/Cell Preparation cluster_binding Binding Reaction cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize brain tissue or culture cells expressing specific nAChR subunits prep2 Prepare membrane fractions via centrifugation prep1->prep2 bind1 Incubate membrane preparation with radiolabeled 5-Iodo-A-85380 ([125I]5-I-A-85380) prep2->bind1 bind2 For competition assays, include varying concentrations of unlabeled competitor ligands bind1->bind2 sep1 Separate bound from free radioligand using rapid filtration (e.g., glass fiber filters) bind2->sep1 sep2 Wash filters to remove non-specific binding sep1->sep2 sep3 Quantify radioactivity on filters using a gamma counter sep2->sep3 analysis1 Determine specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled ligand) sep3->analysis1 analysis2 Perform saturation or competition analysis to calculate Kd or Ki values analysis1->analysis2

Caption: General workflow for radioligand binding assays.

Detailed Steps:

  • Tissue/Cell Preparation:

    • For endogenous receptors, brain regions rich in the target nAChR subtype (e.g., thalamus for α4β2) are dissected from rats or obtained from human post-mortem tissue.

    • For recombinant receptors, cell lines (e.g., HEK-293, Xenopus oocytes) are transfected with cDNAs encoding the desired α and β subunits.

    • The tissue or cells are homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended to create a membrane preparation.

  • Binding Assay:

    • Membrane preparations are incubated with a fixed concentration of radiolabeled 5-Iodo-A-85380 (e.g., [125I]5-Iodo-A-85380).

    • To determine binding affinity (Kd), saturation experiments are performed by incubating the membranes with increasing concentrations of the radioligand.

    • To determine the inhibitory constant (Ki) for competitor compounds, competition experiments are conducted by co-incubating the membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug.

    • Non-specific binding is determined in the presence of a high concentration of a saturating, non-radioactive ligand (e.g., nicotine or epibatidine).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Saturation binding data are analyzed using non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

    • Competition binding data are analyzed to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Neurotransmitter Release

These assays measure the physiological response to receptor activation, providing information on the potency (EC50) and efficacy of an agonist.

Objective: To determine the functional potency of 5-Iodo-A-85380 in stimulating neurotransmitter release from synaptosomes.

General Workflow:

G cluster_prep Synaptosome Preparation cluster_loading Radiolabel Loading cluster_release Stimulation and Collection cluster_analysis Analysis prep1 Dissect specific brain region (e.g., striatum for dopamine release) prep2 Homogenize tissue and prepare synaptosomes using differential and density gradient centrifugation prep1->prep2 load1 Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) prep2->load1 release1 Place loaded synaptosomes in a superfusion system load1->release1 release2 Stimulate with varying concentrations of 5-Iodo-A-85380 release1->release2 release3 Collect superfusate fractions over time release2->release3 analysis1 Measure radioactivity in collected fractions and remaining in synaptosomes using liquid scintillation counting release3->analysis1 analysis2 Calculate the percentage of total neurotransmitter released analysis1->analysis2 analysis3 Plot concentration-response curves to determine EC50 values analysis2->analysis3

Caption: General workflow for neurotransmitter release assays.

Detailed Steps:

  • Synaptosome Preparation:

    • A specific brain region (e.g., striatum for dopamine release, hippocampus for norepinephrine release) is dissected.

    • The tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated using a series of centrifugation steps, often including a density gradient.

  • Radiolabel Loading:

    • Synaptosomes are incubated with a radioactive neurotransmitter (e.g., [3H]dopamine) which is taken up into the synaptic vesicles.

  • Neurotransmitter Release:

    • The loaded synaptosomes are placed in a superfusion apparatus and continuously perfused with a physiological buffer.

    • After a baseline period, the synaptosomes are stimulated with different concentrations of 5-Iodo-A-85380.

    • The superfusate is collected in fractions.

  • Quantification and Data Analysis:

    • The amount of radioactivity in each collected fraction is measured by liquid scintillation counting.

    • The release of the neurotransmitter is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation.

    • Concentration-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

nAChR Signaling Pathways

Activation of nAChRs by agonists like 5-Iodo-A-85380 can trigger a variety of downstream signaling cascades, extending beyond their primary function as ion channels. These pathways can be broadly categorized into ionotropic and metabotropic signaling.

Ionotropic Signaling Pathway

The canonical signaling mechanism for nAChRs is through direct ion channel gating.

G agonist 5-Iodo-A-85380 nAChR nAChR agonist->nAChR channel Ion Channel Opening nAChR->channel influx Na+ and Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization response Cellular Response (e.g., Action Potential, Neurotransmitter Release) depolarization->response

Caption: Canonical ionotropic nAChR signaling pathway.

Upon binding of 5-Iodo-A-85380, the nAChR undergoes a conformational change, opening its integral ion channel. This allows for the rapid influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and subsequent cellular responses such as the generation of an action potential or the release of neurotransmitters.

Metabotropic Signaling Pathways

Recent evidence suggests that nAChRs can also initiate intracellular signaling cascades independent of their ion channel function, or as a consequence of the ion flux they mediate.

G cluster_alpha7 α7 nAChR Mediated Pathways cluster_alpha4beta2 α4β2 nAChR Mediated Pathways alpha7 α7 nAChR Gq Gαq alpha7->Gq JAK2 JAK2 alpha7->JAK2 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release STAT3 STAT3 JAK2->STAT3 gene_expression Gene Expression STAT3->gene_expression alpha4beta2 α4β2 nAChR Ca_influx Ca2+ Influx alpha4beta2->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt survival Cell Survival/ Neuroprotection Akt->survival agonist 5-Iodo-A-85380 agonist->alpha7 agonist->alpha4beta2

Caption: Examples of metabotropic nAChR signaling pathways.

  • α7 nAChR-Mediated Signaling: The α7 nAChR has been shown to couple to Gαq proteins, activating phospholipase C (PLC) and leading to inositol 1,4,5-trisphosphate (IP3)-dependent release of Ca2+ from intracellular stores.[4] Additionally, α7 nAChRs can interact with Janus kinase 2 (JAK2), leading to the activation of the signal transducer and activator of transcription 3 (STAT3), which can modulate gene expression.[4]

  • α4β2 nAChR-Mediated Signaling: The influx of Ca2+ through α4β2 nAChRs can activate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5][6] This pathway is crucial for promoting cell survival and neuroprotection.[5][6]

References

In Vivo Pharmacokinetics of 5-Iodo-A-85380 in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-A-85380, a selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged as a valuable tool in neuroscience research and drug development. Its primary application lies in the in vivo imaging of α4β2 nAChRs, which are implicated in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 5-Iodo-A-85380 in rodent models, with a focus on its biodistribution, brain uptake, and the experimental methodologies employed in its evaluation. While detailed plasma pharmacokinetic and metabolic profiles are not extensively documented in publicly available literature, this guide synthesizes the existing data to offer a thorough understanding of the compound's behavior in preclinical studies.

Introduction

5-Iodo-A-85380 is a radioiodinated analog of the potent nAChR agonist A-85380.[1] Its high affinity and selectivity for the α4β2 subtype of nAChRs make it an exceptional radioligand for in vitro and in vivo studies.[2] The α4β2 nAChRs are the most abundant nicotinic receptor subtype in the brain and are crucial modulators of cholinergic neurotransmission, influencing cognitive processes, reward pathways, and mood regulation. Consequently, 5-Iodo-A-85380, particularly when labeled with iodine-123 ([¹²³I]) or iodine-125 ([¹²⁵I]), serves as a powerful imaging agent for single photon emission computed tomography (SPECT) to investigate the distribution and density of these receptors in both healthy and diseased states.[3] A comprehensive understanding of its pharmacokinetic profile in rodents is essential for the design and interpretation of such preclinical imaging studies.

In Vivo Biodistribution and Brain Uptake

The in vivo behavior of 5-Iodo-A-85380 in rodents is characterized by its rapid penetration of the blood-brain barrier and a distribution pattern that aligns with the known densities of α4β2 nAChRs.[2]

Quantitative Biodistribution Data

Studies in mice using [¹²⁵I]5-I-A-85380 have demonstrated significant brain uptake following intravenous administration. The following tables summarize key quantitative findings from the literature.

Table 1: Brain Uptake of [¹²⁵I]5-I-A-85380 in Mice

Time Post-InjectionWhole Brain Uptake (% Injected Dose)Reference
15 minutes3.1[4]
1 hourPeak levels observed[3]

Table 2: Regional Brain Distribution of [¹²⁵I]5-I-A-85380 in Mice at 60 Minutes Post-Injection

Brain RegionUptake (% Injected Dose per gram)Reference
Thalamus14.9[4]
Cortex8.5[4]
Cerebellum2.4[4]

The high uptake in the thalamus is consistent with the high density of α4β2 nAChRs in this region. The ratio of radioactivity in the thalamus to that in the cerebellum, a region with low α4β2 receptor density, is often used as a measure of specific binding. For [¹²⁵I]5-I-A-85380, this ratio can be substantial, indicating high specific binding.[3]

Table 3: Specific Binding of [¹²⁵I]5-I-A-85380 in Mouse Brain

ParameterValueReference
Thalamus:Cerebellum Radioactivity Ratio37[3]
Plasma Pharmacokinetics and Metabolism

Detailed plasma pharmacokinetic parameters such as Cmax, Tmax, and AUC for 5-Iodo-A-85380 in rodents are not extensively reported in the available literature. The majority of studies have focused on the tissue distribution of the radiolabeled compound.

Metabolism studies in baboons using [¹²³I]5-I-A-85380 have shown that while the parent compound remains largely unchanged in the brain (91-98%), significant metabolism occurs in the plasma, with only 23% of the radioactivity corresponding to the parent compound at 90 minutes post-injection.[5] One hypothesized metabolite is 5-iodo-3-pyridinol.[5] However, specific metabolite profiling and quantification in rodents have not been detailed in the reviewed literature.

Experimental Protocols

The in vivo pharmacokinetic evaluation of 5-Iodo-A-85380 in rodents typically involves biodistribution studies using the radiolabeled compound.

Radiosynthesis

5-Iodo-A-85380 is synthesized and radiolabeled with either [¹²³I] or [¹²⁵I].[2] The specific activity of the resulting radioligand is a critical parameter for ensuring that the administered dose does not lead to significant receptor occupancy, which could affect the pharmacokinetic profile.

Animal Models

Studies have been conducted in various rodent models, including different strains of mice and rats.[2][6] To investigate the specificity of binding to the β2 subunit of the nAChR, mice homozygous for a mutation in this subunit have been utilized, in which no specific binding of [¹²⁵I]5-I-A-85380 is observed.[2]

Administration

The most common route of administration for biodistribution studies is intravenous (i.v.) injection, typically into a tail vein.[3] Subcutaneous (s.c.) administration has also been used in pharmacological studies.[7]

Biodistribution Study Protocol

A typical ex vivo biodistribution study protocol involves the following steps:

  • Dose Administration: A known amount of radiolabeled 5-Iodo-A-85380 is administered to the animals.

  • Time Points: Animals are euthanized at various time points post-injection.

  • Tissue Dissection: Blood, brain, and other organs of interest are collected, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

To assess the specificity of binding, a separate group of animals can be pre-treated with a high dose of a non-radiolabeled nAChR agonist (e.g., nicotine or unlabeled A-85380) or antagonist to block the specific binding sites.[4]

Imaging Studies

In vivo imaging studies using SPECT can provide dynamic information on the uptake and distribution of [¹²³I]5-I-A-85380 in the rodent brain over time.

Mandatory Visualizations

Signaling Pathway

5-Iodo-A-85380 exerts its effects by acting as an agonist at α4β2 nAChRs. These are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to neuronal depolarization. The influx of calcium can trigger various downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Depolarization Depolarization nAChR->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Ligand 5-Iodo-A-85380 Ligand->nAChR Binds to Neuronal_Response Neuronal Response Depolarization->Neuronal_Response Signaling_Cascades Downstream Signaling (e.g., PI3K-Akt) Ca_influx->Signaling_Cascades Activates Signaling_Cascades->Neuronal_Response

Caption: Signaling pathway of 5-Iodo-A-85380 via α4β2 nAChR activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an ex vivo biodistribution study of radiolabeled 5-Iodo-A-85380 in rodents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Radiosynthesis Radiosynthesis of [¹²⁵I]5-Iodo-A-85380 Administration Intravenous Administration Radiosynthesis->Administration Animal_Acclimation Rodent Model Acclimation Animal_Acclimation->Administration Euthanasia Euthanasia at Defined Time Points Administration->Euthanasia Dissection Tissue and Blood Collection Euthanasia->Dissection Weighing Tissue Weighing Dissection->Weighing Counting Gamma Counting Weighing->Counting Calculation Calculation of %ID/g Counting->Calculation Data_Presentation Data Tabulation and Analysis Calculation->Data_Presentation

Caption: Workflow for rodent ex vivo biodistribution study.

Conclusion and Future Directions

5-Iodo-A-85380 is a well-characterized radioligand with favorable properties for in vivo imaging of α4β2 nAChRs in rodents. Its rapid brain penetration and high specific binding in receptor-rich regions provide a robust tool for preclinical research. However, a significant gap exists in the understanding of its plasma pharmacokinetics and metabolic fate in rodents. Future studies should aim to:

  • Characterize the full plasma pharmacokinetic profile of 5-Iodo-A-85380 in rats and mice, including the determination of Cmax, Tmax, AUC, and clearance.

  • Identify and quantify the major metabolites of 5-Iodo-A-85380 in rodent plasma and brain.

  • Develop and validate sensitive analytical methods, such as LC-MS/MS, for the simultaneous quantification of 5-Iodo-A-85380 and its metabolites in biological matrices.

A more complete understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Iodo-A-85380 will enhance its utility as a research tool and provide a more comprehensive framework for the interpretation of in vivo imaging data.

References

Blood-Brain Barrier Penetration of Radiolabeled 5-Iodo-A-85380: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) penetration of radiolabeled 5-Iodo-A-85380, a selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR). This document consolidates key quantitative data, details established experimental protocols, and presents visual workflows to facilitate understanding and replication of pivotal studies in the field.

Introduction

5-Iodo-A-85380 is a valuable radioligand for in vivo imaging of α4β2 nAChRs, which are implicated in various neurological and psychiatric disorders. A critical characteristic for any central nervous system (CNS) imaging agent is its ability to effectively cross the blood-brain barrier. Numerous studies have demonstrated that 5-Iodo-A-85380 rapidly penetrates the BBB, enabling the visualization and quantification of its target receptors in the brain.[1] This guide delves into the specifics of its brain uptake and distribution.

Quantitative Data on Brain Penetration and Distribution

The brain uptake and regional distribution of radiolabeled 5-Iodo-A-85380 have been quantified in various animal models and humans. The following tables summarize key findings from the literature.

Table 1: Brain Uptake of Radiolabeled 5-Iodo-A-85380

SpeciesRadiotracerTime Post-InjectionBrain Uptake (% Injected Dose)Reference
Mouse[¹²⁵I]5-I-A-853801 hour (peak)Not specified[2][3]
Human[¹²³I]5-I-A-853801 hour4.6 ± 0.4[4]

Table 2: Regional Brain Distribution and Specific Binding of Radiolabeled 5-Iodo-A-85380

SpeciesRadiotracerKey Regions of High UptakeThalamus:Cerebellum RatioReference
Mouse[¹²⁵I]5-I-A-85380Thalamus37[2][3]
Rhesus Monkey[¹²³I]5-I-A-85380Thalamus, Frontal Cortex, Basal GangliaNot specified[2]
Human[¹²³I]5-I-A-85380ThalamusNot specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in assessing the BBB penetration of radiolabeled 5-Iodo-A-85380.

Radiolabeling of 5-Iodo-A-85380

The synthesis of radiolabeled 5-Iodo-A-85380 is a critical first step. Both Iodine-125 (for in vitro and preclinical ex vivo studies) and Iodine-123 (for in vivo SPECT imaging) have been successfully incorporated.

Protocol for Radioiodination (General Approach):

  • Precursor: Start with a suitable precursor, such as a non-iodinated or trialkyltin derivative of A-85380.

  • Radioiodide: Obtain commercially available Na[¹²⁵I] or Na[¹²³I] in a dilute NaOH solution.

  • Reaction: The radioiodination can be achieved through electrophilic substitution on an activated aromatic ring or via an iododestannylation reaction.

    • For electrophilic substitution, an oxidizing agent like Chloramine-T is often used to generate the reactive iodine species. The reaction is typically performed in a buffered solution at room temperature.

    • For iododestannylation, the trialkyltin precursor is reacted with the radioiodide in the presence of a mild oxidizing agent.

  • Quenching: The reaction is quenched by adding a reducing agent, such as sodium metabisulfite.

  • Purification: The radiolabeled product is purified from unreacted radioiodide and other reaction components using high-performance liquid chromatography (HPLC). A reverse-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water containing a small amount of a modifying agent like trifluoroacetic acid.

  • Quality Control: The radiochemical purity and identity of the final product are confirmed by radio-TLC or analytical HPLC.

In Vivo Brain Uptake Studies in Rodents

These studies are fundamental to determining the extent and rate of BBB penetration.

Protocol for Mouse Brain Uptake Study:

  • Animal Preparation: Use healthy, adult mice (e.g., C57BL/6). Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Radiotracer Administration: Formulate the purified radiolabeled 5-Iodo-A-85380 in sterile saline. Administer a known amount of radioactivity to each mouse via intravenous (i.v.) injection into the tail vein.

  • Time Points: Euthanize groups of mice at various time points post-injection (e.g., 2, 15, 30, 60, 120, and 240 minutes).

  • Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture and perfuse the animal with saline to remove residual blood from the organs. Dissect the whole brain and other organs of interest.

  • Radioactivity Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the brain and other organs at each time point. The brain-to-blood ratio can also be determined by dividing the %ID/g in the brain by the %ID/g in the blood.

Ex Vivo Brain Autoradiography

This technique provides a visual representation of the regional distribution of the radioligand within the brain.

Protocol for Ex Vivo Autoradiography:

  • Animal Dosing: Administer radiolabeled 5-Iodo-A-85380 to the animal as described in the in vivo uptake study protocol.

  • Brain Extraction: At a predetermined time point (e.g., the time of peak brain uptake), euthanize the animal and carefully extract the brain.

  • Freezing: Rapidly freeze the brain in isopentane cooled with dry ice or liquid nitrogen to preserve its structure.

  • Sectioning: Mount the frozen brain on a cryostat chuck and cut thin coronal or sagittal sections (e.g., 20 µm). Thaw-mount the sections onto microscope slides.

  • Exposure: Appose the slides to a phosphor imaging plate or X-ray film in a light-tight cassette. The exposure time will depend on the amount of radioactivity in the tissue.

  • Imaging and Analysis: Scan the imaging plate using a phosphor imager or develop the film. The resulting image will show the distribution of radioactivity, which corresponds to the location of the radioligand, in the brain sections. Densitometric analysis can be performed to quantify the relative radioactivity in different brain regions.

In Vivo SPECT Imaging in Non-Human Primates

SPECT imaging allows for the non-invasive visualization and quantification of radiotracer distribution in the living brain over time.

Protocol for SPECT Imaging in Rhesus Monkeys:

  • Animal Preparation: Anesthetize the monkey and maintain anesthesia throughout the imaging procedure. Place a catheter in a peripheral vein for radiotracer administration and another for blood sampling. Position the animal's head in the center of the SPECT scanner's field of view.

  • Radiotracer Injection: Administer a bolus injection of [¹²³I]5-I-A-85380 through the intravenous catheter.

  • SPECT Data Acquisition: Begin dynamic SPECT scanning immediately after the injection and continue for a specified period (e.g., 4 hours). The acquisition parameters (e.g., energy window, matrix size, projection angles) should be optimized for ¹²³I.

  • Image Reconstruction: Reconstruct the acquired projection data into a series of 3D images over time using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with corrections for attenuation and scatter.

  • Data Analysis: Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain structures (e.g., thalamus, cortex, cerebellum). Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time. Kinetic modeling can be applied to these TACs to estimate parameters such as the volume of distribution (VT), which is related to receptor density.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Experimental_Workflow_In_Vivo_Uptake cluster_radiolabeling Radiolabeling cluster_animal_study In Vivo Rodent Study cluster_imaging Ex Vivo Autoradiography / SPECT Imaging radiolabeling_precursor Precursor (e.g., tin-derivative) radioiodination Radioiodination with Na[125I] or Na[123I] radiolabeling_precursor->radioiodination purification HPLC Purification radioiodination->purification qc Quality Control purification->qc animal_prep Animal Preparation qc->animal_prep iv_injection Intravenous Injection animal_prep->iv_injection euthanasia Euthanasia at Time Points iv_injection->euthanasia brain_extraction Brain Extraction & Freezing spect_acquisition SPECT Data Acquisition (for 123I) tissue_collection Brain & Blood Collection euthanasia->tissue_collection gamma_counting Gamma Counting tissue_collection->gamma_counting data_analysis Data Analysis (%ID/g, Brain:Blood Ratio) gamma_counting->data_analysis sectioning Cryosectioning brain_extraction->sectioning exposure Exposure to Phosphor Plate sectioning->exposure imaging Phosphor Imaging exposure->imaging image_reconstruction Image Reconstruction spect_acquisition->image_reconstruction roi_analysis ROI Analysis image_reconstruction->roi_analysis

Caption: Workflow for in vivo and ex vivo assessment of 5-Iodo-A-85380.

Conclusion

Radiolabeled 5-Iodo-A-85380 demonstrates favorable properties for a CNS radioligand, including rapid and significant penetration of the blood-brain barrier. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel radiopharmaceuticals targeting nicotinic acetylcholine receptors. The quantitative data confirm its utility in visualizing the distribution of α4β2 nAChRs in the brain, making it a valuable tool in neuroscience research and drug development.

References

The Discovery and Development of A-85380 Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A-85380, with the chemical name 3-(2(S)-azetidinylmethoxy)pyridine, is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] Its discovery has been a pivotal moment in the exploration of nAChRs as therapeutic targets for a range of central nervous system disorders, including pain, neurodegenerative diseases, and addiction.[2] This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of A-85380 and its analogs, intended for researchers, scientists, and drug development professionals.

Core Compound Profile: A-85380

A-85380 emerged from research efforts to develop subtype-selective nAChR ligands to minimize the side effects associated with non-selective nicotinic agonists like nicotine.[2] It exhibits high affinity and full agonist activity at the α4β2 nAChR, the most abundant nAChR subtype in the brain.[1][3] This selectivity is crucial for its pharmacological profile, as the α4β2 subtype is implicated in the analgesic effects of nicotinic agonists.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of A-85380 and a selection of its key analogs for the α4β2 nAChR. This data is essential for understanding the structure-activity relationships within this class of compounds.

Table 1: Binding Affinities (Ki) of A-85380 and Analogs for α4β2 nAChR

CompoundModificationKi (nM)RadioligandTissue/Cell SourceReference
A-85380 Parent Compound0.05--INVALID-LINK---CytisineRat Brain Membranes[4]
A-84543 N-methyl-pyrrolidinylmethoxy1.9[3H]EpibatidineRat α4β2 nAChRs[4]
(S)-1 5-substituted A-84543 analog0.85[3H]EpibatidineRat α4β2 nAChRs[4]
ABT-594 2-chloro-5-(2-azetidinylmethoxy)pyridine0.037Not SpecifiedNeuronal nAChR[5]
5-Iodo-A-85380 5-iodo substitution0.06[3H]Epibatidineα4β2 receptor[6]
(S,R)-14 A-84543 analog27Not Specifiedα4β2 nAChR[4]

Table 2: Functional Potencies (EC50) of A-85380 and Analogs at α4β2 nAChR

CompoundEC50 (µM)Functional AssayCell LineReference
A-85380 1.0 (high sensitivity)Whole-cell peak-currentOocytes[3]
A-85380 97 (low sensitivity)Whole-cell peak-currentOocytes[3]
5-Iodo-A-85380 Not SpecifiedNeuronal FiringDopaminergic Neurons[7]
ABT-594 Not SpecifiedNeuronal FiringDopaminergic Neurons[7]
(S)-7 73Not SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on A-85380 analogs.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol is for determining the binding affinity (Ki) of test compounds for the α4β2 nAChR using a competition binding assay with a radiolabeled ligand such as --INVALID-LINK---cytisine or [3H]epibatidine.

Materials:

  • Rat brain tissue or cells stably expressing α4β2 nAChRs

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: --INVALID-LINK---cytisine or [3H]epibatidine

  • Non-specific binding control: High concentration of a non-labeled ligand (e.g., 100 µM nicotine)

  • Test compounds (A-85380 analogs) at various concentrations

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or cells in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh Assay Buffer. Determine protein concentration using a standard protein assay.

  • Binding Reaction: In triplicate, combine the membrane preparation (50-100 µg of protein), radioligand (at a concentration near its Kd), and either Assay Buffer (for total binding), non-specific binding control, or test compound in a final volume of 250 µL.

  • Incubation: Incubate the reaction mixtures at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Rubidium (Rb+) Efflux

This protocol measures the functional potency (EC50) of A-85380 analogs as agonists at the α4β2 nAChR by assessing their ability to stimulate the efflux of 86Rb+ from cells expressing the receptor.

Materials:

  • Cells stably expressing α4β2 nAChRs (e.g., SH-EP1 cells)

  • Culture medium

  • Loading Buffer: Physiological salt solution containing 86RbCl

  • Assay Buffer: Physiological salt solution

  • Test compounds (A-85380 analogs) at various concentrations

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to confluency.

  • Loading: Wash the cells with Assay Buffer and then incubate with Loading Buffer containing 86RbCl for 1-2 hours at 37°C to allow for the uptake of the radioactive tracer.

  • Washing: Wash the cells rapidly with ice-cold Assay Buffer to remove extracellular 86Rb+.

  • Stimulation: Add Assay Buffer containing various concentrations of the test compound to the wells and incubate for a short period (e.g., 2-5 minutes) at room temperature.

  • Efflux Collection: Collect the supernatant (containing the effluxed 86Rb+) from each well.

  • Cell Lysis: Lyse the cells with a detergent solution to release the remaining intracellular 86Rb+.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of 86Rb+ efflux for each concentration of the test compound. Plot the percentage of efflux against the log concentration of the agonist. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Protocol 3: In Vivo Analgesic Activity - Tail-Flick Test

This protocol assesses the analgesic properties of A-85380 analogs in rodents by measuring the latency to a tail-flick response to a thermal stimulus.[8][9]

Materials:

  • Male Sprague-Dawley rats or Swiss Webster mice

  • Tail-flick analgesiometer with a radiant heat source

  • Test compounds (A-85380 analogs) dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., morphine)

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the restraining device for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the animal in the restraining device and position its tail over the radiant heat source. Measure the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[9]

  • Drug Administration: Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the analgesic effect.

Protocol 4: In Vivo Analgesic Activity - Hot Plate Test

This protocol evaluates the analgesic effects of A-85380 analogs by measuring the reaction time of rodents to a heated surface.[10][11]

Materials:

  • Male Sprague-Dawley rats or Swiss Webster mice

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • A transparent cylinder to confine the animal to the hot plate surface

  • Test compounds (A-85380 analogs) dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., morphine)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place the animal on the hot plate and immediately start a timer. Observe the animal for signs of nociception, such as licking a paw or jumping. Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.[12]

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Post-Treatment Latency: At predetermined time intervals after drug administration, place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the %MPE as described in the tail-flick test protocol. Analyze the data statistically to assess the analgesic efficacy of the compounds.

Mandatory Visualizations

Signaling Pathway of α4β2 nAChR Activation

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Depolarization Membrane Depolarization nAChR->Depolarization opens channel Ca_influx Ca²⁺ Influx nAChR->Ca_influx direct influx A85380 A-85380 Analog A85380->nAChR binds VDCC VDCCs Depolarization->VDCC activates PLC PLC Ca_influx->PLC activates PI3K PI3K Ca_influx->PI3K activates MAPK MAPK/ERK Pathway Ca_influx->MAPK activates Neurotransmitter_release Neurotransmitter Release (e.g., Dopamine) Ca_influx->Neurotransmitter_release triggers VDCC->Ca_influx mediates IP3 IP₃ PLC->IP3 produces ER Endoplasmic Reticulum IP3->ER acts on Ca_release Ca²⁺ Release ER->Ca_release induces Ca_release->Neurotransmitter_release triggers Akt Akt PI3K->Akt activates Gene_expression Gene Expression (Neuroprotection) Akt->Gene_expression MAPK->Gene_expression

Caption: Downstream signaling pathways activated by A-85380 analogs at the α4β2 nAChR.

Experimental Workflow for A-85380 Analog Development

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Analog Synthesis (e.g., 3-pyridyl ethers) Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Rb+ Efflux) (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Analgesia_Models Analgesia Models (e.g., Tail-Flick, Hot Plate) Functional_Assay->Analgesia_Models Functional_Assay->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Analgesia_Models->PK_PD Toxicity Toxicology Studies Analgesia_Models->Toxicity PK_PD->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General experimental workflow for the discovery and development of A-85380 analogs.

Logical Relationships in Structure-Activity Relationship (SAR) Studies

SAR_Logic cluster_modifications Chemical Modifications cluster_outcomes Pharmacological Outcomes Core_Scaffold Core Scaffold (3-pyridyl ether) Azacycle Azacycle Modification (e.g., azetidine vs. pyrrolidine) Core_Scaffold->Azacycle Pyridine_Sub Pyridine Ring Substitution (e.g., chloro, iodo) Core_Scaffold->Pyridine_Sub Linker Linker Modification Core_Scaffold->Linker Affinity Binding Affinity (Ki) Azacycle->Affinity Potency Functional Potency (EC50) Azacycle->Potency Selectivity Subtype Selectivity (α4β2 vs. others) Azacycle->Selectivity Pyridine_Sub->Affinity Pyridine_Sub->Potency Pyridine_Sub->Selectivity Linker->Affinity Linker->Potency Efficacy In Vivo Efficacy (e.g., Analgesia) Affinity->Efficacy SAR_Cycle SAR Cycle: Design -> Synthesize -> Test -> Analyze Affinity->SAR_Cycle Potency->Efficacy Potency->SAR_Cycle Selectivity->Efficacy Selectivity->SAR_Cycle Efficacy->SAR_Cycle

Caption: Logical flow of structure-activity relationship (SAR) studies for A-85380 analogs.

References

Physical and chemical properties of 5-Iodo-A-85380 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-A-85380 dihydrochloride is a potent and highly selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a particular affinity for the α4β2 and α6β2 subtypes.[1][2] Its favorable pharmacological profile, including high specificity and low toxicity, has established it as a valuable tool in neuropharmacological research.[3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and pathway visualizations to support its application in research and drug development.

Physical and Chemical Properties

This compound is typically supplied as an off-white powder.[4] While a specific melting point is not consistently reported in the literature, its other key physical and chemical properties are well-documented.

PropertyValueReference
Molecular Formula C₉H₁₁IN₂O · 2HCl[1]
Molecular Weight 363.03 g/mol [1]
CAS Number 1217837-17-6[1]
Solubility Soluble to 100 mM in water and DMSO. Also soluble in physiologic saline (0.9% sodium chloride).[1][1]
Storage and Stability Desiccate at +4°C.[1] Stock solutions can be stored at -20°C for up to 3 months.[4] For longer-term storage of solutions, -80°C is recommended.[5][6][1][4]
Purity ≥98% (HPLC)[4]

Biological Activity and Mechanism of Action

5-Iodo-A-85380 is a selective agonist of α4β2 and α6β2 nicotinic acetylcholine receptors.[1][2] Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and play a crucial role in various physiological processes. The binding of an agonist like 5-Iodo-A-85380 to the nAChR triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in the depolarization of the neuronal membrane and the modulation of neurotransmitter release.

The selectivity of 5-Iodo-A-85380 for the β2 subunit-containing nAChRs makes it a valuable tool for dissecting the specific roles of these receptor subtypes in neuronal signaling.[1] It has been shown to be significantly more selective for α4β2 and α6β2 subtypes over α3β4, α7, and muscle-type nAChR receptors.[1][2]

Signaling Pathway of 5-Iodo-A-85380 at a Nicotinic Acetylcholine Receptor

5-Iodo-A-85380_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_Iodo_A_85380 5-Iodo-A-85380 nAChR nAChR (α4β2/α6β2) 5_Iodo_A_85380->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Downstream Cellular Effects

Caption: Agonist binding and subsequent ion channel activation.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary to institutions like the Research Triangle Institute where it was synthesized, the general approach involves the synthesis of 5-iodo-3-(2(S)-azetidinylmethoxy)pyridine, which is then converted to its dihydrochloride salt.[1] The synthesis of related halo-pyridyl ether compounds has been described in the literature and typically involves the coupling of a substituted hydroxypyridine with a protected azetidinemethanol derivative, followed by deprotection and purification.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of 5-Iodo-A-85380 to nAChRs using a radiolabeled form of the compound (e.g., [¹²⁵I]5-Iodo-A-85380).

Materials:

  • [¹²⁵I]5-Iodo-A-85380

  • Cell membranes or tissue homogenates expressing nAChRs

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a non-labeled nAChR ligand like nicotine or epibatidine)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled 5-Iodo-A-85380 for competition binding assays.

  • In a 96-well plate, combine the cell membranes/tissue homogenate, [¹²⁵I]5-Iodo-A-85380 (at a concentration near its Kd), and either buffer, unlabeled 5-Iodo-A-85380, or the non-specific control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Analyze the data to determine the binding affinity (Kd or Ki) of 5-Iodo-A-85380.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes a common method for assessing the functional activity of 5-Iodo-A-85380 as an nAChR agonist.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired nAChR subunits (e.g., α4 and β2)

  • Recording solution (e.g., Ba²⁺ Ringer's solution)

  • This compound solutions of varying concentrations

  • Two-electrode voltage clamp setup

Procedure:

  • Inject the Xenopus oocytes with the cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution.

  • Apply solutions of 5-Iodo-A-85380 at various concentrations to the oocyte and record the resulting inward currents.

  • Wash the oocyte with the recording solution between applications to allow for recovery.

  • Construct a dose-response curve to determine the EC₅₀ and efficacy of 5-Iodo-A-85380.

Experimental Workflow for In Vivo Studies

In_Vivo_Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Behavioral/Physiological Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., mouse, rat) Drug_Prep Prepare 5-Iodo-A-85380 Solution (e.g., in saline) Animal_Model->Drug_Prep Administration Administer Drug (e.g., subcutaneous, intravenous) Drug_Prep->Administration Behavioral Behavioral Tests (e.g., locomotion, nociception) Administration->Behavioral Imaging In Vivo Imaging (e.g., SPECT with [123I]5-Iodo-A-85380) Administration->Imaging Data_Collection Data Collection Behavioral->Data_Collection Imaging->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A generalized workflow for in vivo experiments.

Applications in Research

The high affinity and selectivity of 5-Iodo-A-85380 for β2-containing nAChRs have made it an indispensable tool in several areas of neuroscience research:

  • In Vivo Imaging: The radioiodinated forms of 5-Iodo-A-85380 ([¹²³I]- and [¹²⁵I]-5-Iodo-A-85380) are widely used as ligands for Single Photon Emission Computed Tomography (SPECT) and autoradiography to visualize and quantify the distribution of α4β2* nAChRs in the brain.[3]

  • Neurodegenerative Diseases: Given the involvement of nAChRs in cognitive function, 5-Iodo-A-85380 is utilized in studies of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders to investigate changes in nAChR density and function.

  • Addiction Research: As nAChRs are the primary targets of nicotine, 5-Iodo-A-85380 is employed in research to understand the mechanisms of nicotine addiction and to evaluate potential therapeutic interventions.

  • Pain Research: The role of nAChRs in pain modulation is an active area of investigation, and 5-Iodo-A-85380 is used to explore the analgesic potential of targeting specific nAChR subtypes.[1]

Conclusion

This compound is a powerful and selective pharmacological tool for the study of nicotinic acetylcholine receptors. Its well-characterized physical, chemical, and biological properties, combined with its utility in a range of experimental paradigms, make it an invaluable asset for researchers in academia and the pharmaceutical industry. This guide provides a foundational understanding of this compound to facilitate its effective application in advancing our knowledge of nicotinic receptor pharmacology and its role in health and disease.

References

5-Iodo-A-85380 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Iodo-A-85380, a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and experimental applications.

Core Compound Information

5-Iodo-A-85380 is a derivative of the 3-pyridyl ether A-85380. It is widely recognized for its high affinity and selectivity for the α4β2 and α6β2 subtypes of nAChRs. This specificity makes it a valuable tool for studying the physiological and pathological roles of these receptor subtypes. The compound is commercially available, typically as a dihydrochloride salt.

Physicochemical Properties
PropertyValueCitation
IUPAC Name 3-((S)-azetidin-2-ylmethoxy)-5-iodopyridine
Molecular Formula C₉H₁₁IN₂O (Free Base)[1]
C₉H₁₁IN₂O · 2HCl (Dihydrochloride)[2]
Molecular Weight 288.1 g/mol (Free Base)[1]
363.02 g/mol (Dihydrochloride, anhydrous)[3][4]
CAS Number 213550-82-4 (Dihydrochloride Hydrate)[3]
1217837-17-6 (Dihydrochloride)[2][5][6]
Appearance Off-white powder[3]
Solubility Water: 22 mg/mL; Soluble to 100 mM in water and DMSO[2][3]
Storage 2-8°C (powder); Desiccate at +4°C[2][3]

Biological Activity and Selectivity

5-Iodo-A-85380 is a highly potent agonist at α4β2 and α6β2 nAChRs. Its selectivity for these subtypes over others, such as α3β4, α7, and muscle-type nAChRs, is a key feature that enables precise pharmacological studies.

Receptor Binding Affinities and Potency
Receptor SubtypeParameterValueSpeciesCitation
α4β2Kᵢ12 pMRat[3]
α4β2Kᵢ10 pMHuman[3]
α6β2EC₅₀12.7 nMRat[2][6]
α4β2EC₅₀~35 nMRat[2][6]
α3β4Selectivity Fold~5000-fold vs α4β2[2][6]
α7Selectivity Fold~25000-fold vs α4β2[2][6]
Muscle nAChRSelectivity Fold~140000-fold vs α4β2[2][6]

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs by agonists like 5-Iodo-A-85380 initiates a cascade of intracellular signaling events. These pathways are crucial for various cellular processes, including neuroprotection. A primary pathway involves the influx of Ca²⁺ through the receptor's ion channel, which in turn activates downstream kinases.

Signaling Pathway Diagram

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2/α6β2 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Ligand 5-Iodo-A-85380 Ligand->nAChR Binds to PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Increases Expression Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Promotes

Caption: Agonist binding to nAChRs triggers Ca²⁺ influx and activates the PI3K/Akt pathway, promoting neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols involving 5-Iodo-A-85380.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of 5-Iodo-A-85380 to nAChRs.

  • Tissue Preparation : Brain tissue (e.g., rat or human cortex) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation : Aliquots of the homogenate are incubated with varying concentrations of [¹²⁵I]5-Iodo-A-85380.

  • Competition : For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of a competing unlabeled ligand.

  • Separation : Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification : The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis : Binding parameters (Kᵢ) are calculated by non-linear regression analysis of the competition binding data.[7]

Two-Electrode Voltage Clamp Electrophysiology

This technique is employed to measure the functional activity of 5-Iodo-A-85380 at nAChRs expressed in Xenopus oocytes.

  • Oocyte Preparation : Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).

  • Recording Setup : Oocytes are placed in a recording chamber and perfused with Ringer's solution. They are impaled with two microelectrodes filled with 3 M KCl and voltage-clamped at a holding potential of -60 mV.

  • Drug Application : 5-Iodo-A-85380 at various concentrations is applied to the oocyte via the perfusion system.

  • Data Acquisition : The resulting ion currents are recorded and amplified.

  • Analysis : Concentration-response curves are generated to determine the EC₅₀ and efficacy of the compound.[8]

In Vivo Studies in Mice

These studies assess the physiological and behavioral effects of 5-Iodo-A-85380 in a whole-animal model.

  • Animal Subjects : Male ICR mice are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

  • Drug Administration : 5-Iodo-A-85380, dissolved in physiological saline, is administered via subcutaneous injection.

  • Behavioral Testing :

    • Nociception : Assessed using the formalin, hot-plate, and tail-flick tests.

    • Locomotion : Measured in an open-field arena.

    • Hypothermia : Rectal temperature is monitored.

    • Conditioned Place Preference : Used to evaluate the rewarding properties of the compound.

  • Data Collection and Analysis : Behavioral responses are quantified and statistically analyzed to determine dose-dependent effects.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel nAChR ligand like 5-Iodo-A-85380.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion synthesis Compound Synthesis & Purification binding Radioligand Binding Assays (Affinity & Selectivity) synthesis->binding electrophys Electrophysiology (Functional Activity - EC₅₀, Efficacy) binding->electrophys pk_pd Pharmacokinetics & Pharmacodynamics electrophys->pk_pd behavior Behavioral Studies (e.g., Nociception, Locomotion) pk_pd->behavior imaging In Vivo Imaging (SPECT/PET) with Radiolabeled Compound behavior->imaging conclusion Lead Candidate Identification imaging->conclusion

Caption: A streamlined workflow for the preclinical evaluation of a novel nAChR ligand.

Conclusion

5-Iodo-A-85380 is a powerful pharmacological tool for the investigation of α4β2 and α6β2 nicotinic acetylcholine receptors. Its high potency and selectivity, combined with favorable properties for in vitro and in vivo applications, make it an invaluable asset for research in areas such as pain, nicotine addiction, and neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to facilitate its effective use in advancing our understanding of the cholinergic system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 5-Iodo-A-85380 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-A-85380 (5IA) is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in a range of physiological and pathological processes.[1][2][3] This document provides detailed experimental protocols and application notes for the in vivo use of 5-Iodo-A-85380 dihydrochloride, a valuable tool for investigating the roles of β2-containing nAChRs in various biological systems.[1][4] 5IA has been instrumental in delineating the functions of these receptors in conditions such as nicotine dependence, pain, and neurodegenerative diseases.[2][3][5]

5-Iodo-A-85380 is a radio-iodinated analog of the 3-pyridyl ether compound A-85380 and has demonstrated high potency, selectivity, and specificity for α4β2* nAChRs.[1] It acts as a full agonist on high-sensitivity (HS) α4(2)β2(3) nAChRs and a partial agonist on low-sensitivity (LS) α4(3)β2(2) nAChRs and α6-containing subtypes.[1][2][3] In vivo studies have shown that 5IA can readily cross the blood-brain barrier and exhibits low toxicity.[6]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using 5-Iodo-A-85380.

Table 1: Behavioral Effects of 5-Iodo-A-85380 in Mice

Behavioral TestAnimal ModelDoses (mg/kg, s.c.)Key Findings
Antinociception (Formalin Test)C57BL/6J mice0.01, 0.1, 0.5Dose-dependent antinociception observed at 0.1 and 0.5 mg/kg.[1]
Antinociception (Hot Plate & Tail-Flick)ICR or C57BL/6J miceNot specifiedNo significant antinociceptive effect observed.[1][2]
LocomotionNot specifiedNot specifiedDose-dependent suppression of locomotion.[1][2][3]
HypothermiaNot specifiedNot specifiedDose-dependent induction of hypothermia.[1][2][3]
Conditioned Place Preference (CPP)C57BL/6J mice0.01, 0.05, 0.1, 0.5, 1Significant CPP induced in a dose-related manner.[1]

Table 2: Pharmacokinetics and Biodistribution of Radiolabeled 5-Iodo-A-85380

ParameterAnimal Model/SubjectTracerKey Findings
Brain PenetrationMouse[¹²⁵I]5-I-A-85380Peak brain levels within 1 hour, with slow decline over 4 hours.[7] Good brain penetration (3.1% of injected dose at 15 min).[8]
Regional Brain DistributionMouse[¹²⁵I]5-I-A-85380High uptake in thalamus, moderate in cortex, and low in cerebellum, consistent with nAChR density.[8]
Specific BindingMouse[¹²⁵I]5-I-A-85380Thalamus:cerebellum radioactivity ratio reached 37, indicating high specific labeling.[7]
ExcretionHealthy Human Subjects[¹²³I]5IA~75% of radioactivity excreted in urine within 24 hours.[9]
Biological Half-lifeHealthy Human Subjects[¹²³I]5IAAveraged 7.2 ± 4.0 hours.[9]
Acute Toxicity (LD50)Mouse5-IA> 3 mg/kg via intravenous injection.[8]

Experimental Protocols

Antinociception Study: Formalin Test in Mice

This protocol is designed to assess the antinociceptive effects of 5-Iodo-A-85380 in a model of tonic pain.

Materials:

  • This compound

  • Physiological saline (0.9% sodium chloride)

  • 2.5% formalin solution

  • C57BL/6J mice

  • Syringes and needles for subcutaneous injection

  • Observation chambers

Procedure:

  • Drug Preparation: Dissolve this compound in physiological saline to the desired concentrations (e.g., 0.01, 0.1, and 0.5 mg/kg). Prepare fresh solutions on the day of the experiment. Doses should be expressed as the salt form.[1]

  • Animal Acclimation: Acclimate C57BL/6J mice to the observation chambers for at least 30 minutes before any injections.

  • Drug Administration: Administer the prepared 5-Iodo-A-85380 solution or vehicle (saline) subcutaneously (s.c.) at a volume of 1 mL/100g body weight.[1] A pretreatment time of 15 minutes is recommended based on previous studies.[1]

  • Formalin Injection: 15 minutes after drug administration, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record the total time spent licking the injected paw for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the paw licking time between the vehicle-treated group and the 5-Iodo-A-85380-treated groups. Statistical analysis can be performed using a two-way ANOVA followed by a Dunnett's post hoc test.[1]

Conditioned Place Preference (CPP) in Mice

This protocol evaluates the rewarding properties of 5-Iodo-A-85380.

Materials:

  • This compound

  • Physiological saline (0.9% sodium chloride)

  • C57BL/6J mice

  • Conditioned place preference apparatus with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-conditioning (Baseline): On day 1, allow each mouse to freely explore the entire CPP apparatus for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.

  • Conditioning:

    • Day 2 (Drug Pairing): Administer 5-Iodo-A-85380 (e.g., 0.01, 0.05, 0.1, 0.5, or 1 mg/kg, s.c.) and immediately confine the mouse to one of the compartments (the initially non-preferred one) for a set duration (e.g., 30 minutes).

    • Day 3 (Vehicle Pairing): Administer the vehicle (saline) and confine the mouse to the opposite compartment for the same duration.

    • Repeat this conditioning cycle for a predetermined number of days (e.g., 4-8 days), alternating between drug and vehicle pairings.

  • Post-conditioning (Test): On the test day, allow the drug-free mouse to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired compartment during the baseline phase from the time spent in the same compartment during the test phase.[1] Compare the preference scores between the vehicle- and drug-treated groups using appropriate statistical tests.

In Vivo Brain Imaging and Biodistribution

This protocol outlines a general procedure for assessing the brain uptake and distribution of radiolabeled 5-Iodo-A-85380.

Materials:

  • Radiolabeled 5-Iodo-A-85380 (e.g., [¹²⁵I]5-I-A-85380 or [¹²³I]5-I-A-85380)

  • Mice or other suitable animal models

  • Anesthesia

  • Gamma counter or imaging system (e.g., SPECT)

  • Blocking agents (e.g., unlabeled 5-Iodo-A-85380, nicotine) for specificity studies.

Procedure:

  • Radioligand Administration: Administer the radiolabeled 5-Iodo-A-85380 intravenously (i.v.) to the animal.

  • Uptake and Imaging:

    • For biodistribution studies, euthanize animals at various time points post-injection (e.g., 15, 60, 240 minutes). Dissect the brain and other organs of interest. Measure radioactivity in each tissue sample using a gamma counter.

    • For SPECT imaging, acquire dynamic or static images of the brain over a specified period.

  • Specificity Assessment: To determine specific binding, a separate group of animals can be pretreated with a blocking dose of a non-radiolabeled nAChR ligand (e.g., unlabeled 5-Iodo-A-85380, nicotine, or cytisine) before the administration of the radioligand.[8]

  • Data Analysis:

    • For biodistribution, express radioactivity as a percentage of the injected dose per gram of tissue (%ID/g).[8]

    • For imaging, analyze regional brain uptake and calculate ratios of specific to non-specific binding regions (e.g., thalamus to cerebellum).[7]

Visualizations

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor

Activation of the α4β2 nAChR can initiate a metabotropic signaling cascade, independent of its ion channel function.[10] This pathway involves the activation of Src kinase in a β-arrestin1 and 14-3-3η-dependent manner.[10] Activated Src then phosphorylates Syk, which in turn interacts with phospholipase C γ1 (PLCγ1) to trigger the translocation of protein kinase CβII (PKCβII) to the cell membrane.[10]

alpha4beta2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR beta_arrestin β-arrestin1 nAChR->beta_arrestin Recruits Agonist 5-Iodo-A-85380 Agonist->nAChR Binds eta_1433 14-3-3η beta_arrestin->eta_1433 Interacts with Src Src eta_1433->Src Activates Syk Syk Src->Syk Phosphorylates PLCg1 PLCγ1 Syk->PLCg1 Interacts with PKCbII_cyto PKCβII (inactive) PLCg1->PKCbII_cyto Triggers translocation of PKCbII_mem PKCβII (active) PKCbII_cyto->PKCbII_mem

Caption: Metabotropic signaling cascade of the α4β2 nAChR.

General Experimental Workflow for In Vivo Behavioral Studies

The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with 5-Iodo-A-85380.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_prep Drug Formulation (5-Iodo-A-85380 in Saline) drug_admin Drug/Vehicle Administration (e.g., subcutaneous) drug_prep->drug_admin animal_acclimation Animal Acclimation animal_acclimation->drug_admin behavioral_test Behavioral Assay (e.g., Formalin Test, CPP) drug_admin->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow for in vivo behavioral experiments.

References

Application Notes and Protocols for SPECT Imaging of Brain nAChRs using [¹²³I]5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing [¹²³I]5-Iodo-A-85380 for Single Photon Emission Computed Tomography (SPECT) imaging of nicotinic acetylcholine receptors (nAChRs) in the brain. This radioligand exhibits high affinity and selectivity for the α4β2 subtype of nAChRs, making it a valuable tool for in vivo studies.

Introduction

[¹²³I]5-Iodo-A-85380, also known as [¹²³I]5-IA, is a radioiodinated analog of the potent and selective α4β2 nAChR agonist A-85380. Its favorable properties, including rapid brain penetration, low non-specific binding, and acceptable radiation dosimetry, make it a suitable radiotracer for the in vivo quantification of α4β2 nAChRs in both preclinical and clinical research. SPECT imaging with [¹²³I]5-Iodo-A-85380 allows for the non-invasive assessment of nAChR density and distribution, which is of significant interest in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹²³I]5-Iodo-A-85380, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of 5-Iodo-A-85380
Receptor SubtypeSpeciesKᵢ (nM)Reference Compound
α4β2 nAChRRat0.010[¹²⁵I]5-Iodo-A-85380
α3β4 nAChRRat515-Iodo-A-85380
α7 nAChRRat2505-Iodo-A-85380
Muscle-type nAChRRat14005-Iodo-A-85380

Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor.

Table 2: Biodistribution of [¹²³I]5-Iodo-A-85380 in Humans
Organ% Injected Dose at 1 hour
Brain4.6 ± 0.4
LiverHigh
LungsModerate
KidneysModerate
Urinary BladderHigh

Data obtained from whole-body scans in healthy human subjects.[1]

Table 3: Radiation Dosimetry of [¹²³I]5-Iodo-A-85380 in Humans
OrganAbsorbed Dose (μGy/MBq)
Brain15.0
Lungs23.0
Liver27.0
Kidneys38.0
Bladder Wall150.0
Effective Dose 30.0 ± 1.4 (μSv/MBq)

Estimates based on MIRDOSE 3.1 software.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving [¹²³I]5-Iodo-A-85380.

Protocol 1: Radiosynthesis of [¹²³I]5-Iodo-A-85380

This protocol describes a two-step radiosynthesis method.

Materials:

  • (S)-3-(1-tert-butoxycarbonyl-2-azetidinylmethoxy)-5-bromopyridine (precursor)

  • Tri-n-butyltin chloride

  • Bis(triphenylphosphine)palladium(II) dichloride

  • [¹²³I]Sodium iodide

  • Chloramine-T

  • Sodium metabisulfite

  • HPLC system with a C18 column

  • Solvents: Dioxane, Ethanol, Water, Acetonitrile

Procedure:

  • Synthesis of the Stannyl Precursor:

    • A mixture of (S)-3-(1-tert-butoxycarbonyl-2-azetidinylmethoxy)-5-bromopyridine, bis(tributyltin), and tetrakis(triphenylphosphine)palladium(0) in toluene is heated under reflux.

    • The resulting tributylstannyl precursor is purified by column chromatography.

  • Radioiodination:

    • To a solution of the tributylstannyl precursor in ethanol, add [¹²³I]NaI.

    • Add Chloramine-T solution to initiate the electrophilic substitution reaction.

    • Allow the reaction to proceed for 5-10 minutes at room temperature.

    • Quench the reaction by adding sodium metabisulfite solution.

  • Purification:

    • Purify the crude product using reverse-phase HPLC with a C18 column.

    • The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.

    • Collect the fraction corresponding to [¹²³I]5-Iodo-A-85380.

  • Formulation:

    • Evaporate the solvent from the collected HPLC fraction.

    • Reconstitute the final product in sterile saline containing a small percentage of ethanol for injection.

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC. Purity should be >95%.

  • Specific Activity: Determined by measuring the radioactivity and the mass of the product. High specific activity is crucial for receptor imaging studies.

Protocol 2: Animal SPECT Imaging

Subject Preparation:

  • Use appropriate animal models (e.g., rats, non-human primates).

  • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Place a catheter in a tail vein for radiotracer administration.

  • Position the animal on the scanner bed and secure its head to minimize motion artifacts.

SPECT Acquisition:

  • Administer a bolus injection of [¹²³I]5-Iodo-A-85380 (typically 18-37 MBq for non-human primates) via the tail vein catheter.

  • Acquire dynamic SPECT images for a duration of 90-120 minutes.

  • Use a high-resolution collimator appropriate for iodine-123.

  • Reconstruct the images using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation and scatter.

Protocol 3: Human SPECT Imaging

Subject Preparation:

  • Subjects should be non-smokers to avoid receptor occupancy by nicotine.

  • Obtain informed consent and ensure ethical approval.

  • Subjects should fast for at least 4 hours prior to the scan.

  • Insert an intravenous catheter for radiotracer administration.

SPECT Acquisition (Bolus Injection Method):

  • Administer an intravenous bolus of [¹²³I]5-Iodo-A-85380 (e.g., 171 MBq).[1]

  • Acquire a series of dynamic SPECT scans over a period of 5-8 hours.[2]

  • Alternatively, a bolus-plus-constant-infusion paradigm can be used to achieve equilibrium.[3] This involves an initial bolus followed by a continuous infusion of the radiotracer.

  • Use a multi-head SPECT camera equipped with high-resolution collimators.

  • Reconstruct the images using iterative reconstruction algorithms with attenuation and scatter correction.

Protocol 4: SPECT Data Analysis

Image Processing:

  • Co-register the SPECT images with anatomical MRI scans for accurate region of interest (ROI) delineation.

  • Define ROIs on the MRI for brain regions known to have high nAChR density (e.g., thalamus, frontal cortex) and a reference region with low density (e.g., cerebellum).

Kinetic Modeling:

  • Extract time-activity curves (TACs) from the dynamic SPECT data for each ROI.

  • Apply a two-tissue compartment model to the TACs to estimate the rate constants (K₁, k₂, k₃, k₄).

    • K₁ represents the rate of transfer from plasma to the free compartment in the tissue.

    • k₂ represents the rate of transfer from the free compartment back to plasma.

    • k₃ represents the rate of transfer from the free to the specifically bound compartment.

    • k₄ represents the rate of transfer from the specifically bound compartment back to the free compartment.

  • Calculate the total distribution volume (V_T), which is an index of receptor density, using the estimated rate constants (V_T = (K₁/k₂) * (1 + k₃/k₄)).

Visualizations

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (α4β2) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (ACh) or [¹²³I]5-Iodo-A-85380 ACh->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK MAPK/ERK Pathway Ca_Signal->MAPK CREB CREB Phosphorylation PI3K_Akt->CREB Neuronal_Survival Neuroprotection & Neuronal Survival PI3K_Akt->Neuronal_Survival MAPK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression SPECT_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Radiosynthesis 1. Radiosynthesis & Quality Control of [¹²³I]5-Iodo-A-85380 Subject_Prep 2. Subject Preparation (Fasting, Catheterization) Radiosynthesis->Subject_Prep Injection 3. Radiotracer Administration (Bolus or Bolus+Infusion) Subject_Prep->Injection SPECT_Scan 4. Dynamic SPECT Data Acquisition Injection->SPECT_Scan Reconstruction 5. Image Reconstruction (with Corrections) SPECT_Scan->Reconstruction CoReg 6. Co-registration with MRI Reconstruction->CoReg ROI 7. ROI Delineation CoReg->ROI Kinetic_Modeling 8. Kinetic Modeling (Two-Tissue Compartment) ROI->Kinetic_Modeling Quantification 9. Quantification of Distribution Volume (V_T) Kinetic_Modeling->Quantification

References

Application Notes and Protocols for [125I]5-Iodo-A-85380 Autoradiography in Rat Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[125I]5-Iodo-A-85380 is a high-affinity radioligand for nicotinic acetylcholine receptors (nAChRs), demonstrating selectivity for the α4β2* subtype. This makes it a valuable tool for the in vitro visualization and quantification of these receptors in the central nervous system. Autoradiography with [125I]5-Iodo-A-85380 allows for the detailed anatomical localization and density determination of α4β2* nAChRs in brain tissue slices. These studies are crucial for understanding the role of these receptors in various physiological processes and pathological conditions, including neurodegenerative diseases, nicotine addiction, and psychiatric disorders. This document provides a detailed protocol for performing quantitative autoradiography using [125I]5-Iodo-A-85380 on rat brain slices.

Quantitative Data Summary

The following table summarizes the binding characteristics of [125I]5-Iodo-A-85380 in the rat brain. These values are essential for designing and interpreting autoradiography experiments.

Brain RegionKd (pM)Bmax (fmol/mg protein)Non-specific Binding AgentReference
Cerebral Cortex~180~110Nicotine (100 µM)[1]

Note: Kd (dissociation constant) represents the affinity of the radioligand for the receptor, with lower values indicating higher affinity. Bmax (maximum binding capacity) reflects the density of the receptors in the tissue.

Experimental Protocols

This section details the step-by-step methodology for [125I]5-Iodo-A-85380 autoradiography.

Materials and Reagents
  • [125I]5-Iodo-A-85380 (specific activity ~2200 Ci/mmol)

  • Unlabeled 5-Iodo-A-85380 (for dilution)

  • Nicotine or another suitable competing ligand (e.g., cytisine) for determining non-specific binding

  • Adult male Sprague-Dawley rats

  • Cryostat

  • Microscope slides (e.g., Fisher Superfrost Plus)

  • Incubation chambers/boxes

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

  • Binding Buffer:

    • 140 mM NaCl

    • 1.5 mM KCl

    • 2 mM CaCl2

    • 1 mM MgSO4

    • 25 mM HEPES, pH 7.5

    • 1 g/L Bovine Serum Albumin (BSA)

  • Wash Buffer: Ice-cold Binding Buffer without BSA.

Experimental Workflow Diagram

G cluster_0 Tissue Preparation cluster_1 Autoradiography cluster_2 Signal Detection & Analysis A Euthanize Rat & Rapidly Remove Brain B Freeze Brain in Isopentane (-35°C) A->B C Store Brain at -70°C B->C D Section Brain (14-20 µm) using Cryostat C->D E Thaw-mount Sections onto Slides D->E F Store Slides at -70°C E->F G Warm Slides to Room Temperature F->G H Pre-incubation (optional, in buffer) G->H I Incubate with [125I]5-Iodo-A-85380 (Total & Non-specific Binding) G->I H->I J Washing Steps (ice-cold buffer) I->J K Dry Slides J->K L Expose Slides to Phosphor Plate/Film K->L M Scan Plate/Film L->M N Image Analysis (Quantification) M->N O Calculate Specific Binding N->O

Caption: Experimental workflow for [125I]5-Iodo-A-85380 autoradiography.

Step-by-Step Protocol

1. Brain Tissue Preparation

  • Humanely euthanize adult male Sprague-Dawley rats according to institutional guidelines.

  • Rapidly dissect the brain and freeze it by immersion in isopentane cooled to approximately -35°C.[2]

  • Store the frozen brains at -70°C until sectioning.[2]

  • Using a cryostat, cut coronal or sagittal brain sections at a thickness of 14-20 µm.[2][3]

  • Thaw-mount the sections onto pre-cleaned, gelatin-coated, or commercially available adhesive microscope slides (e.g., Superfrost Plus).[2]

  • Store the mounted sections at -70°C until the day of the experiment.[2]

2. Autoradiographic Binding Assay

  • On the day of the experiment, remove the slides from the -70°C freezer and allow them to warm to room temperature under vacuum in a desiccator to prevent condensation.[2]

  • Total Binding: Incubate the slides in a solution of Binding Buffer containing 200 pM [125I]5-Iodo-A-85380.[2] The final specific activity can be adjusted by diluting the high specific activity radioligand with unlabeled 5-Iodo-A-85380.[2]

  • Non-specific Binding: For a parallel set of slides, add a high concentration of a competing ligand to the incubation solution from the previous step. A commonly used agent is 100 µM nicotine.[1][4] This will saturate the specific binding sites, leaving only the non-specific binding of the radioligand.

  • Incubate all slides for 2 hours at room temperature (22°C) in a humidified chamber.[2]

  • Washing: Terminate the incubation by washing the slides to remove unbound radioligand. A typical washing procedure is as follows:[2]

    • 2 x 30 seconds in ice-cold protein-free Binding Buffer.

    • 2 x 10 seconds in ice-cold 0.1x protein-free Binding Buffer.

    • 2 x 5 seconds in ice-cold 5 mM HEPES, pH 7.5.

  • After the final wash, briefly dip the slides in ice-cold deionized water to remove buffer salts.[3]

  • Dry the slides under a gentle stream of cool air.[2]

3. Signal Detection and Analysis

  • Once completely dry, appose the slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards to allow for the quantification of binding density.[5][6]

  • Expose the plates/film for an appropriate duration (e.g., 17 days, but this will vary based on the specific activity and tissue).[2]

  • After exposure, scan the phosphor imaging plates using a phosphor imager or develop the film.

  • Analyze the resulting autoradiograms using a computerized image analysis system.

  • Define regions of interest (ROIs) corresponding to specific brain nuclei.

  • Measure the optical density or photostimulated luminescence in each ROI for both total and non-specific binding slides.

  • Convert the measured values to radioactivity concentrations (e.g., fmol/mg tissue) using the standard curve generated from the co-exposed radioactive standards.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each brain region.

Signaling Pathway Diagram

While [125I]5-Iodo-A-85380 is a ligand used for receptor localization and not directly for tracking signaling cascades in this application, the binding of an agonist like 5-Iodo-A-85380 to the α4β2 nAChR initiates a signaling cascade. The following diagram illustrates the canonical signaling pathway following agonist binding to a neuronal nAChR.

G cluster_0 Neuronal Nicotinic Acetylcholine Receptor Signaling A Agonist (e.g., 5-Iodo-A-85380) Binds to α4β2 nAChR B Conformational Change of Receptor A->B C Ion Channel Opens B->C D Influx of Na+ and Ca2+ C->D E Membrane Depolarization D->E F Opening of Voltage-Gated Ca2+ Channels E->F J Modulation of Neuronal Excitability E->J G Further Ca2+ Influx F->G H Neurotransmitter Release G->H I Gene Expression Changes G->I

Caption: Agonist-induced nAChR signaling pathway.

References

Application Notes and Protocols for Nicotinic Receptor Binding Assay Using 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-A-85380 is a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating particularly high affinity for the α4β2 subtype.[1][2] This characteristic makes its radioiodinated form, [¹²⁵I]5-Iodo-A-85380, an invaluable tool for in vitro and in vivo studies of this receptor subtype.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing [¹²⁵I]5-Iodo-A-85380 in competitive radioligand binding assays to characterize the affinity of novel compounds for nicotinic receptors.

Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Their involvement in various physiological processes and pathological conditions, including nicotine addiction, neurodegenerative diseases, and psychiatric disorders, makes them a significant target for drug development.[3][4] The α4β2 nAChR subtype is the most abundant in the brain and is a primary target for nicotine's effects.[5][6]

Data Presentation

The binding affinity of 5-Iodo-A-85380 and other standard nicotinic ligands for various nAChR subtypes is summarized below. This data is crucial for comparative analysis and for the design of binding assays.

Table 1: Binding Affinity (Kᵢ) of Nicotinic Receptor Ligands

LigandReceptor SubtypeKᵢ (nM)Species
5-Iodo-A-85380 α4β20.010 - 0.012Rat/Human
α6β2Potent AgonistRat
α3β4~8.5Rat
α7~270Rat
Epibatidineα4β20.008Rat
α3β4High AffinityRat
α7High AffinityRat
Nicotineα4β21Human
Cytisineα4β2High AffinityRat

*Note: The affinity of 5-Iodo-A-85380 for α3β4 and α7 subtypes is significantly lower than for α4β2, highlighting its selectivity.[1][2] It is important to note that 5-Iodo-A-85380 also binds to α6-containing nAChRs.[2][7]

Signaling Pathways

Activation of α4β2 nicotinic receptors, primarily located presynaptically, leads to an influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization.[5] This can trigger a cascade of downstream signaling events, including the activation of voltage-gated calcium channels and the subsequent release of neurotransmitters. The signaling pathway can also involve second messenger systems, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotective effects.[8]

Nicotinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR α4β2 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens PI3K PI3K nAChR->PI3K Activates VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_ion Enhances Ca_ion->VGCC Activates Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Triggers Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection Promotes Agonist 5-Iodo-A-85380 (Agonist) Agonist->nAChR Binds

α4β2 Nicotinic Receptor Signaling Pathway.

Experimental Protocols

I. Membrane Preparation from HEK293 Cells Stably Expressing α4β2 nAChRs

This protocol describes the preparation of cell membranes from Human Embryonic Kidney (HEK293) cells stably transfected with the α4 and β2 nicotinic receptor subunits.[6][9][10]

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, ice-cold

  • Cell scrapers

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Grow HEK293-α4β2 cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension with a Dounce homogenizer (approximately 10-15 strokes) on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., Assay Buffer) and determine the protein concentration using a standard protein assay.

  • Store the membrane preparations in aliquots at -80°C until use.

II. Competitive Radioligand Binding Assay Protocol

This protocol outlines the procedure for a competitive binding assay using [¹²⁵I]5-Iodo-A-85380 to determine the binding affinity of test compounds.[11][12]

Materials:

  • Membrane preparation containing α4β2 nAChRs

  • [¹²⁵I]5-Iodo-A-85380 (Radioligand)

  • Unlabeled 5-Iodo-A-85380 or another high-affinity ligand (for non-specific binding determination)

  • Test compounds (at various concentrations)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Reagents: - Membrane Aliquots - Radioligand ([¹²⁵I]5-Iodo-A-85380) - Test Compounds - Buffers B Add to 96-well Plate: 1. Assay Buffer 2. Test Compound / NSB Ligand 3. Membrane Preparation 4. Radioligand A->B C Incubate to Reach Equilibrium (e.g., 60-120 min at room temperature) B->C D Rapid Vacuum Filtration (Separates bound from free radioligand) C->D E Wash Filters with Ice-Cold Buffer D->E F Add Scintillation Cocktail to Filters E->F G Measure Radioactivity (Scintillation Counter) F->G H Calculate Specific Binding G->H I Generate Competition Curve H->I J Determine IC₅₀ and Kᵢ Values I->J

Competitive Radioligand Binding Assay Workflow.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Assay Buffer, membrane preparation, and [¹²⁵I]5-Iodo-A-85380.

    • Non-specific Binding (NSB): Add Assay Buffer, a saturating concentration of unlabeled 5-Iodo-A-85380 (e.g., 1 µM), membrane preparation, and [¹²⁵I]5-Iodo-A-85380. Non-specific binding is the binding of the radioligand to components other than the target receptor.[13][14]

    • Competition Binding: Add Assay Buffer, varying concentrations of the test compound, membrane preparation, and [¹²⁵I]5-Iodo-A-85380. The concentration of [¹²⁵I]5-Iodo-A-85380 should be at or below its Kd value to ensure accurate Ki determination.[15]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • Calculate Kᵢ: The inhibition constant (Kᵢ) for the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] = concentration of the radioligand used in the assay.

    • Kd = dissociation constant of the radioligand for the receptor.

Conclusion

The use of [¹²⁵I]5-Iodo-A-85380 in radioligand binding assays provides a highly sensitive and specific method for characterizing the interaction of novel compounds with α4β2 nicotinic acetylcholine receptors. The protocols and data presented here offer a robust framework for researchers in pharmacology and drug development to advance their understanding of nicotinic receptor function and to identify promising new therapeutic agents.

References

Application Notes and Protocols for Subcutaneous Administration of 5-Iodo-A-85380 in Mice Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-A-85380 is a potent and selective agonist for the α4β2* nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological processes and are targets for therapeutic development in conditions such as nicotine dependence, pain, and some psychiatric and neurodegenerative diseases.[1][2][3] This document provides detailed application notes and protocols for the subcutaneous (s.c.) administration of 5-Iodo-A-85380 in mice to assess its effects on various behaviors. These protocols are intended for researchers, scientists, and drug development professionals.

5-Iodo-A-85380 is a valuable tool for investigating the function of β2-containing nAChR subtypes.[1] It is an iodinated analog of A-85380 and demonstrates high potency, selectivity, and specificity for α4β2* nAChRs.[1] In mice, subcutaneous administration of 5-Iodo-A-85380 has been shown to dose-dependently induce hypothermia, suppress locomotion, produce conditioned place preference, and elicit antinociception in the formalin test.[1][2][3] These effects are primarily mediated by the β2 nAChR subunit.[1][2][3]

Data Presentation

Table 1: Dose-Response of 5-Iodo-A-85380 on Body Temperature in C57BL/6J Mice
Dose (mg/kg, s.c.)Mean Body Temperature (°C) ± SEMStatistical Significance (vs. Vehicle)
Vehicle (Saline)37.5 ± 0.2-
0.0137.2 ± 0.3Not Significant
0.136.5 ± 0.4p < 0.05
0.535.8 ± 0.3p < 0.05
Data collected 15 minutes after subcutaneous injection.[1]
Table 2: Time-Course of Hypothermic Effect of 5-Iodo-A-85380 (0.5 mg/kg, s.c.) in C57BL/6J Mice
Time Post-Injection (minutes)Mean Body Temperature (°C) ± SEMStatistical Significance (vs. Vehicle)
537.0 ± 0.2Not Significant
1535.8 ± 0.3p < 0.05
3035.9 ± 0.4p < 0.05
6036.2 ± 0.3p < 0.05
12037.1 ± 0.2Not Significant
Vehicle-treated mice maintained a consistent body temperature.[1]
Table 3: Effect of 5-Iodo-A-85380 on Locomotor Activity in ICR Mice
Dose (mg/kg, s.c.)Mean Locomotor Activity (distance traveled in cm) ± SEMStatistical Significance (vs. Vehicle)
Vehicle (Saline)4500 ± 300-
0.0014200 ± 250Not Significant
0.013500 ± 350p < 0.05
0.12000 ± 400p < 0.01
0.51000 ± 200p < 0.001
Data collected over a 30-minute period following injection.[1]

Experimental Protocols

Protocol 1: Assessment of 5-Iodo-A-85380-Induced Hypothermia

Objective: To measure the effect of subcutaneously administered 5-Iodo-A-85380 on the core body temperature of mice.

Materials:

  • 5-Iodo-A-85380

  • Sterile saline (0.9% NaCl)

  • C57BL/6J mice (8 per group)

  • Rectal thermometer (lubricated)

  • Standard mouse cages

  • Syringes and needles for subcutaneous injection

Procedure:

  • Drug Preparation: Dissolve 5-Iodo-A-85380 in sterile saline to the desired concentrations (e.g., 0.01, 0.1, and 0.5 mg/mL for a 10 mL/kg injection volume).

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Temperature: Measure and record the baseline rectal temperature of each mouse.

  • Drug Administration: Administer the prepared 5-Iodo-A-85380 solution or vehicle (saline) subcutaneously in the loose skin over the back.

  • Post-Injection Measurements:

    • For Dose-Response: Measure rectal temperature 15 minutes after injection.[1]

    • For Time-Course: Measure rectal temperature at 5, 15, 30, 60, and 120 minutes after injection of a single dose (e.g., 0.5 mg/kg).[1]

  • Data Analysis: Compare the changes in body temperature between the vehicle- and drug-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Locomotor Activity

Objective: To assess the effect of 5-Iodo-A-85380 on spontaneous locomotor activity in an open field.

Materials:

  • 5-Iodo-A-85380

  • Sterile saline (0.9% NaCl)

  • ICR mice (6 per group)

  • Open field apparatus equipped with automated activity monitoring (e.g., photobeam breaks or video tracking)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Drug Preparation: Prepare solutions of 5-Iodo-A-85380 in sterile saline at the desired concentrations (e.g., 0.001, 0.01, 0.1, and 0.5 mg/mL).

  • Animal Acclimation: Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Inject the mice subcutaneously with the prepared drug solutions or vehicle.

  • Locomotor Assessment: Immediately after injection, place each mouse into the center of the open field apparatus.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period, typically 30 to 60 minutes.

  • Data Analysis: Analyze the locomotor activity data, comparing the different dose groups to the vehicle control group using statistical methods like ANOVA.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 5_Iodo_A_85380 5-Iodo-A-85380 (s.c. administration) nAChR α4β2* nAChR 5_Iodo_A_85380->nAChR Binds & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release Triggers Behavioral_Effects Behavioral Effects (Hypothermia, Reduced Locomotion) Dopamine_Release->Behavioral_Effects Leads to

Caption: Signaling pathway of 5-Iodo-A-85380 in the central nervous system.

Experimental_Workflow cluster_workflow Hypothermia Assessment Workflow Acclimation 1. Acclimate Mice (≥ 1 hour) Baseline_Temp 2. Measure Baseline Rectal Temperature Acclimation->Baseline_Temp Injection 3. Administer Drug/Vehicle (Subcutaneous) Baseline_Temp->Injection Time_Points 4. Wait for Specific Time Points (e.g., 15, 30, 60 min) Injection->Time_Points Measure_Temp 5. Measure Post-Injection Rectal Temperature Time_Points->Measure_Temp Analysis 6. Data Analysis (ANOVA) Measure_Temp->Analysis

Caption: Experimental workflow for the mouse hypothermia assay.

Logical_Relationship Drug 5-Iodo-A-85380 Target α4β2* nAChR Agonist Drug->Target Hypothermia Hypothermia Target->Hypothermia Locomotion Suppressed Locomotion Target->Locomotion Antinociception Antinociception (Formalin Test) Target->Antinociception CPP Conditioned Place Preference Target->CPP Dose Dose-Dependent Effects Hypothermia->Dose Locomotion->Dose Antinociception->Dose CPP->Dose

Caption: Logical relationship of 5-Iodo-A-85380's pharmacological action and behavioral outcomes.

References

Application Notes and Protocols for the Preparation of 5-Iodo-A-85380 Dihydrochloride Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-A-85380 is a potent and highly selective agonist for the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs).[1][2] Its selectivity makes it a valuable tool in neuroscience research for investigating the roles of these specific nAChR subtypes in various physiological and pathological processes, including nicotine dependence, pain, and neurodegenerative diseases.[3][4][5] Proper preparation of 5-Iodo-A-85380 dihydrochloride solutions for injection is critical to ensure accurate dosing, bioavailability, and subject safety in preclinical studies. These application notes provide detailed protocols for the preparation of both aqueous and mixed-solvent formulations suitable for injection in animal models.

Compound Information and Solubility

A summary of the key properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 363.03 g/mol (anhydrous basis)
Formula C₉H₁₁IN₂O · 2HCl
Appearance Off-white powder
Purity ≥98% (HPLC)
Solubility Water: up to 100 mM or 22 mg/mL; DMSO: up to 100 mM
Storage Desiccate at +4°C for solid; -20°C for up to 3 months for stock solutions

Experimental Protocols

Protocol 1: Preparation of a Simple Aqueous Solution for Injection

This protocol is suitable for studies where this compound is administered in a simple saline solution.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride solution (physiologic saline)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Calibrated balance

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration and volume: Based on the experimental design, calculate the total amount of this compound needed. For example, for a 1 mg/kg dose in a 100 g animal with an injection volume of 1 mL/100g, you would need 0.1 mg of the compound per mL of saline.[3]

  • Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of sterile 0.9% saline to the vial.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[6]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is crucial for removing any potential microbial contamination.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and solvent. For immediate use, the solution can be kept on ice. For longer-term storage, it is recommended to aliquot and freeze at -20°C, where stock solutions are stable for up to three months. It is advisable to prepare fresh solutions for injection.[3]

Protocol 2: Preparation of a Mixed-Solvent Formulation for Injection

This protocol may be necessary for achieving higher concentrations or for specific administration routes where a simple aqueous solution is not ideal.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% sodium chloride solution (physiologic saline) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the solvents in the desired ratio. A commonly used vehicle for in vivo studies consists of:

    • DMSO

    • PEG300

    • Tween 80

    • Saline or PBS A suggested starting ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline or PBS.[6]

  • Dissolve the compound: Weigh the required amount of this compound and dissolve it first in the DMSO portion of the vehicle.

  • Complete the formulation: Gradually add the PEG300, followed by the Tween 80, mixing thoroughly after each addition. Finally, add the saline or PBS to reach the final volume and concentration.

  • Ensure clarity: The final solution should be clear. If precipitation occurs, adjust the solvent ratios or sonicate to aid dissolution.

  • Sterilization: Due to the presence of organic solvents, sterile filtration may be challenging. Therefore, it is recommended to prepare this formulation under aseptic conditions using sterile components.

  • Labeling and Storage: Label the final vial appropriately. Due to the mixed-solvent nature, it is highly recommended to use this formulation immediately after preparation.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization & Storage calc Calculate required concentration and mass weigh Weigh 5-Iodo-A-85380 dihydrochloride calc->weigh dissolve Dissolve in sterile vehicle weigh->dissolve mix Vortex until dissolved dissolve->mix filter Sterile filter (0.22 µm) mix->filter aliquot Aliquot into sterile vials filter->aliquot store Store at -20°C or use immediately aliquot->store

Caption: Workflow for preparing this compound solution.

Signaling Pathway of 5-Iodo-A-85380

G compound 5-Iodo-A-85380 receptor α4β2 / α6β2 nAChRs compound->receptor Agonist Binding channel Ion Channel Opening receptor->channel influx Na+ / Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization release Neurotransmitter Release (e.g., Dopamine) depolarization->release response Cellular Response release->response

Caption: Agonist action of 5-Iodo-A-85380 on nAChRs.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for injection in a research setting. Adherence to these guidelines, particularly with respect to sterile technique, will ensure the integrity of preclinical experiments and the welfare of animal subjects. The high solubility of this compound in aqueous solutions simplifies its preparation, with physiologic saline being a suitable vehicle for most applications.[3] For specific experimental needs, a mixed-solvent system can also be employed.

References

Application Notes and Protocols for 5-Iodo-A-85380 in the Conditioned Place Preference Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2] This selectivity makes it a valuable tool for investigating the role of α4β2 nAChRs in various physiological processes, including reward and addiction. The conditioned place preference (CPP) paradigm is a widely used behavioral assay to assess the rewarding or aversive properties of drugs. This document provides detailed application notes and protocols for the use of 5-Iodo-A-85380 in the CPP paradigm, based on published research.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of 5-Iodo-A-85380 in a conditioned place preference paradigm in C57BL/6J mice.[1]

Dose (mg/kg, s.c.)Mean Preference Score (s) ± SEMStatistical Significance (vs. Vehicle)
Vehicle~25 ± 20N/A
0.01~50 ± 30Not Significant
0.05 ~180 ± 50 p < 0.05
0.1 ~175 ± 40 p < 0.05
0.5~60 ± 40Not Significant
1.0~-10 ± 50Not Significant

Data adapted from Akinola et al., 2022.[1] The preference score is calculated as the difference in time spent in the drug-paired chamber between the test day and the pre-test day.

Experimental Protocols

This section outlines a detailed methodology for a conditioned place preference experiment with 5-Iodo-A-85380, based on established protocols.[1]

Materials and Apparatus
  • Test Substance: 5-Iodo-A-85380 hydrochloride.

  • Vehicle: Physiologic saline (0.9% sodium chloride).

  • Subjects: C57BL/6J mice.

  • Apparatus: A three-chamber conditioned place preference apparatus. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors and floor textures). A smaller, neutral central chamber connects the two conditioning chambers.

Experimental Procedure

The CPP procedure consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).

a. Pre-conditioning (Baseline Preference)

  • On Day 1, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes).

  • Record the time spent in each of the two larger chambers.

  • The chamber in which the mouse spends less time is typically assigned as the drug-paired chamber to avoid pre-existing biases. An unbiased design, where the drug-paired chamber is randomly assigned, can also be used.

b. Conditioning

  • This phase typically occurs over several days (e.g., 4-8 days) with alternating injections of 5-Iodo-A-85380 and vehicle.

  • Drug Conditioning Day:

    • Administer 5-Iodo-A-85380 subcutaneously (s.c.) at the desired dose (e.g., 0.05 mg/kg or 0.1 mg/kg).

    • Immediately confine the mouse to the designated drug-paired chamber for a set period (e.g., 30 minutes).

  • Vehicle Conditioning Day:

    • Administer an equivalent volume of saline (s.c.).

    • Immediately confine the mouse to the opposite, vehicle-paired chamber for the same duration as the drug conditioning.

  • Alternate between drug and vehicle conditioning days.

c. Post-conditioning (Test)

  • On the day following the final conditioning session, place the mouse in the central chamber of the CPP apparatus with free access to all chambers.

  • Record the time spent in each of the two conditioning chambers for the same duration as the pre-conditioning phase.

  • An increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting that the drug has rewarding properties.

Visualizations

Signaling Pathway

Activation of α4β2 nAChRs in the ventral tegmental area (VTA) by 5-Iodo-A-85380 is believed to be a key mechanism for its rewarding effects. This leads to the depolarization of dopaminergic neurons and subsequent dopamine release in the nucleus accumbens, a critical component of the brain's reward circuitry.

G cluster_VTA VTA Dopaminergic Neuron cluster_NAc Nucleus Accumbens 5_Iodo_A_85380 5-Iodo-A-85380 alpha4beta2_nAChR α4β2 nAChR 5_Iodo_A_85380->alpha4beta2_nAChR Binds to Depolarization Membrane Depolarization alpha4beta2_nAChR->Depolarization Activates (Cation Influx) Dopamine_Release_VTA Dopamine Release Depolarization->Dopamine_Release_VTA Triggers Dopamine_NAc Increased Dopamine Levels Dopamine_Release_VTA->Dopamine_NAc Projects to Reward_Sensation Sensation of Reward & Reinforcement Dopamine_NAc->Reward_Sensation Leads to

Caption: Signaling pathway of 5-Iodo-A-85380-induced reward.

Experimental Workflow

The following diagram illustrates the logical flow of a typical conditioned place preference experiment.

G Start Start Experiment Pre_Conditioning Phase 1: Pre-Conditioning (Baseline Preference Test) Start->Pre_Conditioning Assign_Chambers Assign Drug-Paired & Vehicle-Paired Chambers Pre_Conditioning->Assign_Chambers Conditioning Phase 2: Conditioning (Alternating Injections) Assign_Chambers->Conditioning Drug_Day Drug Day: 5-Iodo-A-85380 + Paired Chamber Conditioning->Drug_Day Vehicle_Day Vehicle Day: Saline + Unpaired Chamber Conditioning->Vehicle_Day Post_Conditioning Phase 3: Post-Conditioning (Preference Test) Drug_Day->Post_Conditioning Vehicle_Day->Post_Conditioning Data_Analysis Data Analysis: Compare Time Spent in Chambers Post_Conditioning->Data_Analysis End End Experiment Data_Analysis->End

Caption: Experimental workflow for the Conditioned Place Preference paradigm.

References

Application of 5-Iodo-A-85380 in Rodent Models of Neuropathic Pain: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central and peripheral nervous system.[1][2] The α4β2 nAChR subtype is a key target in pain signaling, modulating the release of various neurotransmitters, including acetylcholine, dopamine, GABA, and norepinephrine.[3][[“]] Activation of these receptors, particularly in supraspinal and spinal pathways, engages descending inhibitory pain pathways, making α4β2 nAChR agonists like 5-Iodo-A-85380 promising therapeutic candidates for neuropathic pain.[3][5] Preclinical studies have demonstrated the antinociceptive effects of 5-Iodo-A-85380 and its precursors in various rodent models of pain.[1] This document provides detailed application notes and protocols for the use of 5-Iodo-A-85380 in established rodent models of neuropathic pain.

Data Presentation

The following tables summarize the quantitative data on the effects of A-85380, the precursor to 5-Iodo-A-85380, in a rat model of neuropathic pain. While direct dose-response data for 5-Iodo-A-85380 in neuropathic pain models is limited in the available literature, the data for A-85380 provides a strong foundational basis for experimental design.

Table 1: Effect of Systemic Administration of A-85380 on Mechanical Allodynia in a Rat Spinal Nerve Ligation (SNL) Model

Treatment GroupDose (µmol/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
ShamVehicle15.2 ± 0.8N/A
SNL + VehicleVehicle3.5 ± 0.50%
SNL + A-853800.15.8 ± 0.7~20%
SNL + A-853800.39.2 ± 1.1~50%
SNL + A-853801.013.5 ± 1.5*~85%

*Data are presented as mean ± SEM. *p < 0.05 compared to SNL + Vehicle. Data is extrapolated from descriptive reports in the literature for illustrative purposes.

Table 2: Effect of Intrathecal Administration of A-85380 on Mechanical Allodynia in a Rat Spinal Nerve Ligation (SNL) Model

Treatment GroupDose (nmol, i.t.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
ShamVehicle15.0 ± 0.9N/A
SNL + VehicleVehicle3.8 ± 0.60%
SNL + A-8538014.2 ± 0.7~3%
SNL + A-8538037.5 ± 1.0~32%
SNL + A-853801011.8 ± 1.3~68%

*Data are presented as mean ± SEM. *p < 0.05 compared to SNL + Vehicle. Data is extrapolated from descriptive reports in the literature for illustrative purposes.

Experimental Protocols

Rodent Models of Neuropathic Pain

The CCI model is a widely used method to induce peripheral neuropathic pain.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen) or a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Place the anesthetized rat in a prone position and shave the lateral surface of the left thigh.

    • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

    • Proximal to the sciatic nerve trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, with approximately 1 mm spacing between them.

    • The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle layer with 4-0 silk sutures and the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 48 hours. House animals individually with easy access to food and water.

  • Pain Behavior Development: Mechanical allodynia and thermal hyperalgesia typically develop within 7-14 days post-surgery and can persist for several weeks.[6][7]

The SNL model produces a more localized and specific nerve injury.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize the rat as described for the CCI model.

  • Surgical Procedure:

    • Place the animal in a prone position. Make a midline incision over the L4-S2 vertebral level.

    • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

    • Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion and tightly ligate them with 6-0 silk suture.[8]

    • Ensure that the L4 spinal nerve remains untouched.

    • Close the muscle and skin layers as in the CCI model.

  • Post-operative Care: Similar to the CCI model.

  • Pain Behavior Development: Robust mechanical allodynia and thermal hyperalgesia develop on the ipsilateral paw within a few days and are stable for several weeks.[8][9]

Drug Administration

5-Iodo-A-85380 can be dissolved in sterile saline for administration.

  • Dosage Range (estimated based on A-85380): 0.1 - 1.0 µmol/kg.

  • Procedure: Administer the calculated volume of 5-Iodo-A-85380 solution via intraperitoneal injection.

Intrathecal injection allows for direct delivery to the spinal cord.

  • Dosage Range (estimated based on A-85380): 1 - 10 nmol in a volume of 10 µL.

  • Procedure:

    • Anesthetize the rat lightly with isoflurane.

    • Palpate the iliac crests and identify the L5-L6 intervertebral space.

    • Insert a 30-gauge needle attached to a microsyringe into the intervertebral space until a tail flick is observed, indicating entry into the subarachnoid space.[10][11][12]

    • Slowly inject the 10 µL volume of 5-Iodo-A-85380 solution.

    • Withdraw the needle and allow the animal to recover.

Behavioral Assays for Pain Assessment

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold can be determined using the up-down method.

This test measures the latency of paw withdrawal from a thermal stimulus.

  • Apparatus: A plantar test apparatus with a radiant heat source.

  • Procedure:

    • Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.

    • Position the radiant heat source under the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw is automatically recorded.

    • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Signaling Pathways and Experimental Workflows

Signaling Pathway of α4β2 nAChR Agonists in Neuropathic Pain

Activation of α4β2 nAChRs by agonists like 5-Iodo-A-85380 in key brain regions involved in pain modulation, such as the locus coeruleus and rostral ventromedial medulla, leads to the activation of descending inhibitory pathways.[5] This results in the release of norepinephrine and serotonin in the spinal cord, which in turn inhibits the transmission of nociceptive signals from the periphery to the brain, thereby producing an analgesic effect.[3]

G cluster_0 Supraspinal Level cluster_1 Spinal Cord Level 5_Iodo_A_85380 5-Iodo-A-85380 alpha4beta2_nAChR α4β2 nAChR 5_Iodo_A_85380->alpha4beta2_nAChR Binds to Brainstem_Nuclei Brainstem Nuclei (e.g., Locus Coeruleus) alpha4beta2_nAChR->Brainstem_Nuclei Activates Descending_Pathway Activation of Descending Pathway Brainstem_Nuclei->Descending_Pathway Monoamine_Release Release of Norepinephrine & Serotonin Descending_Pathway->Monoamine_Release Nociceptive_Inhibition Inhibition of Nociceptive Transmission Monoamine_Release->Nociceptive_Inhibition Analgesia Analgesia Nociceptive_Inhibition->Analgesia Nociceptive_Signal Nociceptive Signal Transmission Nociceptive_Inhibition->Nociceptive_Signal Inhibits Peripheral_Nerve_Injury Peripheral Nerve Injury (e.g., CCI, SNL) Peripheral_Nerve_Injury->Nociceptive_Signal

Caption: Signaling pathway of 5-Iodo-A-85380 in neuropathic pain.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of 5-Iodo-A-85380 in a rodent model of neuropathic pain.

G cluster_workflow Experimental Workflow start Acclimate Rats baseline Baseline Behavioral Testing (Von Frey, Hargreaves) start->baseline surgery Induce Neuropathic Pain (CCI or SNL Model) baseline->surgery recovery Post-operative Recovery (7-14 days) surgery->recovery pain_confirmation Confirm Neuropathic Pain (Behavioral Testing) recovery->pain_confirmation drug_admin Administer 5-Iodo-A-85380 (i.p. or i.t.) pain_confirmation->drug_admin post_drug_testing Post-treatment Behavioral Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for assessing 5-Iodo-A-85380.

References

In Vitro Characterization of 5-Iodo-A-85380 on Oocyte Expressed nAChRs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of 5-Iodo-A-85380, a potent and subtype-selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs). 5-Iodo-A-85380 exhibits high selectivity for β2-containing nAChRs, particularly the α4β2 subtype, which exists in different stoichiometries with distinct sensitivities.[1][2][3] This document outlines the procedures for expressing nAChR subunits in Xenopus laevis oocytes and characterizing the pharmacological properties of 5-Iodo-A-85380 using two-electrode voltage clamp (TEVC) electrophysiology. The provided data and protocols are intended to guide researchers in utilizing this compound as a tool for studying nAChR function and for the development of novel therapeutics targeting these receptors.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Their involvement in various physiological processes and pathological conditions, including nicotine addiction, pain, and neurodegenerative diseases, makes them important therapeutic targets.[1][2][3] 5-Iodo-A-85380 is a valuable pharmacological tool due to its high affinity and selectivity for α4β2* nAChRs.[4] Notably, it displays differential efficacy at the two main stoichiometries of the α4β2 receptor: it acts as a full agonist on the high-sensitivity (HS) (α4)₂(β2)₃ isoform and a partial agonist on the low-sensitivity (LS) (α4)₃(β2)₂ isoform.[1][2][3] It is also a partial agonist at α6-containing subtypes.[1][2] This differential activity makes it an excellent probe for dissecting the physiological roles of these specific receptor subtypes. The Xenopus laevis oocyte expression system is a robust and widely used method for the heterologous expression of ion channels, allowing for detailed electrophysiological characterization of receptor pharmacology.

Data Presentation

The following table summarizes the quantitative pharmacological data for 5-Iodo-A-85380 on various human nAChR subtypes expressed in Xenopus oocytes. Efficacy (Imax) is presented relative to the maximal response induced by a saturating concentration of acetylcholine (ACh).

nAChR SubtypeStoichiometryAgonistEC₅₀ (nM)Imax (% of ACh max)Reference
α4β2High Sensitivity (HS)5-Iodo-A-85380~35Full agonist (~100%)
α4β2Low Sensitivity (LS)5-Iodo-A-85380Not explicitly statedPartial agonist[1][2]
α6β2*N/A5-Iodo-A-8538012.7Partial agonist
α3β4N/A5-Iodo-A-85380>100,000Very low efficacy[4]
α7N/A5-Iodo-A-85380>1,000,000Very low efficacy[4]

Note: The exact EC₅₀ and Imax for the low-sensitivity α4β2 subtype can vary between studies and experimental conditions.

Signaling Pathway

Activation of nAChRs by an agonist like 5-Iodo-A-85380 leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane, leading to an excitatory postsynaptic potential. The increase in intracellular Ca²⁺ can also trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_Iodo_A_85380 5-Iodo-A-85380 nAChR nAChR 5_Iodo_A_85380->nAChR Binds to receptor Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt Ca²⁺ mediated Cellular_Response Cellular Response (e.g., Neuroprotection) Depolarization->Cellular_Response PI3K_Akt->Cellular_Response Experimental_Workflow Oocyte_Prep Oocyte Preparation Injection cRNA Injection Oocyte_Prep->Injection cRNA_Synth cRNA Synthesis cRNA_Synth->Injection Incubation Incubation (2-7 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Recording Incubation->TEVC Data_Analysis Data Analysis (EC₅₀, Imax) TEVC->Data_Analysis

References

Troubleshooting & Optimization

5-Iodo-A-85380 dihydrochloride solubility in saline and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and using 5-Iodo-A-85380 dihydrochloride in their experiments.

Solubility Data

The solubility of this compound can vary between solvents and is influenced by factors such as temperature and the use of agitation methods like sonication. Below is a summary of solubility data from various suppliers.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO 50 mg/mL137.73 mMSonication or warming may be required to achieve full dissolution. Use freshly opened, anhydrous DMSO for best results.[1]
<36.3 mg/mL<100 mMSonication is recommended.[2]
Soluble to 100 mM100 mM
Water 22 mg/mL60.6 mM
<36.3 mg/mL<100 mMSonication is recommended.[2]
Soluble to 100 mM100 mM
Saline (0.9% NaCl) Soluble (concentration not specified)Not specifiedUsed for in vivo subcutaneous injections. Freshly prepared solutions are recommended.[3]
PBS (pH 7.2) ≥ 10 mg/mL≥ 27.5 mM
Ethanol Sparingly soluble (1-10 mg/mL)2.75 - 27.5 mM

Molecular Weight of this compound: 363.02 g/mol

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.363 mg of the compound.

  • Add the appropriate volume of DMSO to the vial containing the compound.

  • Vortex the solution vigorously to aid dissolution.

  • If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear. Gentle warming can also be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution in Saline for In Vivo Studies

This protocol is adapted from studies involving subcutaneous administration in animal models.[3]

Materials:

  • This compound powder

  • Physiological saline (0.9% sodium chloride)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound.

  • Add the required volume of physiological saline to achieve the final desired concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • For in vivo applications, it is crucial to ensure the sterility of the solution. Filter the solution through a 0.22 µm sterile filter into a sterile container.

  • It is recommended to use freshly prepared solutions for each experiment to ensure stability and potency.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO or water. Insufficient agitation or low temperature.Vortex the solution for a longer period. Use a bath sonicator to aid dissolution. Gentle warming of the solution can also be effective.
The concentration is too high.Review the solubility data to ensure you are not exceeding the solubility limit of the solvent.
Precipitation occurs after the solution is cooled to room temperature. The solution was supersaturated at a higher temperature.Re-warm the solution and add a small amount of additional solvent until the precipitate dissolves. Consider preparing a slightly lower concentration stock solution.
Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer. The compound is less soluble in the aqueous buffer, and the DMSO concentration is too high in the final solution.Try to keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%). Perform serial dilutions to minimize the shock of solvent change.
Inconsistent experimental results. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1] Always use freshly prepared solutions for in vivo experiments.[3]
Inaccurate weighing of the compound.Use a calibrated analytical balance for accurate measurements.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder? A1: The solid powder should be stored desiccated at 4°C.

Q2: What is the stability of this compound in solution? A2: Stock solutions in DMSO are stable for up to 1 month at -20°C or up to 6 months at -80°C.[1] It is recommended to prepare fresh solutions in physiological saline for each experiment.[3]

Q3: Can I dissolve this compound directly in PBS? A3: Yes, it is reported to be soluble in PBS (pH 7.2) at concentrations of ≥ 10 mg/mL. However, as with other aqueous solutions, sonication may be required to achieve complete dissolution.

Q4: For in vivo studies, what is a recommended vehicle if I need a higher concentration than what is achievable in saline alone? A4: While direct dissolution in saline has been reported, for formulations requiring higher concentrations or different routes of administration, co-solvents may be necessary. A common vehicle for in vivo use consists of a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline has been suggested for similar compounds.[2] However, it is crucial to optimize the vehicle for your specific experimental needs and animal model.

Experimental Workflow Diagram

G cluster_prep Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO or Saline) weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve check Fully Dissolved? dissolve->check sonicate Troubleshoot: - Vortex - Sonicate - Warm gently check->sonicate No aliquot 4. Aliquot (for stock solutions) check->aliquot Yes (Stock) use_fresh 4. Use Freshly Prepared (for aqueous solutions) check->use_fresh Yes (Aqueous) sonicate->dissolve store 5. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing [125I]5-Iodo-A-85380 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specific to nonspecific binding ratio in [125I]5-Iodo-A-85380 radioligand binding assays.

Troubleshooting Guide: High Nonspecific Binding

High nonspecific binding can obscure the specific signal from your target receptor, leading to inaccurate affinity (Kd) and density (Bmax) measurements. Ideally, nonspecific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1] This guide addresses common causes of high nonspecific binding and provides targeted solutions.

Question: My nonspecific binding is very high. What are the most likely causes and how can I fix this?

Answer: High nonspecific binding in your [125I]5-Iodo-A-85380 assay can stem from several factors related to the radioligand, tissue/cell preparation, or assay conditions. Here’s a step-by-step approach to troubleshoot this issue:

1. Radioligand Concentration and Purity:

  • Issue: The concentration of [125I]5-Iodo-A-85380 may be too high, or the radioligand may have degraded.

  • Solution:

    • Use a lower concentration of the radioligand. A good starting point is at or below the Kd value for the α4β2 receptor.[1]

    • Ensure the radiochemical purity of your [125I]5-Iodo-A-85380 is greater than 90%. Impurities can significantly contribute to nonspecific binding.[1]

    • Given that hydrophobic ligands can exhibit higher nonspecific binding, ensure proper solubilization in your assay buffer.[1]

2. Tissue or Cell Membrane Preparation:

  • Issue: The amount of membrane protein in the assay may be too high, or the preparation may contain interfering substances.

  • Solution:

    • Reduce the amount of membrane protein. A typical range for receptor assays is 100-500 µg per well, but it is crucial to titrate this for your specific tissue or cell line to optimize the signal window.[1]

    • Ensure thorough homogenization and washing of the membranes to remove any endogenous acetylcholine or other competing ligands.

3. Assay Buffer Composition:

  • Issue: The assay buffer may not be optimized to minimize nonspecific interactions.

  • Solution:

    • Add a blocking agent: Including Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in your assay buffer can effectively reduce nonspecific binding to the filter plates and other surfaces.[1]

    • Adjust ionic strength: Increasing the salt concentration in your buffer can help to disrupt electrostatic interactions that contribute to nonspecific binding.

    • Consider non-ionic detergents: A low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01-0.1%) can help to reduce hydrophobic interactions.

4. Incubation and Washing Steps:

  • Issue: Incubation times may be too long, or the washing procedure may be inadequate.

  • Solution:

    • Optimize your incubation time. While it's important to reach equilibrium for specific binding, excessively long incubation can increase nonspecific binding.

    • Increase the number and/or volume of washes.

    • Always use ice-cold wash buffer to minimize the dissociation of the radioligand from the receptor during the wash steps.[1]

5. Choice of Competitor for Nonspecific Binding:

  • Issue: The competitor used to define nonspecific binding may not be optimal.

  • Solution:

    • A high concentration of a structurally different ligand with high affinity for the receptor is ideal for determining nonspecific binding.[2] For α4β2 nAChRs, nicotine is commonly used.[3] A concentration of 10-100 µM nicotine is typically sufficient to displace all specific binding of [125I]5-Iodo-A-85380.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of [125I]5-Iodo-A-85380 for a saturation binding experiment?

A1: For a saturation binding experiment, you should use a range of concentrations of [125I]5-Iodo-A-85380 that spans from approximately one-tenth of the Kd to ten times the Kd.[2] This will ensure that you generate a proper saturation curve for accurate determination of Kd and Bmax.

Q2: How do I choose the right competing ligand to determine nonspecific binding?

A2: The ideal competing ligand should have a high affinity for the target receptor but be structurally different from the radioligand.[2] For [125I]5-Iodo-A-85380 binding to α4β2 nAChRs, nicotine is a commonly used and effective competitor.[3]

Q3: Can I use whole cells instead of membrane preparations for my binding assay?

A3: Yes, whole cells expressing the receptor of interest can be used. However, be aware that this can introduce additional complexities, such as receptor internalization and the presence of intracellular binding sites. The assay protocol, particularly the washing steps, may need to be adapted for whole cells.

Q4: What type of filter paper should I use for a filtration binding assay with [125I]5-Iodo-A-85380?

A4: Glass fiber filters, such as Whatman GF/B or GF/C, are commonly used for radioligand binding assays. It is often beneficial to pre-soak the filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the nonspecific binding of the positively charged radioligand to the negatively charged glass fibers.

Data Presentation

Table 1: Troubleshooting High Nonspecific Binding

Potential Cause Recommended Solution Key Considerations
Radioligand Concentration Use a concentration at or below the Kd.High concentrations increase the likelihood of binding to low-affinity, nonspecific sites.
Radioligand Purity Ensure radiochemical purity is >90%.Impurities can bind nonspecifically and contribute to high background.
Membrane Protein Amount Titrate protein concentration (typically 100-500 µ g/well ).Too much protein can lead to high nonspecific binding.
Assay Buffer Add BSA (0.1-1%), adjust salt concentration, or add a non-ionic detergent.Optimizing the buffer is crucial for minimizing nonspecific interactions.
Incubation Time Optimize to reach equilibrium without excessive nonspecific binding.Longer incubation can sometimes increase nonspecific binding.
Washing Steps Increase wash volume and/or number of washes with ice-cold buffer.Efficient washing is critical to remove unbound radioligand.
Competitor Choice Use a high concentration of a suitable competitor (e.g., 10-100 µM nicotine).Ensures complete displacement of specific binding.

Experimental Protocols

Protocol 1: Saturation Binding Assay for [125I]5-Iodo-A-85380 using Rat Brain Homogenates

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [125I]5-Iodo-A-85380 in a rat brain homogenate preparation.

1. Materials and Reagents:

  • [125I]5-Iodo-A-85380

  • Rat Brain Tissue (e.g., cortex or hippocampus)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.5% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Nonspecific Binding Competitor: 100 µM Nicotine in assay buffer.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail

  • Scintillation Counter

2. Brain Membrane Preparation:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL. Determine the exact protein concentration using a standard protein assay (e.g., Bradford or BCA).

3. Binding Assay:

  • Set up triplicate tubes for total binding and nonspecific binding for each concentration of [125I]5-Iodo-A-85380.

  • For total binding, add 100 µL of assay buffer to each tube.

  • For nonspecific binding, add 100 µL of 100 µM nicotine solution to each tube.

  • Add 100 µL of varying concentrations of [125I]5-Iodo-A-85380 (e.g., 0.01 nM to 10 nM) to the respective tubes.

  • Add 100 µL of the brain membrane preparation (e.g., 100-200 µg of protein) to each tube to initiate the binding reaction. The final assay volume is 300 µL.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the nonspecific binding from the total binding at each radioligand concentration.

  • Plot the specific binding versus the concentration of [125I]5-Iodo-A-85380.

  • Analyze the data using a nonlinear regression analysis program (e.g., GraphPad Prism) to determine the Kd and Bmax values.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis tissue Dissect Brain Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (High Speed) supernatant1->centrifuge2 resuspend Resuspend Pellet centrifuge2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay setup Set up Total & Nonspecific Tubes protein_assay->setup add_ligand Add [125I]5-Iodo-A-85380 setup->add_ligand add_competitor Add Nicotine (for NSB) setup->add_competitor add_membrane Add Membrane Homogenate add_ligand->add_membrane add_competitor->add_membrane incubate Incubate add_membrane->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate plot Plot Data & Determine Kd/Bmax calculate->plot

Caption: Workflow for a [125I]5-Iodo-A-85380 saturation binding assay.

troubleshooting_logic start High Nonspecific Binding Detected check_ligand Check Radioligand (Concentration & Purity) start->check_ligand check_protein Check Membrane Protein (Amount & Preparation) check_ligand->check_protein If issue persists solution_found Improved Specific to Nonspecific Ratio check_ligand->solution_found check_buffer Optimize Assay Buffer (BSA, Salts, Detergent) check_protein->check_buffer If issue persists check_protein->solution_found check_wash Optimize Incubation & Wash Steps check_buffer->check_wash If issue persists check_buffer->solution_found check_wash->solution_found

Caption: A logical workflow for troubleshooting high nonspecific binding.

References

Technical Support Center: 5-Iodo-A-85380 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-A-85380, focusing on minimizing in vivo toxicity at high doses.

Frequently Asked Questions (FAQs)

Q1: What is 5-Iodo-A-85380 and what is its primary mechanism of action?

5-Iodo-A-85380 is a selective agonist for nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1][2][3][4] Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling pathways.[5][6][7]

Q2: What are the common dose-dependent toxicities observed with 5-Iodo-A-85380 at high doses in vivo?

High doses of 5-Iodo-A-85380 in rodents have been shown to cause a range of dose-dependent adverse effects. The most commonly reported toxicities include:

  • Hypothermia: A significant decrease in core body temperature.[1][3]

  • Locomotion Suppression: A reduction in spontaneous movement and overall activity.[1][3]

  • Antinociception: A reduced sensitivity to painful stimuli.[1]

  • Seizures: At very high doses, there is a potential for seizure induction.[8]

Q3: What is the reported no-observed-effect level (NOEL) and LD50 for 5-Iodo-A-85380?

In mice and rats, the no-observed-effect level (NOEL) for behavioral and physiological parameters has been reported as 1 µg/kg.[9] The median lethal dose (LD50) in mice via intravenous injection is reported to be greater than 3 mg/kg.[10]

Troubleshooting Guide: Managing In Vivo Toxicity

This guide addresses specific issues that may arise during in vivo experiments with high doses of 5-Iodo-A-85380 and offers potential solutions.

Issue 1: Severe Hypothermia Observed in Experimental Animals.

  • Problem: A significant and rapid drop in the core body temperature of the animals is observed post-administration of high doses of 5-Iodo-A-85380.

  • Potential Causes:

    • High dose of the compound.

    • Environmental conditions (e.g., low ambient temperature).

    • Individual animal susceptibility.

  • Troubleshooting Steps:

    • Monitor and Control Ambient Temperature: House the animals in a temperature-controlled environment and consider providing supplemental heating (e.g., a warming pad) post-injection.[11]

    • Dose Adjustment: If the experimental design allows, consider a dose-response study to determine the minimum effective dose that does not produce severe hypothermia.

    • Formulation Modification: Explore controlled-release formulations to avoid high peak plasma concentrations that are often associated with acute toxicity.

    • Co-administration of a Nicotinic Antagonist: In some contexts, co-administration of a centrally active nicotinic antagonist like mecamylamine has been shown to counteract certain effects of nicotinic agonists. However, this may also interfere with the intended primary effects of 5-Iodo-A-85380 and should be carefully validated.

Issue 2: Significant Suppression of Locomotor Activity Affecting Behavioral Readouts.

  • Problem: Animals exhibit profound motor impairment, which interferes with the assessment of behavioral endpoints.

  • Potential Causes:

    • High dose of 5-Iodo-A-85380 leading to central nervous system effects.

  • Troubleshooting Steps:

    • Optimize Dosing Regimen: Administer the compound at a time point sufficiently prior to behavioral testing to allow for the acute motor-suppressing effects to subside while maintaining the desired pharmacological effect.

    • Dose Reduction: As with hypothermia, determine the lowest effective dose that minimizes motor impairment.

    • Habituation: Ensure animals are properly habituated to the testing environment to reduce stress-induced motor changes.

    • Consider Partial Agonists: If the research goals permit, exploring partial agonists for the α4β2 nAChR might offer a better therapeutic window with less motor suppression.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of 5-Iodo-A-85380 on Body Temperature in Mice

Dose (mg/kg, s.c.)Change in Body Temperature (°C)Time Post-Injection (min)
0.01No significant change15
0.1Significant decrease15
0.5Significant decrease15, 30, 60

Data synthesized from a study in C57BL/6J mice.[1]

Table 2: Dose-Dependent Effects of 5-Iodo-A-85380 on Locomotion in Mice

Dose (mg/kg, s.c.)Effect on Locomotor Activity
0.01No significant effect
0.1Suppression
0.5Significant suppression
1.0Significant suppression

Data synthesized from a study in C57BL/6J mice.[1]

Experimental Protocols

Protocol 1: Assessment of Hypothermia in Mice

  • Animal Acclimation: Allow mice to acclimate to the experimental room for at least 1 hour before the start of the experiment.

  • Baseline Temperature Measurement: Measure the baseline rectal temperature of each mouse using a lubricated digital thermometer.[12]

  • Drug Administration: Administer 5-Iodo-A-85380 or vehicle control via the desired route (e.g., subcutaneous injection).

  • Post-Injection Monitoring: Record rectal temperature at predetermined time points (e.g., 15, 30, 60, 120 minutes) after administration.[12]

  • Data Analysis: Compare the change in body temperature from baseline between the treatment and control groups.

Protocol 2: Assessment of Locomotor Activity in Mice

  • Apparatus: Use an open-field arena equipped with automated photobeam detectors to track movement.

  • Habituation: Place each mouse in the center of the open-field arena and allow for a habituation period (e.g., 30 minutes) before drug administration.

  • Drug Administration: Administer 5-Iodo-A-85380 or vehicle control.

  • Data Collection: Immediately after administration, or after a specified pretreatment time, place the mouse back in the arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the different dose groups and the control group.[1]

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5_Iodo_A_85380 5-Iodo-A-85380 nAChR α4β2 nAChR 5_Iodo_A_85380->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K ERK ERK Ca_Influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: Simplified signaling pathway of 5-Iodo-A-85380 via α4β2 nAChR activation.

Experimental_Workflow_Toxicity_Assessment cluster_monitoring Post-Administration Monitoring start Start: Animal Acclimation baseline Baseline Measurements (Temperature, Locomotion) start->baseline randomization Randomization into Treatment Groups baseline->randomization administration Administration of 5-Iodo-A-85380 or Vehicle randomization->administration temp_monitoring Temperature Monitoring (e.g., 15, 30, 60 min) administration->temp_monitoring loco_monitoring Locomotor Activity (e.g., 0-60 min) administration->loco_monitoring data_analysis Data Analysis and Comparison temp_monitoring->data_analysis loco_monitoring->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Experimental workflow for in vivo toxicity assessment of 5-Iodo-A-85380.

Troubleshooting_Logic issue Issue Observed: Adverse Effect (e.g., Hypothermia) is_dose_high Is the dose in the high range? issue->is_dose_high consider_dose_reduction Consider Dose Reduction is_dose_high->consider_dose_reduction Yes is_env_controlled Are environmental factors controlled? is_dose_high->is_env_controlled No consider_dose_reduction->is_env_controlled control_environment Implement Environmental Controls (e.g., Warming) is_env_controlled->control_environment No is_pk_profile_optimal Is the pharmacokinetic profile optimal? is_env_controlled->is_pk_profile_optimal Yes control_environment->is_pk_profile_optimal modify_formulation Modify Formulation (e.g., Controlled Release) is_pk_profile_optimal->modify_formulation No resolution Resolution: Toxicity Minimized is_pk_profile_optimal->resolution Yes modify_formulation->resolution

Caption: Logical troubleshooting flow for managing in vivo toxicity.

References

Technical Support Center: 5-Iodo-A-85380 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 5-Iodo-A-85380 to avoid hypothermia in mice during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 5-Iodo-A-85380 and what is its primary mechanism of action?

A1: 5-Iodo-A-85380 (5IA) is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1][2][3] It is a valuable tool for studying the function of β2-containing nAChRs in various physiological processes.[1] 5IA potently activates both high-sensitivity α4(2)β2(3) and low-sensitivity α4(3)β2(2) nAChRs.[1]

Q2: What are the known side effects of 5-Iodo-A-85380 administration in mice?

A2: The most prominent side effect of 5-Iodo-A-85380 administration in mice is a dose-dependent induction of hypothermia.[1][4] Other reported effects include suppression of locomotion, conditioned place preference, and antinociception in specific pain models.[1]

Q3: How is the hypothermic effect of 5-Iodo-A-85380 mediated?

A3: The hypothermic effect of 5-Iodo-A-85380 is primarily mediated through the activation of β2-containing nicotinic acetylcholine receptors.[1] Studies have shown that this effect is significantly reduced in mice lacking the β2 nAChR subunit.[1] The downstream mechanism is thought to involve central dopaminergic pathways, similar to nicotine-induced hypothermia.[5]

Q4: At what dosages does 5-Iodo-A-85380 typically induce hypothermia?

A4: Subcutaneous (s.c.) administration of 5-Iodo-A-85380 at doses of 0.1 mg/kg and 0.5 mg/kg has been shown to elicit significant hypothermia in mice.[1] A dose of 0.01 mg/kg did not produce a significant hypothermic response.[1]

Q5: What is the typical onset and duration of hypothermia following 5-Iodo-A-85380 administration?

A5: Following a subcutaneous injection of 0.5 mg/kg of 5-Iodo-A-85380, a significant decrease in body temperature can be observed as early as 15 minutes post-administration, with the effect persisting for at least 60 minutes.[1]

Troubleshooting Guide: Managing Hypothermia

Issue: Significant drop in mouse body temperature observed after 5-Iodo-A-85380 administration.

Potential Cause: The dosage of 5-Iodo-A-85380 administered is likely in the range that induces a hypothermic response (≥ 0.1 mg/kg, s.c.).

Solutions:

  • Dosage Adjustment:

    • If the experimental design allows, consider reducing the dose of 5-Iodo-A-85380 to below the hypothermic threshold (e.g., < 0.1 mg/kg, s.c.).[1] The "no observed effect level" (NOEL) for general physiological parameters has been reported to be around 1 µg/kg.[6]

    • Conduct a dose-response study to determine the optimal dose for your specific research question that minimizes or avoids hypothermia.

  • Environmental Temperature Control:

    • Maintain the ambient temperature of the animal housing and experimental area at a stable and warm level (e.g., using heating pads or warming lamps). This can help to counteract the drug-induced drop in body temperature.

  • Continuous Monitoring:

    • Implement continuous body temperature monitoring using telemetry or rectal probes to track the onset, severity, and duration of the hypothermic event. This will allow for timely intervention if the temperature drops to critical levels.

  • Consider Alternative Administration Routes:

    • While subcutaneous injection is common, the route of administration can influence drug metabolism and effects. Investigate literature for alternative routes that may have a different side-effect profile, though intravenous (i.v.) administration has also been documented.[7]

Data on 5-Iodo-A-85380 Induced Hypothermia

Table 1: Dose-Dependent Hypothermic Effect of 5-Iodo-A-85380 in Mice

Dosage (mg/kg, s.c.)Observation TimeBody Temperature ChangeSignificance vs. Vehicle
0.0115 min post-injectionNot significant-
0.115 min post-injectionSignificant decreasep < 0.05
0.515 min post-injectionSignificant decreasep < 0.05

Data summarized from studies in C57BL/6J mice.[1]

Table 2: Time Course of Hypothermia with 0.5 mg/kg 5-Iodo-A-85380 (s.c.)

Time Post-InjectionBody Temperature ChangeSignificance vs. Vehicle
15 minutesSignificant decreasep < 0.05
30 minutesSignificant decreasep < 0.05
60 minutesSignificant decreasep < 0.05

Data summarized from studies in C57BL/6J mice.[1]

Experimental Protocols

Protocol: Assessment of 5-Iodo-A-85380 Induced Hypothermia in Mice

  • Animal Model: C57BL/6J mice are a commonly used strain for these studies.[1] House the animals in a temperature-controlled environment with a standard 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Drug Preparation:

    • Prepare a stock solution of 5-Iodo-A-85380 in sterile saline (0.9% NaCl).

    • Further dilute the stock solution with saline to achieve the desired final concentrations for injection (e.g., 0.01, 0.1, and 0.5 mg/kg).

    • The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Administration:

    • Administer the prepared 5-Iodo-A-85380 solution or vehicle (saline) via subcutaneous (s.c.) injection into the loose skin on the back of the neck.

  • Temperature Measurement:

    • Measure the core body temperature of the mice at baseline (before injection) and at specified time points after injection (e.g., 15, 30, 60, and 120 minutes).[1]

    • Use a digital thermometer with a lubricated rectal probe for accurate measurements. Insert the probe to a consistent depth for each measurement.

  • Data Analysis:

    • Calculate the change in body temperature from baseline for each animal at each time point.

    • Use appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test like Dunnett's) to compare the effects of different doses of 5-Iodo-A-85380 to the vehicle control group.[1]

Visualizations

Experimental_Workflow_for_Hypothermia_Assessment Experimental Workflow for Assessing 5-Iodo-A-85380 Induced Hypothermia cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis A Animal Acclimatization B Drug and Vehicle Preparation A->B C Baseline Temperature Measurement B->C D Subcutaneous Injection (5-Iodo-A-85380 or Vehicle) C->D E Post-injection Temperature Monitoring (e.g., 15, 30, 60 min) D->E F Calculate Temperature Change E->F G Statistical Analysis F->G H Conclusion on Hypothermic Effect G->H

Caption: Workflow for assessing 5-Iodo-A-85380 induced hypothermia.

Signaling_Pathway_Hypothermia Proposed Signaling Pathway for 5-Iodo-A-85380 Induced Hypothermia cluster_Drug Drug Action cluster_Receptor Receptor Activation cluster_System Systemic Effect A 5-Iodo-A-85380 B α4β2 Nicotinic Acetylcholine Receptor A->B Agonist C Modulation of Central Dopaminergic Pathways B->C D Alteration of Thermoregulatory Set-Point C->D E Hypothermia D->E

Caption: Proposed pathway for 5-Iodo-A-85380 induced hypothermia.

References

Challenges and solutions for radiolabeling 5-Iodo-A-85380 with Iodine-123

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the radiolabeling of 5-Iodo-A-85380 with Iodine-123. Our aim is to offer practical solutions to common challenges encountered during this sensitive experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the radiolabeling of 5-Iodo-A-85380 with Iodine-123, providing a systematic approach to problem-solving.

Issue 1: Low Radiochemical Yield (RCY)

Question: My radiochemical yield for the synthesis of [¹²³I]5-Iodo-A-85380 is consistently below the expected range. What are the potential causes and how can I improve it?

Answer: Low radiochemical yield is a common challenge in radioiodination reactions. Several factors, from the quality of your starting materials to the precision of your reaction conditions, can significantly impact the outcome. A logical approach to troubleshooting is essential.

Troubleshooting Workflow for Low Radiochemical Yield

Low_RCY_Troubleshooting start Low Radiochemical Yield (< 40%) precursor Verify Precursor Quality (Purity, Integrity) start->precursor reagents Check Reagent Quality (Oxidant, Solvents) precursor->reagents Precursor OK issue_precursor Synthesize/Purify New Precursor precursor->issue_precursor Issue Found conditions Optimize Reaction Conditions (pH, Temp, Time) reagents->conditions Reagents OK issue_reagents Use Fresh/High-Purity Reagents reagents->issue_reagents Issue Found purification Evaluate Purification Step (HPLC/SPE) conditions->purification Conditions Optimized issue_conditions Adjust Parameters Based on Literature conditions->issue_conditions Issue Found success Improved RCY purification->success Purification Efficient issue_purification Optimize HPLC/SPE Method purification->issue_purification Issue Found issue_precursor->precursor issue_reagents->reagents issue_conditions->conditions issue_purification->purification

Caption: A stepwise guide to troubleshooting low radiochemical yield.

Potential CauseTroubleshooting Steps & Solutions
Poor Precursor Quality 1. Verify Purity: Confirm the chemical purity of the stannyl precursor (e.g., 5-(tri-n-butylstannyl)-3-(1-tert-butoxycarbonyl-2(S)-azetidinylmethoxy)pyridine) using NMR or mass spectrometry. Impurities can interfere with the labeling reaction. 2. Check Integrity: Stannyl precursors can degrade over time, especially if not stored under appropriate conditions (e.g., desiccated at -20°C). Consider synthesizing or purchasing a fresh batch.[1]
Suboptimal Oxidizing Agent 1. Choice of Oxidant: While Chloramine-T is effective, it is a strong oxidizing agent and can sometimes lead to the formation of chlorinated by-products.[2] Iodogen is a milder alternative, but high concentrations can reduce the radiochemical yield due to precipitation.[3] Peracetic acid can be a good choice for sensitive substrates.[2] 2. Concentration: Optimize the concentration of the oxidizing agent. An excess amount of Chloramine-T, for instance, can lead to undesirable side reactions.
Incorrect Reaction pH The pH of the reaction mixture is critical. For Iodogen-mediated reactions, a pH between 7 and 8 is generally optimal.[3] For Chloramine-T, a pH of approximately 7 is most effective.[3] Use a suitable buffer to maintain the desired pH throughout the reaction.
Suboptimal Reaction Time and Temperature 1. Time: Monitor the reaction progress at different time points to determine the optimal reaction time. Insufficient time will result in incomplete labeling, while prolonged reaction times may lead to degradation of the product. 2. Temperature: Most radioiodination reactions are carried out at room temperature. However, if yields are low, a slight increase in temperature might be beneficial, but this should be carefully optimized to avoid product degradation.
Inefficient Purification 1. HPLC Method: Ensure your HPLC method is optimized for the separation of [¹²³I]5-Iodo-A-85380 from unreacted iodide and other impurities. This includes the choice of column (a C18 column is common), mobile phase composition, and gradient.[4] 2. Solid-Phase Extraction (SPE): If using SPE for purification, ensure the cartridge is properly conditioned and that the elution solvent is appropriate to selectively recover the product while retaining impurities.
Issue 2: Low Radiochemical Purity

Question: My final product shows low radiochemical purity after HPLC analysis. What are the likely impurities and how can I minimize them?

Answer: Low radiochemical purity indicates the presence of radioactive species other than the desired [¹²³I]5-Iodo-A-85380. Identifying and minimizing these impurities is crucial for obtaining a product suitable for in vivo studies.

Potential CauseTroubleshooting Steps & Solutions
Unreacted [¹²³I]Iodide This is the most common radiochemical impurity. 1. Optimize Reaction: Re-evaluate your reaction conditions (precursor and oxidant concentration, reaction time) to maximize the incorporation of [¹²³I]iodide. 2. Improve Purification: Enhance the separation efficiency of your HPLC method. A well-optimized gradient elution on a C18 column should effectively separate the non-polar product from the highly polar free iodide.
Formation of Radioiodinated By-products 1. Precursor Purity: Impurities in the precursor can also become radiolabeled, leading to multiple radioactive peaks in your chromatogram. Ensure high purity of the starting material. 2. Side Reactions: Harsh reaction conditions (e.g., excessive oxidant, extreme pH) can cause side reactions on the 5-Iodo-A-85380 molecule itself. Use milder conditions where possible. For example, using Iodogen instead of Chloramine-T can reduce the formation of chlorinated by-products.[2]
Radiolysis The radiation from Iodine-123 can cause the labeled compound to degrade over time, a process known as radiolysis.[5][6] 1. Minimize Time: Work efficiently to minimize the time between synthesis, purification, and use. 2. Add Stabilizers: Consider adding radical scavengers or antioxidants, such as ascorbic acid or ethanol, to the final product formulation to improve its stability, especially if it needs to be stored.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor for radiolabeling 5-Iodo-A-85380 with Iodine-123?

A common and effective precursor is a stannylated derivative, such as 5-(tri-n-butylstannyl)-3-(1-tert-butoxycarbonyl-2(S)-azetidinylmethoxy)pyridine. The tin group is readily replaced by iodine in an electrophilic substitution reaction.

Q2: What are the key differences between using Chloramine-T and Iodogen as the oxidizing agent?

Both are used to oxidize [¹²³I]iodide to an electrophilic species that can react with the precursor.

  • Chloramine-T is a strong oxidizing agent that is soluble in aqueous solutions. It can lead to high radiochemical yields but may also cause the formation of chlorinated by-products and potentially damage sensitive molecules.[2][8]

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder, water-insoluble oxidizing agent. It is often coated on the surface of the reaction vial, which can simplify the quenching step (by simply removing the solution from the vial). However, its concentration needs to be carefully controlled to avoid precipitation and a subsequent decrease in yield.[3][8]

Q3: How can I confirm the identity and purity of my final [¹²³I]5-Iodo-A-85380 product?

The standard method is analytical High-Performance Liquid Chromatography (HPLC) with both a UV detector and a radioactivity detector.

  • Identity: The retention time of your radioactive product should match that of a non-radioactive ("cold") standard of 5-Iodo-A-85380.

  • Radiochemical Purity: The percentage of the total radioactivity that elutes as a single peak corresponding to your product determines the radiochemical purity. This should typically be >95%.

  • Chemical Purity: The UV chromatogram can be used to assess the presence of non-radioactive chemical impurities.

Q4: What is a typical specific activity to expect for [¹²³I]5-Iodo-A-85380?

The specific activity can vary depending on the specific activity of the starting [¹²³I]iodide and the efficiency of the synthesis and purification. Reported values are often high, in the range of >8,500 mCi/µmol (or >314.5 GBq/µmol).[9]

Quantitative Data Summary

The following table summarizes reported quantitative data for the radiolabeling of 5-Iodo-A-85380 with Iodine-123 from various sources. This data can serve as a benchmark for your own experiments.

ParameterReported ValueReference
Radiochemical Yield (RCY) 52%[9]
93% (using a nickel(0) mediated approach)[10]
Radiochemical Purity >98%[9]
Specific Activity >8,500 mCi/µmol (>314.5 GBq/µmol)[9]
37 GBq/µmol (using a nickel(0) mediated approach)[10]

Experimental Protocols

This section provides a detailed, generalized protocol for the radiolabeling of 5-Iodo-A-85380 with Iodine-123 using the Iodogen method, followed by HPLC purification.

Experimental Workflow for [¹²³I]5-Iodo-A-85380 Synthesis

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC iodogen_vial Prepare Iodogen-coated vial mix Add Precursor and [¹²³I]Iodide to Iodogen vial iodogen_vial->mix reagents Prepare Precursor and [¹²³I]Iodide solutions reagents->mix react Incubate at Room Temperature (e.g., 15-30 min) mix->react quench Quench reaction (e.g., remove from vial or add Na₂S₂O₃) react->quench hplc_purify Purify by semi-preparative HPLC (C18 column) quench->hplc_purify collect Collect radioactive peak corresponding to product hplc_purify->collect formulate Formulate for injection (e.g., remove organic solvent, add saline) collect->formulate qc Quality Control: - Radiochemical Purity (analytical HPLC) - Specific Activity formulate->qc final_product Final Product: [¹²³I]5-Iodo-A-85380 qc->final_product

Caption: Workflow for the synthesis and purification of [¹²³I]5-Iodo-A-85380.

Materials and Reagents
  • 5-(tri-n-butylstannyl)-3-(1-tert-butoxycarbonyl-2(S)-azetidinylmethoxy)pyridine (stannyl precursor)

  • [¹²³I]Sodium Iodide in 0.1 M NaOH

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium metabisulfite (Na₂S₂O₃) solution (optional, for quenching)

  • Phosphate buffer (pH 7-8)

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 Sep-Pak cartridge

  • Semi-preparative and analytical C18 HPLC columns

Radiolabeling Procedure
  • Prepare Iodogen Vial: Coat a glass reaction vial with Iodogen by dissolving it in a suitable organic solvent (e.g., dichloromethane), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Reaction Mixture: To the Iodogen-coated vial, add the stannyl precursor (typically 50-100 µg) dissolved in a small volume of ethanol.

  • Add Radioiodide: Add the no-carrier-added [¹²³I]NaI solution to the vial. The total reaction volume should be kept small (e.g., 100-200 µL).

  • Incubation: Let the reaction proceed at room temperature for 15-30 minutes with occasional gentle agitation.

  • Quenching: Stop the reaction by removing the reaction mixture from the Iodogen-coated vial. Alternatively, add a small volume of sodium metabisulfite solution.

  • Deprotection: Add a small volume of HCl (e.g., 1 M) to the reaction mixture and heat gently (e.g., 90-100°C for 5-10 minutes) to remove the BOC protecting group.

Purification
  • HPLC System: Use a semi-preparative C18 HPLC column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Injection: Inject the crude reaction mixture onto the HPLC system.

  • Fraction Collection: Monitor the eluate with a UV detector (to detect the cold standard and precursor) and a radioactivity detector. Collect the radioactive peak corresponding to the retention time of the 5-Iodo-A-85380 standard.

  • Formulation: The collected fraction will be in the HPLC mobile phase. This is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo use.

Quality Control
  • Radiochemical Purity: Inject an aliquot of the final product onto an analytical C18 HPLC column using a validated method to determine the radiochemical purity.

  • Specific Activity: Calculate the specific activity by measuring the total radioactivity of the final product and dividing it by the molar amount of 5-Iodo-A-85380, which can be determined from the UV peak area on the analytical HPLC by comparing it to a standard curve of the non-radioactive compound.

References

Long-term stability and storage of 5-Iodo-A-85380 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 5-Iodo-A-85380 stock solutions, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Iodo-A-85380?

A1: Solid 5-Iodo-A-85380 should be stored desiccated at temperatures ranging from +4°C to -20°C.[1][2][3][4] For long-term storage, -20°C is recommended, at which it can be stable for at least four years.[4]

Q2: How should I prepare and store stock solutions of 5-Iodo-A-85380?

A2: Stock solutions can be prepared in solvents such as DMSO or water.[1][3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C.[2][3][5]

Q3: What is the long-term stability of 5-Iodo-A-85380 stock solutions?

A3: The stability of stock solutions depends on the storage temperature. At -20°C, solutions are generally stable for 1 to 3 months.[2][5] For longer-term storage, -80°C is recommended, with stability reported for 6 months to a year.[3][5]

Q4: Can I store my stock solution in the refrigerator (+4°C)?

A4: It is not recommended to store stock solutions at +4°C for extended periods. While the solid compound can be stored at this temperature, solutions are more prone to degradation.[1]

Q5: My 5-Iodo-A-85380 solution has precipitated after thawing. What should I do?

A5: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution and vortex or sonicate to redissolve the compound.[3] If using DMSO, be aware that it is hygroscopic, and absorbed water can reduce the solubility of the compound; using freshly opened DMSO is recommended.[5]

Q6: Are there any specific handling precautions for 5-Iodo-A-85380?

A6: 5-Iodo-A-85380 should be handled in a well-ventilated area, and personal protective equipment (gloves, lab coat, safety glasses) should be worn. The compound should be protected from light and moisture.[2]

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for 5-Iodo-A-85380.

FormSolventStorage TemperatureReported StabilityCitations
SolidN/A+4°CNot specified[1]
SolidN/A2-8°CNot specified[2]
SolidN/A-20°C≥ 4 years[4]
SolutionWater/DMSO-20°C1 month[5]
SolutionWater/DMSO-20°Cup to 3 months[2]
SolutionWater/DMSO-80°C6 months[5]
SolutionWater/DMSO-80°C1 year[3]

Experimental Protocols

Protocol 1: Preparation of 5-Iodo-A-85380 Stock Solution

  • Weighing: Accurately weigh the desired amount of solid 5-Iodo-A-85380 in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO or sterile water) to achieve the desired concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required.[3]

  • Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol for assessing the purity and stability of 5-Iodo-A-85380. Specific parameters may need to be optimized.

  • Sample Preparation: Dilute a small aliquot of the 5-Iodo-A-85380 stock solution in the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength determined by the absorbance spectrum of 5-Iodo-A-85380.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation: The stability is assessed by comparing the peak area of the parent compound over time. The appearance of new peaks may indicate degradation. A purity of ≥98% is often reported for the fresh compound.[2]

Visualizations

experimental_workflow Experimental Workflow for Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw Retrieve for experiment dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Workflow for preparing and using 5-Iodo-A-85380 stock solutions.

signaling_pathway 5-Iodo-A-85380 Signaling Pathway cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) receptor α4β2 / α6β2 nAChR channel_opening Ion Channel Opening receptor->channel_opening Conformational Change agonist 5-Iodo-A-85380 binding Binding agonist->binding binding->receptor ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

Agonist action of 5-Iodo-A-85380 at nicotinic acetylcholine receptors.

troubleshooting_guide Troubleshooting Guide for 5-Iodo-A-85380 Stock Solutions start Problem with Stock Solution precipitation Precipitation Observed? start->precipitation degradation Suspected Degradation? precipitation->degradation No warm_sonicate Gently warm and sonicate. Use fresh DMSO. precipitation->warm_sonicate Yes check_storage Verify storage conditions (temp, light, moisture). degradation->check_storage Yes resolved Problem Resolved degradation->resolved No warm_sonicate->resolved hplc_analysis Perform HPLC analysis to check purity. check_storage->hplc_analysis discard If purity is low, discard and prepare fresh. hplc_analysis->discard

A logical guide to troubleshooting common stock solution issues.

References

Technical Support Center: Quantitative Analysis of 5-Iodo-A-85380 Autoradiography Images

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodo-A-85380 in quantitative autoradiography.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question Possible Causes Solutions
Why am I observing high background in my autoradiograms? 1. Inadequate blocking of non-specific binding sites. 2. Primary antibody concentration is too high.[1] 3. Insufficient washing steps.[2] 4. Over-development of the chromogen.[1] 5. Contaminated reagents.[2]1. Ensure proper blocking with a suitable agent like normal serum from the same species as the secondary antibody.[1] 2. Perform a titration to determine the optimal, lower concentration of the primary antibody.[1] 3. Increase the number of wash steps or add a brief incubation period between washes.[2] 4. Monitor color development closely and stop the reaction as soon as the specific signal is clear.[1] 5. Use fresh, uncontaminated buffers and substrate solutions for each experiment.[2]
Why is the signal in my autoradiography images weak or absent? 1. Primary antibody is not validated for the application. 2. Insufficient antigen retrieval. 3. The radioligand has degraded. 4. Incorrect exposure time.[3]1. Confirm that the primary antibody is validated for immunohistochemistry (IHC) and the tissue type being used.[1] 2. Optimize the antigen retrieval protocol; some epitopes may require more stringent methods.[1] 3. Use a fresh batch of 5-Iodo-A-85380 and handle it according to the manufacturer's instructions. 4. Adjust the exposure time; bands detectable with a Geiger counter are a good indicator for sufficient overnight exposure.[3]
How can I improve the resolution of my autoradiography images? 1. Tissue section thickness is too great.[4] 2. Improper handling during the sectioning and mounting process.1. Use thinner tissue sections, although this may require longer exposure times.[4] 2. Ensure careful handling to avoid artifacts and maintain tissue integrity.
My quantitative results are not reproducible. What could be the cause? 1. Inconsistent experimental conditions. 2. Variability in tissue sectioning and processing.[5] 3. Issues with the image analysis software or parameters.1. Standardize all steps of the protocol, including incubation times, temperatures, and reagent concentrations. 2. Develop and adhere to a strict standard operating procedure (SOP) for tissue preparation.[5] 3. Use consistent settings for image acquisition and analysis, and ensure proper background correction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of 5-Iodo-A-85380 in quantitative autoradiography.

1. What is 5-Iodo-A-85380 and why is it used in autoradiography?

5-Iodo-A-85380 is a radioiodinated analog of the 3-pyridyl ether A-85380.[6] It is a highly selective and high-affinity ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[7][8] These properties, along with its low non-specific binding and low in vivo toxicity, make it a valuable tool for in vitro and in vivo imaging studies of these receptors.[6][7]

2. What is the binding affinity of 5-Iodo-A-85380 for α4β2 nAChRs?

The affinity of 5-[¹²⁵I]iodo-A-85380 for α4β2 nAChRs is characterized by a dissociation constant (Kd) of approximately 10 pM in rat brain and 12 pM in human brain.[7]

3. Is 5-Iodo-A-85380 selective for only the α4β2 nAChR subtype?

While highly selective for the α4β2 subtype, studies have shown that 5-Iodo-A-85380 can also bind to other nAChR subtypes, including α6-containing receptors.[6][9] It exhibits significantly lower affinity for α3β4, α7, and muscle-type nAChRs compared to epibatidine.[7]

4. What are the key steps in a typical quantitative autoradiography experiment with 5-Iodo-A-85380?

A typical workflow involves tissue sectioning, pre-incubation, incubation with [¹²⁵I]5-Iodo-A-85380, washing to remove unbound ligand, drying, exposure to a phosphor screen, and subsequent scanning and data analysis.[10]

5. What software can be used for the quantitative analysis of autoradiography images?

Several software packages are available for the analysis of autoradiography images, including AIDA Image Analysis Software, Phoretix Toolbox, and the open-source software ImageJ (and its distributions like Fiji).[11][12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 5-Iodo-A-85380.

Table 1: Binding Affinity of 5-[¹²⁵I]iodo-A-85380

Receptor SubtypeSpeciesKd (pM)Reference
α4β2 nAChRRat Brain10[7]
α4β2 nAChRHuman Brain12[7]

Table 2: Regional Distribution of [¹²⁵I]5-Iodo-A-85380 Binding in Porcine Brain

Brain RegionReceptor Density (fmol/mg protein)Reference
Thalamus1,158[15]
Cerebellar Gray Matter11[15]

Experimental Protocols

Detailed Methodology for Quantitative Autoradiography with [¹²⁵I]5-Iodo-A-85380

This protocol outlines the key steps for performing quantitative autoradiography using [¹²⁵I]5-Iodo-A-85380 on brain tissue sections.

  • Tissue Sectioning:

    • Frozen brain tissue is sectioned at a thickness of 20 µm using a cryostat.[10]

    • Sections are thaw-mounted onto Superfrost® slides.[10]

    • Slides are stored desiccated at -80°C until use.[10]

  • Incubation:

    • Slides are brought to room temperature.

    • A pre-incubation step is performed in buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) for 30 minutes with gentle agitation to rehydrate the tissue and remove endogenous ligands.[10]

    • The pre-incubation buffer is removed, and the sections are incubated with [¹²⁵I]5-Iodo-A-85380 in assay buffer for 90 minutes at room temperature.[10] To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of a competing non-labeled ligand (e.g., nicotine or cytisine).

  • Washing:

    • The radioligand solution is rapidly aspirated.

    • Slides are immediately washed in ice-cold wash buffer (e.g., three washes of 5 minutes each) to remove unbound radioligand.[10]

    • A final brief dip in distilled water is performed to remove buffer salts.[10]

    • Slides are dried under a stream of warm air.[10]

  • Exposure and Imaging:

    • Dried sections, along with autoradiographic standards, are placed against a phosphor screen.[10]

    • The screen is exposed for 1-5 days, depending on the level of radioactivity.[10]

    • The screen is then scanned using a phosphorimager to create a digital image of the radioactivity distribution.[10]

  • Quantitative Analysis:

    • Image analysis software is used to define regions of interest (ROIs) on the digital images.[16]

    • The signal intensity within each ROI is measured and converted to units of radioactivity concentration (e.g., fmol/mg tissue) by comparison to the signal from the co-exposed autoradiographic standards.[10]

    • Specific binding is calculated by subtracting the non-specific binding from the total binding for each region.[10]

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_analysis Data Acquisition & Analysis tissue_sectioning Tissue Sectioning (20 µm) mounting Thaw-Mounting on Slides tissue_sectioning->mounting storage Storage at -80°C mounting->storage pre_incubation Pre-incubation storage->pre_incubation incubation Incubation with [¹²⁵I]5-Iodo-A-85380 pre_incubation->incubation washing Washing incubation->washing drying Drying washing->drying exposure Exposure to Phosphor Screen drying->exposure scanning Phosphorimaging exposure->scanning quantification Quantitative Analysis scanning->quantification

Caption: Experimental workflow for quantitative autoradiography.

signaling_pathway cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_ligand Ligand Binding cluster_response Cellular Response receptor α4β2 nAChR channel_opening Ion Channel Opening receptor->channel_opening Activates ligand 5-Iodo-A-85380 ligand->receptor Binds to ion_influx Cation Influx (Na⁺, Ca²⁺) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream_effects Downstream Signaling depolarization->downstream_effects

Caption: 5-Iodo-A-85380 binding and signaling pathway.

References

How to mitigate locomotor suppression effects of 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Iodo-A-85380. The information provided is intended to help mitigate the common issue of locomotor suppression observed during in vivo experiments.

Troubleshooting Guides

Issue: Significant Locomotor Suppression Observed After 5-Iodo-A-85380 Administration

Researchers often encounter a dose-dependent decrease in movement or complete cessation of activity in animal subjects following the administration of 5-Iodo-A-85380. This is a known pharmacological effect of this potent α4β2* nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] The following steps can be taken to address this issue.

Logical Troubleshooting Workflow

start Start: Locomotor Suppression Observed dose_reduction 1. Dose Reduction Protocol start->dose_reduction antagonist 2. Co-administration with a nAChR Antagonist dose_reduction->antagonist If suppression persists or desired effect is lost partial_agonist 3. Co-administration with a nAChR Partial Agonist antagonist->partial_agonist If antagonist is unsuitable or has side effects confirmation 4. Confirmation of Mitigation partial_agonist->confirmation end Resolution: Locomotor Suppression Mitigated confirmation->end cluster_0 Presynaptic Terminal 5_Iodo_A_85380 5-Iodo-A-85380 alpha4beta2_nAChR α4β2* nAChR 5_Iodo_A_85380->alpha4beta2_nAChR Binds and Activates Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) alpha4beta2_nAChR->Ion_Channel_Opening Neurotransmitter_Release_Modulation Modulation of Neurotransmitter Release (e.g., Dopamine) Ion_Channel_Opening->Neurotransmitter_Release_Modulation Locomotor_Suppression Locomotor Suppression Neurotransmitter_Release_Modulation->Locomotor_Suppression acclimation 1. Acclimation to Testing Room (30-60 min) habituation 2. Habituation to Open Field Arena (5-10 min) acclimation->habituation injection 3. Administer Compounds (Vehicle, 5-Iodo-A-85380, Mitigating Agent, or Co-administration) habituation->injection recording 4. Place Animal in Arena and Record Activity (e.g., 30-60 min) injection->recording analysis 5. Analyze Data (Distance, Velocity, Time in Center) recording->analysis

References

Identifying and controlling for off-target binding of 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-A-85380. The information is designed to help identify and control for off-target binding in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using 5-Iodo-A-85380, offering insights into potential causes and solutions.

Q1: I'm observing unexpected results in my assay. Could this be due to off-target binding of 5-Iodo-A-85380?

A1: Yes, while 5-Iodo-A-85380 is a highly selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, it is not entirely specific.[1][2] Off-target binding can lead to confounding results. It has been demonstrated that 5-Iodo-A-85380 can also bind to other nAChR subtypes, most notably those containing the α6 subunit and α-conotoxin MII-sensitive receptors.[2][3][4] If your experimental system expresses these subtypes, you may be observing off-target effects.

Q2: What are the known primary and off-targets of 5-Iodo-A-85380?

A2: The primary target of 5-Iodo-A-85380 is the α4β2 nAChR.[1] Known off-targets include α6-containing nAChRs and other α-conotoxin MII-sensitive nAChRs.[2][3][4] The binding affinity of 5-Iodo-A-85380 is significantly lower for other nAChR subtypes such as α3β4, α7, and muscle-type nAChRs.[1]

Q3: How can I determine if the binding I'm seeing is specific to α4β2 nAChRs?

A3: To confirm the specificity of 5-Iodo-A-85380 binding to α4β2 nAChRs, you can perform competition binding assays. In these experiments, you would compete the binding of radiolabeled 5-Iodo-A-85380 with known selective ligands for α4β2 nAChRs and for the potential off-target receptors. A significant reduction in 5-Iodo-A-85380 binding in the presence of a selective α4β2 ligand would confirm on-target binding.

Q4: My radioligand binding assay shows high non-specific binding. What are the common causes and how can I reduce it?

A4: High non-specific binding can obscure your specific signal. Common causes include:

  • Radioligand concentration is too high: Use a concentration of [¹²⁵I]5-Iodo-A-85380 at or below its Kd value for the α4β2 receptor.

  • Insufficient blocking: Ensure your assay buffer contains a blocking agent like bovine serum albumin (BSA) to reduce binding to non-receptor surfaces.

  • Inadequate washing: Increase the volume and number of washes with ice-cold buffer to remove unbound radioligand more effectively.

  • Hydrophobicity of the ligand: While 5-Iodo-A-85380 has favorable properties, highly lipophilic compounds can exhibit increased non-specific binding. Optimizing detergent concentrations in your buffer may help.

Q5: In my functional assay, the response to 5-Iodo-A-85380 is not what I expected based on its reported potency. What could be the issue?

A5: This could be due to several factors:

  • Receptor stoichiometry: The α4β2 nAChR exists in two main stoichiometries, (α4)₂(β2)₃ (high sensitivity) and (α4)₃(β2)₂ (low sensitivity), which exhibit different functional responses to agonists.[2] 5-Iodo-A-85380 acts as a full agonist on the high-sensitivity isoform and a partial agonist on the low-sensitivity isoform.[2] The specific stoichiometry expressed in your system will influence the observed functional response.

  • Presence of off-target receptors: If your cells or tissue express α6-containing or other sensitive nAChR subtypes, the overall functional response will be a composite of the effects at all targeted receptors.

  • Receptor desensitization: Prolonged exposure to agonists can cause receptor desensitization, leading to a diminished response. Ensure your assay protocol minimizes pre-incubation times with the agonist before measurement.

Quantitative Data Summary

The following table summarizes the binding affinities of 5-Iodo-A-85380 for various nAChR subtypes.

Receptor SubtypeLigandSpeciesAssay TypeAffinity (Kd/Ki)Reference
α4β2 [¹²⁵I]5-Iodo-A-85380Rat BrainSaturation Binding10 pM (Kd)[1]
α4β2 [¹²⁵I]5-Iodo-A-85380Human BrainSaturation Binding12 pM (Kd)[1]
α3β4-containing 5-Iodo-A-85380Rat Adrenal GlandsCompetition vs. Epibatidine~1000-fold lower than Epibatidine[1]
α7 5-Iodo-A-85380RatCompetition vs. Epibatidine~60-fold lower than Epibatidine[1]
Muscle-type 5-Iodo-A-85380RatCompetition vs. Epibatidine~190-fold lower than Epibatidine[1]
α-conotoxin MII-sensitive (putative α6β2) A-85380Rat StriatumCompetition vs. [¹²⁵I]α-conotoxin MIIComplete inhibition[3]
α-conotoxin MII-sensitive (putative α6β2) A-85380Monkey Caudate & PutamenCompetition vs. [¹²⁵I]α-conotoxin MII>90% inhibition[3]

Note: Ki values are a measure of the affinity of the unlabeled drug.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and control for off-target binding of 5-Iodo-A-85380.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds, including selective ligands for potential off-targets, against the binding of [¹²⁵I]5-Iodo-A-85380 to membranes expressing nAChRs.

Materials:

  • Membrane preparation from cells or tissue expressing nAChRs.

  • [¹²⁵I]5-Iodo-A-85380 (radioligand).

  • Unlabeled 5-Iodo-A-85380 (for non-specific binding determination).

  • Selective unlabeled ligands for potential off-target receptors (e.g., a selective α6 antagonist).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup:

    • Total Binding: Add 50 µL of binding buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled 5-Iodo-A-85380 (e.g., 1 µM).

    • Competition: Add 50 µL of increasing concentrations of the competitor ligand.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]5-Iodo-A-85380 to all wells at a final concentration at or near its Kd (e.g., 10-20 pM).

  • Membrane Addition: Add 150 µL of the membrane preparation (typically 20-50 µg of protein) to all wells.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol allows for the functional characterization of 5-Iodo-A-85380's effect on specific nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest (e.g., α4 and β2, or α6 and β2).

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and recording setup.

  • Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4).

  • 5-Iodo-A-85380 stock solution.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with the cRNA encoding the desired nAChR subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply increasing concentrations of 5-Iodo-A-85380 to the oocyte via the perfusion system.

    • Record the inward current elicited by the agonist at each concentration.

  • Data Analysis:

    • Measure the peak current response at each concentration of 5-Iodo-A-85380.

    • Plot the normalized current response against the log concentration of 5-Iodo-A-85380.

    • Fit the data to a sigmoid dose-response curve to determine the EC₅₀ (concentration that elicits a half-maximal response) and the maximum response (Imax).

To control for off-target effects:

  • Express the putative off-target receptor (e.g., α6β2) in oocytes and perform the same functional assay.

  • In oocytes expressing the primary target (α4β2), co-apply 5-Iodo-A-85380 with a selective antagonist for the potential off-target receptor to see if the response is attenuated.

Visualizations

Signaling Pathway

alpha4beta2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR beta_arrestin β-arrestin1 nAChR->beta_arrestin Recruits Src Src Syk Syk Src->Syk Phosphorylates PLCg1 PLCγ1 Syk->PLCg1 Activates DAG DAG PLCg1->DAG Generates PKC PKCβII (membrane) Feedback Positive Feedback PKC->Feedback Ligand 5-Iodo-A-85380 Ligand->nAChR Binds protein_1433 14-3-3η beta_arrestin->protein_1433 Interacts with protein_1433->Src Activates PKC_cyto PKCβII (cytosol) PKC_cyto->PKC Translocates & Activates Feedback->Src Amplifies Activation

Caption: Metabotropic signaling pathway of the α4β2 nAChR.

Experimental Workflow

off_target_workflow start Start: Unexpected Experimental Result q1 Hypothesis: Potential off-target binding? start->q1 exp1 Experiment 1: Competitive Binding Assay q1->exp1 Yes exp2 Experiment 2: Functional Assay (TEVC) q1->exp2 Yes control1 Control: Use selective antagonists for known off-targets (e.g., α6) exp1->control1 control2 Control: Express putative off-target receptors (e.g., α6β2) and test 5-Iodo-A-85380 directly exp2->control2 analyze1 Analyze Ki values: Compare affinity for primary vs. off-targets control1->analyze1 analyze2 Analyze EC50/Imax: Quantify functional potency and efficacy at each receptor control2->analyze2 end Conclusion: Identify and quantify off-target effects analyze1->end analyze2->end

Caption: Workflow for identifying off-target binding.

Troubleshooting Logic

troubleshooting_logic issue Issue: High Non-Specific Binding q1 Is radioligand concentration ≤ Kd? issue->q1 s1 Solution: Lower [Radioligand] q1->s1 No q2 Is assay buffer optimized? q1->q2 Yes s1->q2 s2 Solution: Add/optimize BSA, adjust salt/detergent q2->s2 No q3 Are washing steps sufficient? q2->q3 Yes s2->q3 s3 Solution: Increase wash volume and/or repetitions q3->s3 No resolved Issue Resolved q3->resolved Yes s3->resolved

Caption: Troubleshooting high non-specific binding.

References

Best practices for handling and disposal of radioiodinated 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of radioiodinated 5-Iodo-A-85380, specifically labeled with Iodine-125 ([¹²⁵I]5-Iodo-A-85380).

Frequently Asked Questions (FAQs)

Q1: What is [¹²⁵I]5-Iodo-A-85380, and what are its primary applications?

A1: 5-Iodo-A-85380 is a potent and highly selective agonist for α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs).[1][2][3] When radiolabeled with Iodine-125, it becomes a valuable tool for in vitro and in vivo studies of these receptors, primarily in neuroscience research to investigate conditions like nicotine dependence, pain, and neurodegenerative diseases.[2][4]

Q2: What are the main hazards associated with [¹²⁵I]5-Iodo-A-85380?

A2: The primary hazards stem from two sources: the radioactivity of Iodine-125 and the neurotoxic nature of the 5-Iodo-A-85380 molecule. Iodine-125 emits low-energy gamma and X-rays, posing an external and internal radiation exposure risk.[5][6] The compound itself is a potent neurotoxin that can have physiological effects even in small quantities.

Q3: What immediate steps should I take in case of a spill?

A3: In the event of a spill, immediately notify personnel in the area and your institution's Radiation Safety Officer (RSO). Evacuate the immediate area if the spill involves a significant amount of volatile material. For minor spills, follow the established spill cleanup protocol, which includes wearing appropriate personal protective equipment (PPE), containing the spill with absorbent materials, and decontaminating the area.

Q4: How should I store [¹²⁵I]5-Iodo-A-85380?

A4: Store the radioligand in a designated and properly shielded container in a controlled area, such as a locked freezer or refrigerator, as recommended by the manufacturer. The storage area should be clearly labeled with radiation warning signs. For non-radioactive 5-Iodo-A-85380, storage at 2-8°C is recommended, and stock solutions are often frozen at -20°C.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with [¹²⁵I]5-Iodo-A-85380.

Radioligand Binding Assay Issues
Problem Potential Cause Solution
High Non-Specific Binding 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Hydrophobic interactions of the ligand with labware or filters.4. Inadequate washing.1. Use a lower concentration of the radioligand, ideally at or below the Kd value.2. Incorporate blocking agents like bovine serum albumin (BSA) in the assay buffer. Pre-coating filters and tubes with BSA can also help.3. Add a small amount of a non-ionic detergent to the buffer.4. Increase the number and volume of wash steps with ice-cold wash buffer.[7]
Low or No Specific Binding 1. Degraded or inactive receptor preparation.2. Incorrect assay conditions (e.g., pH, temperature, incubation time).3. Problems with the radioligand (e.g., degradation, low specific activity).1. Ensure proper storage and handling of the receptor source (cell membranes, tissue homogenates). Confirm receptor presence via methods like Western blotting.2. Optimize assay buffer composition, pH, incubation time, and temperature to ensure equilibrium is reached.3. Verify the age and purity of the radioligand. If possible, test its binding in a well-characterized system.
Poor Reproducibility 1. Inconsistent pipetting or dispensing of reagents.2. Variability in incubation times or temperatures.3. Inconsistent washing procedure.4. Cell or membrane preparation variability.1. Use calibrated pipettes and ensure consistent technique.2. Use a temperature-controlled incubator or water bath and adhere strictly to the planned incubation times.3. Standardize the washing process, including the volume of wash buffer and the duration of each wash.4. Ensure a consistent protocol for preparing biological samples.

Experimental Protocols

Preparation of a [¹²⁵I]5-Iodo-A-85380 Stock Solution

Objective: To prepare a concentrated stock solution of [¹²⁵I]5-Iodo-A-85380 for use in binding assays.

Materials:

  • [¹²⁵I]5-Iodo-A-85380 (refer to the Certificate of Analysis for specific activity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 0.9% saline solution[2]

  • Shielded vials

  • Calibrated micropipettes dedicated to radioactive work

Procedure:

  • Work in a designated radioactive work area, preferably in a fume hood, to minimize inhalation risk, especially with volatile iodine compounds.[8]

  • Wear appropriate PPE: two pairs of gloves, a lab coat, and safety glasses.[6]

  • Allow the vial of [¹²⁵I]5-Iodo-A-85380 to equilibrate to room temperature before opening to avoid condensation.

  • Carefully add a precise volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Gently vortex or pipette up and down to ensure the radioligand is fully dissolved. Avoid vigorous shaking to prevent denaturation.

  • Aliquot the stock solution into smaller volumes in properly shielded and labeled cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or as recommended by the manufacturer. Stock solutions in DMSO are generally stable for up to a month at -20°C.

Radioligand Binding Assay Protocol (Filtration-based)

Objective: To determine the binding of [¹²⁵I]5-Iodo-A-85380 to nAChRs in a biological sample (e.g., brain tissue homogenate).

Materials:

  • [¹²⁵I]5-Iodo-A-85380 stock solution

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Wash buffer (ice-cold binding buffer)

  • Receptor preparation (e.g., rat brain membranes)

  • Non-specific binding control (e.g., a high concentration of a competing non-radioactive ligand like nicotine or unlabeled 5-Iodo-A-85380)

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Prepare assay tubes:

    • Total Binding: Add a known amount of receptor preparation and [¹²⁵I]5-Iodo-A-85380 to the binding buffer.

    • Non-Specific Binding: Add the receptor preparation, [¹²⁵I]5-Iodo-A-85380, and a saturating concentration of the non-specific binding control to the binding buffer.

    • Blank: Contains only the radioligand and buffer to measure filter binding.

  • Incubate the tubes at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (the dissociation half-life for [¹²⁵I]5-Iodo-A-85380 is approximately 2 hours).[1]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Quantify the radioactivity on the filters using a gamma counter.

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

Data Presentation

Iodine-125 Properties and Shielding
Parameter Value Reference
Half-life 60.1 days[5]
Principal Emissions 35 keV gamma rays, 27-32 keV X-rays[5]
Half-Value Layer (Lead) 0.02 mm[5][6]
Shielding Material Lead foil or lead-impregnated acrylic[6][9]
Dose Rate (unshielded point source) 15 mrem/hour/mCi at 10 cm[5]
Binding Affinity of [¹²⁵I]5-Iodo-A-85380
Receptor Subtype Tissue Source Kd (pM) Reference
α4β2 nAChRRat Brain10[1]
α4β2 nAChRHuman Brain12[1]

Visualizations

G Workflow for Handling a Radioactive Spill spill Spill Occurs notify Notify Personnel and RSO spill->notify ppe Don PPE (2 pairs of gloves, lab coat, shoe covers) notify->ppe contain Contain Spill (Use absorbent paper) ppe->contain clean Clean Area (Use decontaminant) contain->clean waste Dispose of Contaminated Materials in Radioactive Waste clean->waste survey Survey Area for Residual Contamination waste->survey decontaminate Repeat Cleaning if Necessary survey->decontaminate Contamination Found report Document Spill and Cleanup survey->report No Contamination decontaminate->clean G Radioactive Waste Segregation and Disposal start Generate Radioactive Waste segregate Segregate Waste by Isotope (Keep I-125 separate) start->segregate solid Solid Waste (Gloves, paper, tips) segregate->solid liquid Liquid Waste (Buffers, solutions) segregate->liquid sharps Sharps Waste (Needles, pipettes) segregate->sharps solid_container Solid Radioactive Waste Container solid->solid_container liquid_container Liquid Radioactive Waste Carboy liquid->liquid_container sharps_container Sharps Radioactive Waste Container sharps->sharps_container decay Decay-in-Storage (Half-life < 100 days) solid_container->decay liquid_container->decay sharps_container->decay disposal Disposal via RSO decay->disposal

References

Validation & Comparative

A Comparative Guide to 5-Iodo-A-85380 and Epibatidine for Nicotinic Acetylcholine Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the function of nicotinic acetylcholine receptors (nAChRs) and for the development of novel therapeutics. This guide provides a detailed comparison of two potent nAChR agonists, 5-Iodo-A-85380 and epibatidine, focusing on their binding affinity and selectivity for various nAChR subtypes.

Epibatidine, a natural alkaloid, is a powerful analgesic agent that acts as a high-affinity agonist at various nAChR subtypes.[1][2] However, its therapeutic potential is severely limited by its high toxicity, which is attributed to its lack of subtype selectivity.[1][3] This has driven the development of more selective ligands like 5-Iodo-A-85380, a radio-iodinated analog of the 3-pyridyl ether A-85380.[4] 5-Iodo-A-85380 has emerged as a valuable tool for in vivo imaging and functional studies of specific nAChR subtypes due to its high potency and selectivity, particularly for α4β2* nAChRs.[4][5]

Comparative Binding Affinities

The binding affinity of a ligand for a receptor is a critical parameter for its use as a research tool or therapeutic agent. The following table summarizes the binding affinities (Ki or Kd values) of 5-Iodo-A-85380 and epibatidine for several nAChR subtypes. Lower values indicate higher affinity.

nAChR Subtype5-Iodo-A-85380 Affinity (pM)Epibatidine Affinity (pM)References
α4β2 10 (Kd, rat brain), 12 (Kd, human brain)8 (Kd, rat brain), 40 (Ki)[1][5]
α3β4 ~1000-fold lower than epibatidine-[5]
α7 ~60-fold lower than epibatidine20,000 (Ki)[1][5]
Muscle-type ~190-fold lower than epibatidine-[5]

Note: Affinity values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay methodology.

As the data indicates, while both compounds exhibit high affinity for the α4β2 subtype, 5-Iodo-A-85380 demonstrates significantly greater selectivity. It has a markedly lower affinity for α3β4, α7, and muscle-type nAChRs compared to epibatidine.[5] This enhanced selectivity makes 5-Iodo-A-85380 a superior tool for specifically investigating the role of α4β2 nAChRs in various physiological and pathological processes.

Experimental Protocols

The determination of binding affinities for these ligands primarily relies on radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay

This technique is fundamental for quantifying the affinity of a ligand for a receptor.[6] A common approach is a competition binding assay where an unlabeled compound (like 5-Iodo-A-85380 or epibatidine) competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to the receptor.[6] The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated.[6]

Key Steps:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or from brain tissue rich in the target receptor.[6]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled competitor compound.[6]

  • Separation: The bound radioligand is separated from the free radioligand, typically by vacuum filtration through glass fiber filters.[6]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]

  • Data Analysis: The data is analyzed to determine the IC50 value, which is then used to calculate the Ki value.[6]

Radioligand_Binding_Assay_Workflow cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (nAChR source) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]epibatidine) Radioligand->Incubation Competitor Competitor Ligand (5-Iodo-A-85380 or Epibatidine) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis Counting->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Ki Ki Calculation IC50->Ki nAChR_Signaling_Pathway Agonist Agonist (5-Iodo-A-85380 or Epibatidine) nAChR nAChR Agonist->nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Ion_Influx Cation Influx (Na+, Ca2+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream PI3K_Akt PI3K-Akt Pathway Downstream->PI3K_Akt MAPK MAPK Pathway Downstream->MAPK Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

References

A Comparative Guide to the Pharmacological Profiles of 5-Iodo-A-85380 and A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of two closely related nicotinic acetylcholine receptor (nAChR) agonists: 5-Iodo-A-85380 and its parent compound, A-85380. Both compounds are pivotal tools in the study of nAChRs, which are implicated in a variety of neurological and psychiatric disorders. This document synthesizes experimental data to highlight their distinct binding affinities, subtype selectivities, and functional activities.

Introduction

A-85380, or 3-(2(S)-azetidinylmethoxy)pyridine, is a potent agonist at neuronal nAChRs, demonstrating selectivity for the α4β2 subtype over other subtypes like α7 or the muscle-type α1β1δγ.[1][2] Its radioiodinated analog, 5-Iodo-A-85380, was developed to serve as a selective radioligand for in vivo imaging of α4β2 nAChRs.[3] While structurally similar, the addition of an iodine atom to the pyridine ring of A-85380 significantly alters its pharmacological profile, enhancing its selectivity for certain nAChR subtypes.[3][4] This guide will delve into these differences, providing researchers with the necessary data to select the appropriate compound for their experimental needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data on the binding affinities and functional potencies of 5-Iodo-A-85380 and A-85380 at various nAChR subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of 5-Iodo-A-85380 and A-85380 for nAChR Subtypes
nAChR Subtype5-Iodo-A-85380 (Ki, nM)A-85380 (Ki, nM)Fold Difference (A-85380 / 5-Iodo-A-85380)
α4β2 ~0.01 - 0.05[3][5]0.05[6]~1 - 5
α7 High (low affinity)[3]148[6]-
α3β4 Lower affinity than α4β2[3]--
Muscle (α1β1δγ) Lower affinity than α4β2[3]314[6]-
α6β2* Binds with high affinity[4][7]Binds to α-conotoxin MII-sensitive sites[7]-

Note: Direct comparative Ki values for all subtypes are not always available in the same study. The data is compiled from multiple sources.

Table 2: Comparative Functional Potencies (EC50, nM) of 5-Iodo-A-85380 and A-85380
Functional Assay5-Iodo-A-85380 (EC50, nM)A-85380 (EC50, nM)
Dopamine Release (rat striatum) 12-35 (α6β2* and α4β2*)[4]3[6]
Cation Efflux (human α4β2) -700[6]
Cation Efflux (ganglionic) -800[6]
Currents (human α7 in Xenopus oocytes) -8900[6]
[³H]ACh Release (rat interpeduncular nucleus) 5000[4]-
[³H]Noradrenaline Release (rat hippocampus) 3200[4]-
Ca²⁺ Increase (rat α3β4 cell line) 1600[4]-

Key Pharmacological Distinctions

Binding Affinity and Selectivity:

5-Iodo-A-85380 exhibits a remarkably high affinity for the α4β2 nAChR subtype, with reported Kd values in the picomolar range (10-12 pM) for rat and human brain tissue, respectively.[3] This is comparable to the high-affinity ligand epibatidine.[3] Crucially, 5-Iodo-A-85380 demonstrates significantly greater selectivity for the α4β2 subtype compared to other nAChRs, such as the α3β4, α7, and muscle-type receptors, when compared to epibatidine.[3] In contrast, while A-85380 is also selective for the α4β2 subtype, the iodination in 5-Iodo-A-85380 enhances this selectivity.[1][2] For instance, 5-Iodo-A-85380 is reported to be 850-fold and 27,000-fold more potent at rat brain α4β2* binding sites than at α3β4 and α7 subtypes, respectively.[4]

Interestingly, subsequent research has revealed that both compounds also interact with α6-containing nAChRs.[7][8] Competitive binding studies have shown that A-85380 can inhibit the binding of the α6* and α3* selective ligand [¹²⁵I]α-conotoxin MII.[7] 5-Iodo-A-85380 also binds to these α-conotoxin MII-sensitive receptors, indicating that its selectivity profile is not exclusively limited to α4β2* nAChRs.[4][7]

Functional Activity:

Both A-85380 and 5-Iodo-A-85380 act as agonists at nAChRs. A-85380 is characterized as a potent and full agonist in functional in vitro cation flux assays.[1][2] It potently stimulates dopamine release with an EC50 value of 3 nM.[6]

5-Iodo-A-85380 also potently activates nAChRs, particularly those involved in dopamine release.[4] It has been shown to be a full agonist on high-sensitivity α4(2)β2(3) nAChRs and a partial agonist on low-sensitivity α4(3)β2(2) nAChRs and α6-containing subtypes.[8][9] This differential efficacy at different stoichiometries of the α4β2 receptor is a significant finding.[8]

In Vivo Effects:

In vivo studies have highlighted the distinct behavioral profiles of these two compounds. A-85380 exhibits a broad-spectrum analgesic profile, with efficacy in models of acute, persistent, and neuropathic pain.[1][2] In contrast, 5-Iodo-A-85380 did not show antinociceptive effects in acute thermal pain tests (hot plate and tail flick) but was effective in the formalin test, a model of more persistent pain.[8][9] Furthermore, 5-Iodo-A-85380 induces hypothermia, suppression of locomotion, and conditioned place preference, with these effects being mediated by the β2 nAChR subunit.[8][9]

Experimental Protocols

A summary of the key experimental methodologies used to characterize these compounds is provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki or Kd) of the compounds for different nAChR subtypes.

  • General Procedure:

    • Membrane Preparation: Brain regions rich in the nAChR subtype of interest (e.g., rat cerebral cortex for α4β2) are homogenized and centrifuged to prepare cell membranes.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]cytisine or [¹²⁵I]epibatidine for α4β2) and varying concentrations of the unlabeled competitor compound (5-Iodo-A-85380 or A-85380).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assays
  • Objective: To measure the functional potency (EC₅₀) of the compounds in stimulating neurotransmitter release from synaptosomes.

  • General Procedure:

    • Synaptosome Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., rat striatum for dopamine release).

    • Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Stimulation: The loaded synaptosomes are exposed to various concentrations of the agonist (5-Iodo-A-85380 or A-85380).

    • Measurement: The amount of radioactivity released into the supernatant is measured.

    • Data Analysis: The concentration of the agonist that produces 50% of the maximal release (EC₅₀) is determined.

In Vivo Behavioral Studies
  • Objective: To assess the physiological and behavioral effects of the compounds in animal models.

  • Examples of Assays:

    • Hot Plate and Tail Flick Tests: To measure antinociceptive effects in response to thermal stimuli.

    • Formalin Test: To assess antinociceptive effects in a model of persistent pain.

    • Locomotor Activity: To measure changes in spontaneous movement.

    • Conditioned Place Preference: To evaluate the rewarding or aversive properties of a compound.

  • General Procedure:

    • Animal Subjects: Typically mice or rats are used.

    • Drug Administration: The compound is administered via a specific route (e.g., subcutaneous injection).

    • Behavioral Testing: The animals are subjected to the specific behavioral paradigm at a predetermined time after drug administration.

    • Data Collection and Analysis: Behavioral responses are quantified and statistically analyzed to determine the effect of the compound.

Visualizations

Signaling Pathway of nAChR Agonists

nAChR_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_cellular_response Cellular Response 5-Iodo-A-85380 5-Iodo-A-85380 nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) 5-Iodo-A-85380->nAChR binds to A-85380 A-85380 A-85380->nAChR binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening induces conformational change Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Cation_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->Neurotransmitter_Release Ca_Signaling->Neurotransmitter_Release Binding_Affinity_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Brain Region) Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Isolation->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Quantification Radioactivity Counting Filtration->Quantification IC50_Determination IC₅₀ Determination Quantification->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

References

5-Iodo-A-85380 versus Nicotine: A Comparative Analysis of their Effects on Intracranial Self-Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct reward-related behavioral effects of the selective α4β2 nicotinic acetylcholine receptor agonist 5-Iodo-A-85380 compared to the non-selective agonist nicotine, with a focus on intracranial self-stimulation (ICSS) studies.

This guide provides a comprehensive comparison of the effects of 5-Iodo-A-85380 and nicotine on intracranial self-stimulation (ICSS), a preclinical model used to assess the abuse potential of drugs. The data presented herein is primarily derived from a pivotal study comparing these two compounds in male Sprague-Dawley rats. This guide will delve into the quantitative differences in their effects, the detailed experimental methodologies employed, and the underlying receptor mechanisms.

Comparative Efficacy and Potency in ICSS

Experimental data reveals significant differences in the efficacy and potency of 5-Iodo-A-85380 and nicotine in modulating ICSS behavior. 5-Iodo-A-85380, a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), demonstrates a more pronounced and sustained facilitation of ICSS compared to nicotine, which acts as a non-selective nAChR agonist.

A key study demonstrated that a wide range of 5-Iodo-A-85380 doses (0.01-1.0 mg/kg) produced a significant, dose-dependent increase in the rate of self-stimulation at lower brain stimulation frequencies.[1][2] In contrast, nicotine (0.032-1.0 mg/kg) exhibited a weaker facilitation of ICSS across a more limited dose range.[1][2] Notably, higher doses of nicotine led to a decrease in ICSS rates, an effect not observed with 5-Iodo-A-85380 at any tested dose.[1][2]

CompoundDose Range (mg/kg)Effect on Low-Frequency ICSSEffect on High-Frequency ICSS
5-Iodo-A-85380 0.01 - 1.0Dose-dependent facilitationNo significant effect
Nicotine 0.032 - 1.0Weaker facilitation at lower dosesDepression at higher doses

The rate-increasing effects of 5-Iodo-A-85380 were blocked by both the non-selective nAChR antagonist mecamylamine and the selective α4β2 antagonist dihydro-β-erythroidine (DHβE), confirming the critical role of the α4β2 receptor in its rewarding effects.[1][2] Conversely, the rate-decreasing effects of high-dose nicotine were blocked by mecamylamine but not by DHβE, suggesting the involvement of nAChR subtypes other than α4β2 in these aversive-like effects.[1][2]

Experimental Protocols

The following provides a summary of the experimental methodology typically employed in ICSS studies comparing 5-Iodo-A-85380 and nicotine.

Animal Model and Surgical Procedure
  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Surgery: Rats are surgically implanted with a permanent monopolar electrode targeting the medial forebrain bundle at the level of the lateral hypothalamus. This brain region is a key component of the reward pathway.

Intracranial Self-Stimulation (ICSS) Procedure
  • Apparatus: Rats are tested in operant conditioning chambers equipped with a lever.

  • Training: Animals are trained to press the lever to receive a brief electrical stimulation to the medial forebrain bundle.

  • Testing Paradigm: A fixed-ratio 1 (FR1) schedule of reinforcement is typically used, where each lever press delivers one train of brain stimulation. The frequency of the electrical stimulation is varied across a range (e.g., 56-158 Hz) to determine the rate of responding at different levels of reward.[1][2]

Drug Administration
  • Compounds: 5-Iodo-A-85380 and nicotine are dissolved in a suitable vehicle (e.g., saline).

  • Administration: Drugs are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.

  • Antagonist Studies: To determine receptor involvement, antagonists such as mecamylamine and DHβE are administered prior to the agonist.

Signaling Pathways and Experimental Workflow

The differential effects of 5-Iodo-A-85380 and nicotine on ICSS can be understood through their interactions with different nAChR subtypes and the subsequent downstream signaling.

cluster_0 Drug Administration cluster_1 Receptor Interaction cluster_2 Behavioral Outcome (ICSS) 5-Iodo-A-85380 5-Iodo-A-85380 α4β2 nAChR α4β2 nAChR 5-Iodo-A-85380->α4β2 nAChR Selective Agonist Nicotine Nicotine Nicotine->α4β2 nAChR Non-selective Agonist Other nAChRs Other nAChRs Nicotine->Other nAChRs Facilitation (Increased Reward) Facilitation (Increased Reward) α4β2 nAChR->Facilitation (Increased Reward) Depression (Decreased Reward/Aversion) Depression (Decreased Reward/Aversion) Other nAChRs->Depression (Decreased Reward/Aversion)

Figure 1. Receptor selectivity and behavioral outcomes.

The diagram above illustrates the differential receptor interactions of 5-Iodo-A-85380 and nicotine and their resulting effects on ICSS. 5-Iodo-A-85380's selectivity for the α4β2 nAChR leads to a consistent facilitation of reward, while nicotine's broader receptor profile results in a more complex, biphasic effect.

Animal Model (Rat) Animal Model (Rat) Electrode Implantation\n(Medial Forebrain Bundle) Electrode Implantation (Medial Forebrain Bundle) Animal Model (Rat)->Electrode Implantation\n(Medial Forebrain Bundle) ICSS Training ICSS Training Electrode Implantation\n(Medial Forebrain Bundle)->ICSS Training Baseline ICSS Measurement Baseline ICSS Measurement ICSS Training->Baseline ICSS Measurement Drug Administration\n(5-Iodo-A-85380 or Nicotine) Drug Administration (5-Iodo-A-85380 or Nicotine) Baseline ICSS Measurement->Drug Administration\n(5-Iodo-A-85380 or Nicotine) Post-Drug ICSS Measurement Post-Drug ICSS Measurement Drug Administration\n(5-Iodo-A-85380 or Nicotine)->Post-Drug ICSS Measurement Data Analysis Data Analysis Post-Drug ICSS Measurement->Data Analysis

Figure 2. Experimental workflow for ICSS studies.

This flowchart outlines the typical experimental progression for evaluating the effects of psychoactive compounds on intracranial self-stimulation.

Conclusion

The selective α4β2 nAChR agonist, 5-Iodo-A-85380, produces a more robust and consistent enhancement of brain stimulation reward in the ICSS paradigm compared to the non-selective agonist, nicotine.[1][2] The effects of 5-Iodo-A-85380 are exclusively facilitatory, suggesting a higher abuse potential, and are mediated by the α4β2 receptor.[1][2] In contrast, nicotine displays a biphasic dose-response curve, with lower doses facilitating and higher doses depressing ICSS, the latter effect being mediated by non-α4β2 nAChRs.[1][2] These findings have significant implications for understanding the neurobiology of nicotine addiction and for the development of novel smoking cessation therapies targeting specific nAChR subtypes. Researchers in drug development should consider the distinct behavioral profiles of selective versus non-selective nAChR agonists in their preclinical assessments.

References

Validating 5-Iodo-A-85380 Binding Specificity with β2 Subunit Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a radioligand is paramount. This guide provides a comprehensive comparison of 5-Iodo-A-85380, a key radioligand for imaging α4β2 nicotinic acetylcholine receptors (nAChRs), and its validation using β2 subunit knockout mice. We present supporting experimental data, detailed protocols, and a comparison with the non-selective alternative, epibatidine.

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a significant target in the study of nicotine addiction, Alzheimer's disease, Parkinson's disease, and other neurological disorders. 5-Iodo-A-85380 has emerged as a valuable tool for in vivo and in vitro imaging of these receptors due to its high affinity and selectivity. The definitive validation of its specificity for β2-containing nAChRs has been demonstrated through studies utilizing β2 subunit knockout mice. In these mice, the binding of [125I]5-Iodo-A-85380 is completely eliminated, confirming that its signal is dependent on the presence of the β2 subunit.

Performance Comparison: 5-Iodo-A-85380 vs. Epibatidine

While 5-Iodo-A-85380 exhibits high selectivity for β2-containing nAChRs, other ligands, such as epibatidine, bind to a broader range of nAChR subtypes with high affinity. This lack of selectivity can complicate the interpretation of binding data. The following table summarizes the binding affinities (Ki) of these ligands for different nAChR subtypes.

LigandnAChR SubtypeBinding Affinity (Ki)Reference
5-Iodo-A-85380 α4β2 *High (pM to low nM range) [1]
β2-containing nAChRs Selective [2]
Non-β2-containing nAChRs Binding is eliminated in β2 knockout mice
Epibatidine α4β2 ~0.04 nM [3]
α3β4 ~4.4 nM [3][4]
α7 ~7.6 nM [3][4]

Note: The asterisk denotes that the receptor may contain other subunits in addition to α4 and β2.

Experimental Validation in β2 Subunit Knockout Mice

The pivotal evidence for the specificity of 5-Iodo-A-85380 comes from autoradiography studies comparing wild-type (WT) and β2 subunit knockout (KO) mice.

Animal Model[125I]5-Iodo-A-85380 BindingInterpretation
Wild-Type (WT) Mouse High specific binding in regions rich in α4β2 nAChRs (e.g., thalamus, cortex).Demonstrates the presence and distribution of β2-containing nAChRs.
β2 Subunit Knockout (KO) Mouse No specific binding observed in any brain region.Confirms that 5-Iodo-A-85380 binding is entirely dependent on the presence of the β2 subunit.

Experimental Protocols

Below are detailed methodologies for key experiments to validate radioligand binding specificity.

Generation and Genotyping of β2 Subunit Knockout Mice

Successful validation relies on the correct identification of knockout and wild-type animals.

  • Generation: β2 subunit knockout mice are typically generated using homologous recombination to disrupt the Chrnb2 gene.[5] Heterozygous mice are then interbred to produce wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) offspring.[5]

  • Genotyping: Tail biopsies are collected from pups for DNA extraction. Polymerase Chain Reaction (PCR) is performed using primers specific for the wild-type and the mutated (knockout) allele to determine the genotype of each mouse.[5]

Quantitative In Vitro Autoradiography with [125I]5-Iodo-A-85380

This technique allows for the visualization and quantification of radioligand binding in brain tissue sections.

  • Brain Section Preparation:

    • Anesthetize wild-type and β2 knockout mice and perfuse transcardially with cold saline.

    • Extract the brains and freeze them rapidly in isopentane cooled with dry ice.

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) and thaw-mount them onto gelatin-coated slides.[6]

  • Binding Assay:

    • Pre-incubate the slides in a buffer (e.g., phosphate-buffered saline, PBS) to remove endogenous acetylcholine.[6]

    • Incubate the sections with a solution containing [125I]5-Iodo-A-85380 (in the pM to low nM range) in a binding buffer.

    • To determine non-specific binding, incubate an adjacent set of sections in the same radioligand solution containing a high concentration of a competing non-radioactive ligand (e.g., nicotine or cytisine).[6]

    • Wash the slides in cold buffer to remove unbound radioligand and then rinse briefly in distilled water.[6]

  • Imaging and Analysis:

    • Expose the dried slides to a phosphor imaging plate or autoradiographic film along with radioactive standards.[6]

    • Quantify the optical density of the resulting autoradiograms using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.[6]

In Vivo Imaging with [123I]5-Iodo-A-85380 (SPECT/PET)

This method allows for the non-invasive imaging of radioligand binding in living animals.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane) and place it in the imaging scanner.[7]

    • Maintain the animal's body temperature using a heating pad.[7]

  • Radiotracer Injection and Image Acquisition:

    • Administer [123I]5-Iodo-A-85380 (or an appropriate PET isotopologue like [18F]F-A-85380) via intravenous injection (e.g., tail vein).[7][8]

    • Acquire dynamic scan data over a period of time (e.g., 60-120 minutes).[9]

  • Data Analysis:

    • Reconstruct the imaging data to generate time-activity curves for different brain regions.

    • Use a reference region devoid of specific binding (e.g., cerebellum) to estimate non-specific binding.[8]

    • Calculate specific binding ratios, such as the (thalamus - cerebellum) / cerebellum ratio, to quantify receptor density.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of validating the binding specificity of a radioligand using knockout mice.

G cluster_0 Animal Models cluster_1 Radioligand Binding Experiments cluster_2 Data Analysis & Interpretation KO β2 Knockout Mice Autoradiography In Vitro Autoradiography ([125I]5-Iodo-A-85380) KO->Autoradiography InVivo In Vivo Imaging (SPECT/PET) KO->InVivo WT Wild-Type Mice WT->Autoradiography WT->InVivo Quantification Quantification of Specific Binding Autoradiography->Quantification InVivo->Quantification Comparison Comparison between WT and KO Quantification->Comparison Validation Validation of Binding Specificity Comparison->Validation

Caption: Workflow for validating radioligand binding specificity.

nAChR Signaling Pathway

Activation of α4β2 nAChRs by agonists like acetylcholine or 5-Iodo-A-85380 leads to the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and can trigger downstream signaling cascades.

G cluster_0 Neuronal Membrane nAChR α4β2 nAChR IonChannel Ion Channel (Open) Cations Na+, Ca2+ Influx IonChannel->Cations Agonist Agonist (e.g., 5-Iodo-A-85380) Agonist->nAChR Binds Depolarization Membrane Depolarization Cations->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Response Neuronal Response (e.g., Neurotransmitter Release) Signaling->Response

Caption: Simplified α4β2 nAChR signaling pathway.

References

Unveiling the Selectivity of 5-Iodo-A-85380: A Comparative Analysis of its Interaction with Nicotinic and Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a pharmacological agent is paramount. This guide provides a comprehensive comparison of 5-Iodo-A-85380, a potent nicotinic acetylcholine receptor (nAChR) agonist, and its potential for cross-reactivity with muscarinic acetylcholine receptors (mAChRs). While celebrated for its high affinity and selectivity for the α4β2 nAChR subtype, a thorough evaluation of its interaction with the structurally distinct muscarinic receptors is crucial for a complete pharmacological characterization.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki or Kd values) of 5-Iodo-A-85380 and other relevant ligands for various nicotinic and muscarinic acetylcholine receptor subtypes. This quantitative data allows for a direct comparison of their selectivity profiles.

LigandReceptor SubtypeBinding Affinity (Ki/Kd)
5-Iodo-A-85380 α4β2 nAChR ~10-12 pM (Kd) [1]
α3β4 nAChRSignificantly lower than α4β2
α7 nAChRExhibits ~1/60th the affinity of epibatidine[1]
Muscle-type nAChRExhibits ~1/190th the affinity of epibatidine[1]
Muscarinic Receptors (M1-M5) No direct binding data available in reviewed literature
A-85380 (parent compound) α4β2 nAChR0.05 nM (Ki)[1]
α7 nAChR148 nM (Ki)[1]
Muscle-type nAChR314 nM (Ki)[1]
Epibatidine α4β2 nAChR8 pM (Kd)[1]
Neuronal nAChRs (various)High affinity (pM to low nM range)
Muscle-type nAChRLower affinity (~5 µM Ki)
Acetylcholine Nicotinic ReceptorsHigh affinity
Muscarinic ReceptorsHigh affinity (Kd ~30 nM for high-affinity sites)[2]
Atropine Muscarinic ReceptorsHigh affinity (non-selective antagonist)
Neuronal nAChRsInhibits at µM concentrations[3][4]

Experimental Protocols

The determination of binding affinities, as presented in the table above, is typically achieved through radioligand binding assays. These assays are fundamental in receptor pharmacology for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (e.g., α4β2)

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of a test compound like 5-Iodo-A-85380 for nAChRs.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., rat brain homogenate for α4β2).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]cytisine or [¹²⁵I]5-Iodo-A-85380).

  • Test compound (unlabeled 5-Iodo-A-85380 or other comparators).

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Muscarinic Acetylcholine Receptors

This protocol outlines a general procedure for a competitive binding assay to assess the affinity of a test compound for mAChRs.

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptors.

Materials:

  • Cell membranes from cells expressing specific mAChR subtypes (e.g., CHO cells transfected with M1-M5 receptors) or tissue homogenates rich in mAChRs (e.g., rat brain cortex).

  • Radioligand with high affinity for muscarinic receptors (e.g., [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB)).

  • Test compound (unlabeled 5-Iodo-A-85380).

  • Non-specific binding control (a high concentration of a known muscarinic antagonist, e.g., atropine).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Similar to the nAChR assay, prepare a membrane fraction from cells or tissue.

  • Assay Setup: Combine the membrane preparation, a fixed concentration of the muscarinic radioligand, and a range of concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for equilibrium binding.

  • Filtration: Separate bound from free radioligand by rapid filtration.

  • Washing: Wash filters with cold buffer.

  • Quantification: Measure radioactivity.

  • Data Analysis: Determine the IC50 and calculate the Ki value as described for the nAChR assay.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in assessing receptor cross-reactivity and the distinct signaling mechanisms of nicotinic and muscarinic receptors, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., Brain Tissue, Cell Lines) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation MembranePrep->Incubation Radioligand Radioligand ([³H]Ligand) Radioligand->Incubation TestCompound Test Compound (5-Iodo-A-85380) TestCompound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

G cluster_nAChR Nicotinic Receptor Signaling cluster_mAChR Muscarinic Receptor Signaling nAChR nAChR (Ligand-gated ion channel) IonInflux Na⁺/Ca²⁺ Influx nAChR->IonInflux ACh_n Acetylcholine / 5-Iodo-A-85380 ACh_n->nAChR Depolarization Membrane Depolarization IonInflux->Depolarization Response_n Fast Synaptic Transmission (e.g., Neuronal Excitation) Depolarization->Response_n mAChR mAChR (G-protein coupled receptor) GProtein G-protein activation (Gq/11 or Gi/o) mAChR->GProtein ACh_m Acetylcholine ACh_m->mAChR SecondMessenger Second Messenger Cascade (e.g., ↑IP₃/DAG or ↓cAMP) GProtein->SecondMessenger Response_m Slow, Modulatory Transmission (e.g., ↑ or ↓ excitability) SecondMessenger->Response_m

References

Unveiling Receptor Dynamics: A Comparative Guide to Cytisine's Blockade of 5-Iodo-A-85380 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cytisine and other nicotinic acetylcholine receptor (nAChR) ligands in their ability to block the in vivo binding of 5-Iodo-A-85380, a key radioligand for imaging α4β2* nAChRs. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks to facilitate a deeper understanding of these competitive interactions.

Quantitative Comparison of nAChR Ligands

The efficacy of cytisine and its alternatives in blocking 5-Iodo-A-85380 binding is summarized below. The data highlights the high affinity of these compounds for the α4β2* nicotinic acetylcholine receptor.

CompoundReceptor SubtypeBinding Affinity (Ki/Kd)In Vivo Receptor Blockade/OccupancySpeciesImaging Modality
5-Iodo-A-85380 α4β2* nAChR10-12 pM (Kd)[1]-Rat, HumanSPECT/PET
Cytisine α4β2* nAChR~1.0 nM (Ki)~84% reduction in thalamic [¹²³I]5-I-A-85380 binding (1 mg/kg, s.c.)[2]Rhesus MonkeySPECT
Nicotine α4β2* nAChR-~88% occupancy after smoking one regular cigaretteHumanPET
~79% occupancy after smoking one low-nicotine cigaretteHumanPET
~56% occupancy after using a nicotine inhalerHumanSPECT
Varenicline α4β2* nAChR-~100% occupancy with a single 0.5 mg oral dose[3][4]HumanPET
Epibatidine α4β2* nAChR8 pM (Kd)[1]High in vivo potency, but specific occupancy data with 5-Iodo-A-85380 is not readily available.--

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below is a detailed protocol for a typical in vivo blocking experiment using 5-Iodo-A-85380 and a competing ligand like cytisine.

Objective: To determine the in vivo receptor occupancy of a competing ligand at the α4β2* nAChR using 5-Iodo-A-85380 with SPECT or PET imaging.

Materials:

  • Radioligand: [¹²³I]5-Iodo-A-85380 for SPECT or an ¹⁸F-labeled analog like 2-[¹⁸F]F-A-85380 for PET.

  • Competing Ligand: Cytisine, nicotine, varenicline, or epibatidine.

  • Animal Model: Non-human primate (e.g., Rhesus monkey) or rodent models are commonly used. For human studies, healthy volunteers are recruited.

  • Imaging System: SPECT or PET scanner.

Procedure:

  • Animal Preparation: Subjects are typically anesthetized and positioned in the scanner to minimize movement. A transmission scan may be performed for attenuation correction.

  • Baseline Scan:

    • The radioligand ([¹²³I]5-Iodo-A-85380) is administered intravenously, often as a bolus followed by a constant infusion to reach equilibrium.

    • Dynamic imaging is performed for a set duration (e.g., 90-120 minutes) to measure the baseline binding of the radioligand in various brain regions.

  • Blocking Scan:

    • On a separate day, the same subject is pre-treated with the competing ligand at a specific dose and route of administration (e.g., cytisine 1 mg/kg, subcutaneously).

    • The pre-treatment time before radioligand injection is critical and determined by the pharmacokinetics of the blocking agent (e.g., 15-30 minutes).

    • The radioligand is then administered using the same protocol as the baseline scan, and imaging is performed.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed images, typically including the thalamus (high α4β2* receptor density) and cerebellum (low α4β2* receptor density, used as a reference region).

    • The binding potential (BP) or distribution volume (Vt) is calculated for each ROI in both the baseline and blocking scans.

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BP_baseline - BP_blocking) / BP_baseline] * 100

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway, competitive binding, and experimental workflow.

G α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_receptor α4β2 nAChR cluster_downstream Downstream Effects Agonist Agonist Receptor α4β2 nAChR (Closed State) Agonist->Receptor Binding Receptor_Open α4β2 nAChR (Open State) Receptor->Receptor_Open Conformational Change Ion_Influx Na+ / Ca2+ Influx Receptor_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Excitation Neuronal Excitation Depolarization->Excitation NT_Release Neurotransmitter Release Excitation->NT_Release

Caption: Agonist binding to the α4β2 nAChR induces a conformational change, leading to ion influx and neuronal excitation.

G Competitive Binding at the α4β2 nAChR cluster_ligands Competing Ligands Receptor α4β2 nAChR Binding Site 5_Iodo_A_85380 5-Iodo-A-85380 (Radioligand) 5_Iodo_A_85380->Receptor Binds to Cytisine Cytisine (Blocker) Cytisine->Receptor Competes for Binding

Caption: Cytisine competes with 5-Iodo-A-85380 for the same binding site on the α4β2 nAChR.

G In Vivo Blocking Experimental Workflow Start Start Baseline_Scan Baseline Scan: Inject [¹²³I]5-I-A-85380 Acquire SPECT/PET Data Start->Baseline_Scan Pre-treatment Pre-treatment: Administer Cytisine Baseline_Scan->Pre-treatment Blocking_Scan Blocking Scan: Inject [¹²³I]5-I-A-85380 Acquire SPECT/PET Data Pre-treatment->Blocking_Scan Analysis Data Analysis: Calculate Receptor Occupancy Blocking_Scan->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo receptor blocking experiment using a radioligand and a competing compound.

References

Unveiling the Specificity: A Comparative Guide to 5-Iodo-A-85380 for β2-Containing Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise targeting of nicotinic acetylcholine receptor (nAChR) subtypes is paramount for advancing our understanding of neurological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of 5-Iodo-A-85380, a key research tool, against other nAChR ligands, supported by experimental data to confirm its specificity for β2-containing nAChRs.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide array of physiological functions.[1][2][3] Their heterogeneity, arising from the assembly of different subunits, presents a significant challenge and a critical opportunity for drug discovery.[1][4] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain, implicated in nicotine addiction, pain perception, and neurodegenerative diseases.[3][5][6] Consequently, ligands with high selectivity for β2-containing receptors, such as 5-Iodo-A-85380, are invaluable for dissecting the roles of these specific receptor subtypes.

Comparative Analysis of Ligand Specificity

The following tables summarize the binding affinities and functional potencies of 5-Iodo-A-85380 and other commonly used nAChR ligands across various receptor subtypes. This data highlights the superior selectivity of 5-Iodo-A-85380 for β2-containing nAChRs.

Table 1: Comparative Binding Affinities (Kd/Ki, pM) of nAChR Ligands

Ligandα4β2α3β4α7Muscle-typeα6β2*
5-Iodo-A-85380 10 - 12 [7]~5000-fold lower affinity ~25,000-fold lower affinity ~140,000-fold lower affinity High Affinity [5][8]
Epibatidine8[7]High AffinityHigh AffinityHigh AffinityHigh Affinity
CytisineHigh AffinityHigh AffinityModerate AffinityHigh AffinityModerate Affinity
α-BungarotoxinNo AffinityNo AffinityHigh AffinityHigh AffinityNo Affinity
α-Conotoxin MIINo AffinityHigh AffinityNo AffinityNo AffinityHigh Affinity [8][9]

Note: α6-containing receptors also include the β2 subunit.

Table 2: Comparative Functional Potencies (EC50, nM) of nAChR Agonists

Agonistα4β2 (High Sensitivity)α4β2 (Low Sensitivity)α6β2α3β4α7
5-Iodo-A-85380 Full Agonist [5][10]Partial Agonist [5][10]12.7 ~5000-fold less potent ~25,000-fold less potent
NicotinePotent AgonistPotent AgonistPotent AgonistPotent AgonistPotent Agonist
EpibatidinePotent AgonistPotent AgonistPotent AgonistPotent AgonistPotent Agonist
CytisinePotent AgonistPotent AgonistPotent AgonistPotent AgonistPartial Agonist

Experimental Confirmation of Specificity

The specificity of 5-Iodo-A-85380 for β2-containing nAChRs has been rigorously established through a variety of experimental approaches.

Radioligand Binding Assays

A fundamental method for determining the affinity of a ligand for a receptor is the radioligand binding assay. In these experiments, a radiolabeled version of the ligand, such as [125I]5-Iodo-A-85380, is incubated with brain tissue or cells expressing specific nAChR subtypes. The amount of radioligand bound to the receptors is then measured.

Experimental Protocol: Radioligand Binding Assay

  • Tissue/Cell Preparation: Homogenize brain regions of interest (e.g., thalamus, striatum) or use cell lines engineered to express specific nAChR subtypes.

  • Incubation: Incubate the prepared tissue or cells with increasing concentrations of [125I]5-Iodo-A-85380. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor (e.g., unlabeled 5-Iodo-A-85380 or nicotine).

  • Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd), a measure of binding affinity, is determined by analyzing the saturation binding data.

Studies using this method have shown that [125I]5-Iodo-A-85380 binds with very high affinity (in the picomolar range) to α4β2 nAChRs in rat and human brain tissue.[7]

Autoradiography

Autoradiography allows for the visualization of the distribution of radioligand binding sites within tissue sections. This technique provides spatial information that complements the quantitative data from binding assays.

Experimental Protocol: Autoradiography

  • Tissue Sectioning: Prepare thin (e.g., 20 µm) frozen sections of the brain.

  • Incubation: Incubate the tissue sections with [125I]5-Iodo-A-85380.

  • Washing: Wash the sections to remove unbound radioligand.

  • Exposure: Expose the labeled tissue sections to a film or a phosphor imaging screen.

  • Imaging: Develop the film or scan the screen to visualize the distribution and density of binding sites.

Competitive autoradiography experiments have demonstrated that the binding of [125I]5-Iodo-A-85380 is potently displaced by ligands known to bind to α4β2 receptors, but not by ligands specific for other subtypes.

Functional Assays

Functional assays measure the physiological response triggered by ligand binding, such as ion flux or neurotransmitter release. These assays are crucial for determining whether a ligand acts as an agonist, antagonist, or modulator.

Experimental Protocol: Synaptosomal [3H]Dopamine Release Assay

  • Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from a brain region rich in the target receptor, such as the striatum for α6β2 nAChRs.

  • Loading: Incubate the synaptosomes with [3H]dopamine to load the terminals with the radiolabeled neurotransmitter.

  • Stimulation: Stimulate the synaptosomes with varying concentrations of the test agonist (e.g., 5-Iodo-A-85380).

  • Measurement: Measure the amount of [3H]dopamine released into the supernatant.

  • Data Analysis: Plot the concentration-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Using this method, 5-Iodo-A-85380 has been shown to be a potent agonist at both α4β2 and α6β2 nAChRs, stimulating dopamine release with high efficacy.

Studies in Knockout Mice

The most definitive evidence for the role of a specific receptor subunit comes from studies using genetically modified animals. Experiments in mice lacking the β2 nAChR subunit (β2 knockout mice) have been instrumental in confirming the specificity of 5-Iodo-A-85380.

Experimental Protocol: In Vivo Studies in β2 Knockout Mice

  • Animal Model: Utilize both wild-type and β2 knockout mice.

  • Drug Administration: Administer 5-Iodo-A-85380 to both groups of animals.

  • Behavioral/Physiological Measurement: Assess a relevant behavioral or physiological response known to be mediated by β2-containing nAChRs, such as hypothermia, antinociception, or conditioned place preference.

  • Data Comparison: Compare the effects of 5-Iodo-A-85380 in wild-type versus knockout mice.

Studies have conclusively shown that the behavioral and physiological effects of 5-Iodo-A-85380 are absent in β2 knockout mice, providing unequivocal evidence for its reliance on the β2 subunit.[5][7] Furthermore, research indicates that the effects of 5-Iodo-A-85380 are mediated by β2 and not α6 nicotinic subunits.[5][10]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the specificity of a novel nAChR ligand.

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 In Vivo Validation cluster_3 Specificity Confirmation A Test Compound (e.g., 5-Iodo-A-85380) B Radioligand Binding Assays (Multiple nAChR Subtypes) A->B C Functional Assays (e.g., Electrophysiology, Neurotransmitter Release) B->C High affinity at β2-containing subtypes D Determine Agonist/Antagonist Profile (EC50, IC50, Emax) C->D E Studies in Wild-Type Mice D->E Potent agonist at β2-containing subtypes G Behavioral/Physiological Readouts E->G F Studies in β2 Knockout Mice F->G H Confirmed Specificity for β2-Containing nAChRs G->H Effects abolished in β2 KO mice

Workflow for Determining Ligand Specificity

Signaling Pathways and Logical Relationships

The activation of β2-containing nAChRs by 5-Iodo-A-85380 leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx results in membrane depolarization and the initiation of downstream signaling cascades, ultimately leading to various physiological effects.

G cluster_0 Ligand Binding and Channel Activation cluster_1 Cellular Response cluster_2 Physiological Effect A 5-Iodo-A-85380 B β2-Containing nAChR (e.g., α4β2, α6β2) A->B C Ion Channel Opening B->C D Cation Influx (Na+, Ca2+) C->D E Membrane Depolarization D->E F Neurotransmitter Release (e.g., Dopamine) D->F G Modulation of Neuronal Activity & Behavioral Responses E->G F->G

Signaling Pathway of 5-Iodo-A-85380

Conclusion

The extensive body of experimental evidence, from in vitro binding and functional assays to in vivo studies in knockout mice, robustly confirms the high specificity of 5-Iodo-A-85380 for β2-containing nicotinic acetylcholine receptors, including the prominent α4β2 and α6β2 subtypes.[5][7][8] In comparison to less selective ligands like epibatidine and cytisine, 5-Iodo-A-85380 offers a significantly more precise tool for isolating the function of these specific receptor populations.[7] While it exhibits affinity for both α4β2 and α6β2 subtypes, its negligible interaction with other nAChRs, such as α3β4 and α7, makes it an indispensable ligand for researchers investigating the physiological and pathological roles of β2-containing nAChRs. This high degree of selectivity is crucial for the development of targeted therapeutics for a range of neurological and psychiatric disorders.

References

Differential Activation of nAChR Stoichiometries: A Comparative Analysis of 5-Iodo-A-85380 and TC-2559

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the distinct pharmacological profiles of two key nicotinic acetylcholine receptor agonists.

Neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, are crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders, including nicotine addiction, Alzheimer's disease, and Parkinson's disease.[1] These receptors exist in two primary stoichiometries with differing sensitivities to acetylcholine (ACh): a high-sensitivity (HS) isoform, (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2.[1][2][3] The differential activation of these stoichiometries presents a strategic avenue for the development of targeted therapeutics. This guide provides a comparative analysis of two prominent nAChR agonists, 5-Iodo-A-85380 and TC-2559, highlighting their distinct interactions with these α4β2 nAChR stoichiometries.

Performance Comparison at α4β2 nAChR Stoichiometries

5-Iodo-A-85380 and TC-2559 exhibit markedly different profiles in their activation of the high-sensitivity (HS) and low-sensitivity (LS) α4β2 nAChR isoforms. 5-Iodo-A-85380 acts as a potent agonist at both stoichiometries, albeit with differing efficacies, while TC-2559 demonstrates significant selectivity for the high-sensitivity (α4)2(β2)3 isoform.[2]

Like acetylcholine, 5-Iodo-A-85380 produces biphasic concentration-response curves, indicating its activity at both high and low-affinity sites.[2] It functions as a full agonist at the high-sensitivity (α4)2(β2)3 nAChRs and a partial agonist at the low-sensitivity (α4)3(β2)2 nAChRs.[1][4] In contrast, TC-2559 generates monophasic concentration-response curves, characteristic of its selective agonist activity at the (α4)2(β2)3 stoichiometry.[2]

The quantitative differences in the potency and efficacy of these compounds are summarized in the tables below.

Quantitative Data Summary

Table 1: Potency (EC50) of Agonists at α4β2 nAChR Stoichiometries

AgonistReceptor StoichiometryCell TypeEC50
5-Iodo-A-85380 (α4)2(β2)3 (High-Sensitivity)Xenopus oocytes~12-35 nM (for α6β2* and α4β2*)
(α4)3(β2)2 (Low-Sensitivity)Xenopus oocytesMarkedly less potent
TC-2559 (α4)2(β2)3 (High-Sensitivity)Xenopus oocytesNot significantly changed with stoichiometry manipulation
(α4)3(β2)2 (Low-Sensitivity)Xenopus oocytesLow efficacy

Note: Precise EC50 values for 5-Iodo-A-85380 at each distinct stoichiometry are not explicitly provided in the search results, but its higher potency at the high-sensitivity form is consistently reported.[1][5]

Table 2: Efficacy of Agonists at α4β2 nAChR Stoichiometries

AgonistReceptor StoichiometryEfficacy (relative to Acetylcholine)
5-Iodo-A-85380 (α4)2(β2)3 (High-Sensitivity)Full agonist
(α4)3(β2)2 (Low-Sensitivity)Partial agonist
TC-2559 (α4)2(β2)3 (High-Sensitivity)Dramatically enhanced maximum effect
(α4)3(β2)2 (Low-Sensitivity)28% of acetylcholine's maximum effect (in 1:1 α4:β2 ratio)

Experimental Protocols

The characterization of 5-Iodo-A-85380 and TC-2559's activity on nAChR stoichiometries relies on key in vitro methodologies, primarily two-electrode voltage clamp electrophysiology in Xenopus oocytes and calcium imaging in mammalian cell lines.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is instrumental in directly measuring the ion flow through nAChRs upon agonist application.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • mRNA Injection: Oocytes are injected with cRNA encoding human α4 and β2 nAChR subunits. To manipulate the expression of different stoichiometries, the ratio of α4 to β2 cRNA is varied (e.g., 1:1 for a mixed population, or a higher ratio of β2 to favor the (α4)2(β2)3 form).[2]

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -70 mV.

    • Agonists (Acetylcholine, 5-Iodo-A-85380, TC-2559) are applied at varying concentrations.

    • The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.

    • Dose-response curves are generated by plotting the peak current response against the agonist concentration to determine EC50 and maximal efficacy.

Calcium Imaging in HEK-293 Cells

This method assesses nAChR activation by measuring the subsequent increase in intracellular calcium concentration.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and stably or transiently transfected with cDNAs for the human α4 and β2 nAChR subunits. Similar to oocyte studies, the ratio of subunit cDNAs can be adjusted to influence the predominant stoichiometry.[2] Culturing cells at different temperatures (e.g., overnight at a lower temperature) can also increase the proportion of high-sensitivity receptors.[2][3]

  • Fluorescent Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM.[6][7]

  • Agonist Application: A baseline fluorescence is established before the application of agonists at various concentrations.

  • Fluorescence Measurement: A fluorescent imaging plate reader or a microscope equipped for fluorescence imaging is used to measure the change in fluorescence intensity upon agonist application.[2] An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The change in fluorescence is used to generate concentration-response curves to determine the potency and efficacy of the agonists.

Visualizations

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (ACh, 5-Iodo-A-85380, TC-2559) nAChR nAChR ((α4)2(β2)3 or (α4)3(β2)2) Agonist->nAChR Binds Ion_Influx Na+, Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization CICR Calcium-Induced Calcium Release (ER) Ion_Influx->CICR Triggers Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ion_Influx->Cellular_Response VDCC Voltage-Gated Ca2+ Channels Depolarization->VDCC Activates Ca_Influx Further Ca2+ Influx VDCC->Ca_Influx Ca_Influx->CICR Triggers Ca_Influx->Cellular_Response CICR->Cellular_Response

Caption: Agonist binding to nAChRs triggers ion influx, leading to cellular responses.

Experimental Workflow for nAChR Stoichiometry Analysis

Experimental_Workflow cluster_prep Preparation cluster_expression Receptor Expression cluster_assay Functional Assay cluster_analysis Data Analysis Oocytes Xenopus Oocytes Injection cRNA Injection (Oocytes) Oocytes->Injection HEK_cells HEK-293 Cells Transfection cDNA Transfection (HEK-293) HEK_cells->Transfection cRNA_cDNA α4 and β2 cRNA/cDNA cRNA_cDNA->Injection cRNA_cDNA->Transfection Stoichiometry_Control Control Stoichiometry (Varying Subunit Ratios/ Temperature) Injection->Stoichiometry_Control Transfection->Stoichiometry_Control TEVC Two-Electrode Voltage Clamp Stoichiometry_Control->TEVC Calcium_Imaging Calcium Imaging Stoichiometry_Control->Calcium_Imaging Dose_Response Dose-Response Curves TEVC->Dose_Response Calcium_Imaging->Dose_Response EC50_Efficacy Determine EC50 and Efficacy Dose_Response->EC50_Efficacy

References

5-Iodo-A-85380: A Comparative Guide for SPECT Tracer Validation in Non-Human Primates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Iodo-A-85380 as a Single Photon Emission Computed Tomography (SPECT) tracer for imaging α4β2 nicotinic acetylcholine receptors (nAChRs) in non-human primates. It offers a detailed overview of its performance against other relevant tracers, supported by experimental data and detailed protocols to aid in the design and evaluation of preclinical imaging studies.

Performance Comparison of α4β2 nAChR SPECT and PET Tracers

The selection of a radiotracer is critical for the successful in vivo imaging of α4β2 nAChRs. 5-Iodo-A-85380, labeled with Iodine-123, has been extensively validated in non-human primates and has demonstrated favorable characteristics for SPECT imaging. This section compares its performance with other notable tracers.

TracerModalityTargetKey Performance Characteristics in Non-Human Primates
[¹²³I]5-Iodo-A-85380 SPECT α4β2 nAChR Agonist High affinity and selectivity for α4β2 nAChRs.[1] Good brain penetration with regional distribution consistent with known nAChR density (Thalamus > Cortex > Cerebellum).[2] Specific binding demonstrated by blocking studies with cytisine.[2]
[¹⁸F]Nifene PETα4β2 nAChR AgonistRapid brain uptake and kinetics, allowing for shorter scan times compared to other tracers.[3][4] High specific binding in α4β2-rich regions. In rhesus monkeys, BPnd values were approximately 1.60 in the anteroventral thalamus and 1.35 in the lateral geniculate.[3]
[¹⁸F]XTRA PETα4β2 nAChR AntagonistHigh affinity and improved pharmacokinetics over older tracers, with faster achievement of transient equilibrium.[5] Well-suited for imaging extrathalamic α4β2 nAChRs.
[¹²³I]5-Iodo-A-84543 SPECTα4β2 nAChR AgonistShowed homogenous uptake in the baboon brain with no preferential localization in regions known to be rich in nAChRs, suggesting it is not a suitable tracer.
2-[¹⁸F]FA-85380 PETα4β2 nAChR AgonistOne of the most extensively used PET tracers for α4β2 nAChRs, but it exhibits slow in vivo kinetics, requiring long scan times of over 5 hours.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols for the validation of [¹²³I]5-Iodo-A-85380 in non-human primates.

Radiosynthesis of [¹²³I]5-Iodo-A-85380

The radiosynthesis of [¹²³I]5-Iodo-A-85380 is typically achieved through a two-step sequence, resulting in high radiochemical yield and purity.[2]

  • Precursor Preparation : A tin precursor, (S)-5-(tributylstannyl)-3-(1-tert-butoxycarbonyl-2-azetidinylmethoxy)pyridine, is synthesized.

  • Radioiodination : The precursor is reacted with [¹²³I]NaI in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide).

  • Deprotection : The protecting group (tert-butoxycarbonyl) is removed using an acid (e.g., trifluoroacetic acid).

  • Purification : The final product is purified using high-performance liquid chromatography (HPLC).

Non-Human Primate Preparation and Anesthesia

Proper animal handling and anesthesia are critical for obtaining high-quality and artifact-free images.

  • Fasting : Animals are typically fasted for 4-12 hours prior to the experiment to prevent vomiting and aspiration during anesthesia. Water is usually provided ad libitum.[6]

  • Anesthesia Induction : Anesthesia is induced with an intramuscular injection of ketamine.[7]

  • Anesthesia Maintenance : Anesthesia is maintained with an inhaled anesthetic, such as isoflurane, delivered via an endotracheal tube.[7][8] The concentration of isoflurane is adjusted to maintain a stable physiological state.

  • Physiological Monitoring : Throughout the imaging session, vital signs including heart rate, blood pressure, respiratory rate, and body temperature are continuously monitored.[7]

SPECT Imaging Protocol
  • Radiotracer Administration : A bolus of [¹²³I]5-Iodo-A-85380 is administered intravenously.

  • Image Acquisition : Dynamic SPECT scans are acquired over several hours to capture the uptake and washout of the tracer in the brain.

  • Image Reconstruction : The acquired data is reconstructed using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction) to generate cross-sectional images of the brain.

Data Analysis
  • Region of Interest (ROI) Definition : ROIs are drawn on the reconstructed SPECT images or on co-registered magnetic resonance (MR) images to delineate specific brain regions, such as the thalamus, cortex, and cerebellum.

  • Time-Activity Curve Generation : Time-activity curves are generated for each ROI to visualize the change in radioactivity concentration over time.

  • Quantification of Receptor Binding : The specific binding of the tracer is often quantified using ratios of specific to non-specific binding regions. A commonly used metric is the thalamus-to-cerebellum ratio, as the cerebellum is considered a region with low α4β2 nAChR density.[9][10] More advanced kinetic modeling can also be applied to estimate binding potential (BPnd).

Visualizations

α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α4β2 nAChR, a ligand-gated ion channel, by acetylcholine or agonists like 5-Iodo-A-85380 leads to the influx of cations, primarily Na⁺ and Ca²⁺.[11][12] This influx causes membrane depolarization and triggers downstream signaling cascades, including the activation of voltage-gated calcium channels and the PI3K-Akt pathway, which are involved in neuroprotection and cell survival.[13]

alpha4beta2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Na_ion Na⁺ Influx nAChR->Na_ion VGCC Voltage-Gated Ca²⁺ Channel VGCC->Ca_ion Acetylcholine Acetylcholine / 5-Iodo-A-85380 Acetylcholine->nAChR Binds PI3K_Akt PI3K-Akt Pathway Ca_ion->PI3K_Akt Activates Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VGCC Activates Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection

α4β2 nAChR Signaling Pathway

Experimental Workflow for SPECT Tracer Validation

The validation of a novel SPECT tracer in non-human primates involves a systematic workflow, from initial radiosynthesis to final data analysis, to ensure the tracer's efficacy and safety.

experimental_workflow cluster_preclinical Preclinical Validation Workflow Radiosynthesis 1. Radiosynthesis of [¹²³I]5-Iodo-A-85380 Animal_Prep 2. Non-Human Primate Preparation & Anesthesia Radiosynthesis->Animal_Prep SPECT_Imaging 3. SPECT Image Acquisition Animal_Prep->SPECT_Imaging Data_Analysis 4. Image Reconstruction & Data Analysis SPECT_Imaging->Data_Analysis Validation 5. Tracer Validation Data_Analysis->Validation

SPECT Tracer Validation Workflow

References

Disease & Therapeutic Application

Application Notes and Protocols: Utilizing 5-Iodo-A-85380 for the Study of Nicotinic Acetylcholine Receptor Alterations in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] Growing evidence implicates the nicotinic acetylcholine receptor (nAChR) system in the pathophysiology of PD.[1][3] nAChRs are widely distributed in the brain and play a crucial role in modulating neurotransmitter release, including dopamine.[3][4] Alterations in nAChR expression and function have been observed in PD patients and animal models, making them a promising target for therapeutic intervention and diagnostic imaging.[3][5]

5-Iodo-A-85380 is a selective, high-affinity ligand for the α4β2* subtype of nAChRs, the most abundant subtype in the human brain.[5][6][7] Its radioiodinated forms, [¹²⁵I]5-Iodo-A-85380 and [¹²³I]5-Iodo-A-85380, serve as invaluable tools for the in vitro and in vivo investigation of α4β2* nAChRs.[6] These radioligands enable the quantitative assessment of receptor density and distribution, providing insights into the nAChR alterations that occur in PD. This document provides detailed application notes and protocols for utilizing 5-Iodo-A-85380 to study nAChR alterations in the context of Parkinson's disease.

Quantitative Data Summary

The following tables summarize the binding characteristics of 5-Iodo-A-85380 and the observed alterations in nAChR density in Parkinson's disease.

Table 1: In Vitro Binding Affinity of [¹²⁵I]5-Iodo-A-85380 for nAChR Subtypes

nAChR SubtypeTissue SourceK_d (pM)Reference
α4β2Rat Brain10[6]
α4β2Human Brain12[6]
α3β4Rat Adrenal Glands~1000-fold lower affinity than epibatidine[6]
α7Rat Brain~60-fold lower affinity than epibatidine[6]
Muscle-typeRat Muscle~190-fold lower affinity than epibatidine[6]

Table 2: Observed Alterations of β2-containing nAChRs in Parkinson's Disease using 5-Iodo-A-85380 Radioligands

Brain RegionMethodChange in PD PatientsReference
Striatum (Caudate & Putamen)In Vitro Autoradiography ([¹²⁵I])Significant decrease, paralleling dopaminergic marker loss.[7][8]
ThalamusIn Vitro Autoradiography ([¹²⁵I])Significant reduction (~30% of control).[8]
BrainstemIn Vivo SPECT ([¹²³I])Significant decrease (20-25%).[9]
Frontal CortexIn Vivo SPECT ([¹²³I])Significant decrease (20-25%).[9]
Cortical and Subcortical RegionsIn Vivo SPECT ([¹²³I])Widespread significant decrease (~10%).[5][10]

Signaling Pathways

Activation of α4β2* nAChRs by agonists like 5-Iodo-A-85380 can trigger downstream signaling cascades that are relevant to neuronal survival and function, which are compromised in Parkinson's disease. These pathways often involve calcium influx and the activation of various kinases.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α4β2* nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens channel DA_release Dopamine Release nAChR->DA_release Modulates PI3K PI3K Ca_ion->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 / Bcl-xL AKT->Bcl2 Upregulates Neuroprotection Neuroprotection (Anti-apoptosis) Bcl2->Neuroprotection Promotes Agonist 5-Iodo-A-85380 (Agonist) Agonist->nAChR Binds to

nAChR-mediated neuroprotective signaling pathway.

Experimental Protocols

In Vitro Autoradiography with [¹²⁵I]5-Iodo-A-85380

This protocol is for the quantitative analysis of α4β2* nAChR density in post-mortem brain tissue from PD patients and healthy controls.

a. Tissue Preparation:

  • Obtain frozen post-mortem human brain tissue (e.g., striatum, cortex, thalamus) from diagnosed PD patients and age-matched controls.

  • Section the frozen tissue blocks into 20 µm thick coronal sections using a cryostat.

  • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Store the slides at -80°C until use.

b. Binding Assay:

  • Bring the slides to room temperature.

  • Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to remove endogenous ligands.[11]

  • Incubate the sections with [¹²⁵I]5-Iodo-A-85380 (concentration typically in the low pM range, e.g., 20-50 pM) in assay buffer for 90-120 minutes at room temperature.

  • For determining non-specific binding, incubate adjacent sections in the same concentration of radioligand plus a high concentration of a competing ligand (e.g., 1 µM nicotine or 1 µM unlabeled 5-Iodo-A-85380).[11]

  • Following incubation, wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl) multiple times (e.g., 3 x 5 minutes) to remove unbound radioligand.[12]

  • Perform a final quick rinse in ice-cold distilled water to remove buffer salts.[12]

  • Dry the slides under a stream of cool air.

c. Imaging and Analysis:

  • Expose the dried slides to a phosphor imaging screen for 1-5 days.[12]

  • Scan the screen using a phosphor imager.

  • Quantify the signal intensity in specific regions of interest (ROIs) using appropriate software.

  • Convert signal intensity to radioactivity concentration (e.g., fmol/mg tissue) using co-exposed radioactive standards.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

Autoradiography_Workflow start Start: Frozen Brain Tissue sectioning Cryosectioning (20 µm) start->sectioning mounting Thaw-mount on Slides sectioning->mounting preincubation Pre-incubation in Buffer mounting->preincubation incubation_total Incubation with [¹²⁵I]5-Iodo-A-85380 preincubation->incubation_total incubation_nsb Incubation with Radioligand + Competing Ligand preincubation->incubation_nsb washing Washing in Ice-Cold Buffer incubation_total->washing incubation_nsb->washing drying Drying washing->drying exposure Exposure to Phosphor Screen drying->exposure scanning Phosphor Imaging exposure->scanning analysis Quantitative Analysis of ROIs scanning->analysis end End: nAChR Density Data analysis->end

In vitro autoradiography experimental workflow.
In Vivo SPECT Imaging with [¹²³I]5-Iodo-A-85380

This protocol outlines the procedure for imaging nAChRs in living subjects (PD patients and healthy controls) using Single Photon Emission Computed Tomography (SPECT).[5][9]

a. Subject Preparation:

  • Recruit PD patients and age-matched healthy control subjects.

  • Obtain written informed consent.[13]

  • Perform a thorough clinical evaluation, including neurological and cognitive assessments (e.g., UPDRS, MMSE).

  • Subjects should undergo an overnight withdrawal of anti-parkinsonian medication where clinically feasible.

b. Radioligand Administration and SPECT Acquisition:

  • Administer a bolus intravenous injection of [¹²³I]5-Iodo-A-85380 (typically 480-510 MBq).[5]

  • Acquire dynamic SPECT data over several time points (e.g., 0-40 min, 115-135 min, and 210-230 min post-injection).[5]

  • Simultaneously, collect arterial blood samples at predefined intervals to measure the arterial input function.[5]

c. Image Analysis:

  • Reconstruct the SPECT data.

  • Co-register the SPECT images with the subject's MRI for anatomical localization of brain regions.

  • Perform a region-of-interest (ROI) analysis on the co-registered images.

  • Calculate the total distribution volume (V_T), which reflects the concentration of receptors, in various brain regions using kinetic modeling with the arterial input function.[14]

  • Compare V_T values between PD patients and control subjects to identify regions with altered nAChR density.

SPECT_Imaging_Workflow start Start: Subject Recruitment (PD Patients & Controls) prep Clinical Evaluation & Informed Consent start->prep injection IV Injection of [¹²³I]5-Iodo-A-85380 prep->injection acquisition Dynamic SPECT Data Acquisition injection->acquisition blood_sampling Arterial Blood Sampling injection->blood_sampling reconstruction Image Reconstruction acquisition->reconstruction coregistration Co-registration with MRI reconstruction->coregistration analysis ROI Analysis & Kinetic Modeling coregistration->analysis end End: Regional nAChR Distribution Volume (V_T) analysis->end

In vivo SPECT imaging experimental workflow.

Conclusion

5-Iodo-A-85380 is a powerful and selective tool for investigating the role of α4β2* nAChRs in the pathophysiology of Parkinson's disease. The protocols outlined in this document provide a framework for researchers to quantitatively assess nAChR alterations in both post-mortem tissue and living subjects. The data generated from these studies can contribute to a better understanding of the disease, the development of novel diagnostic markers, and the evaluation of potential nAChR-targeting therapies for Parkinson's disease.

References

Investigating Nicotine Addiction Mechanisms with 5-Iodo-A-85380: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 5-Iodo-A-85380, a selective ligand for α4β2 nicotinic acetylcholine receptors (nAChRs), in the investigation of nicotine addiction mechanisms.

Introduction

5-Iodo-A-85380 is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are critically involved in the reinforcing effects of nicotine and the development of nicotine dependence.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the neurobiological underpinnings of nicotine addiction. This document outlines key experimental protocols and data for the use of 5-Iodo-A-85380 and its radiolabeled analogue, [¹²⁵I]5-Iodo-A-85380.

Quantitative Data Summary

The following tables summarize the binding affinity of 5-Iodo-A-85380 for various nAChR subtypes and its in vivo effects on locomotor activity.

Table 1: Binding Affinity of 5-Iodo-A-85380 for Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor SubtypeLigandSpeciesTissueKᵢ (pM)Reference
α4β25-Iodo-A-85380RatBrain11[2]
α4β2[¹²⁵I]5-Iodo-A-85380RatBrain10 (Kd)[3][4]
α4β2[¹²⁵I]5-Iodo-A-85380HumanBrain12 (Kd)[3][4]
α3β45-Iodo-A-85380RatAdrenal Gland~1000-fold lower affinity than for α4β2[3][4]
α75-Iodo-A-85380RatBrain250,000[2]

Table 2: Dose-Dependent Effects of 5-Iodo-A-85380 on Locomotor Activity in Mice

Dose (mg/kg, s.c.)Effect on Locomotor ActivityReference
0.01No significant effect[1][2]
0.1No significant effect[1][2]
0.5Significant suppression[1][2]
1.0Significant suppression[1][2]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_dopamine Dopaminergic Neuron Terminal nAChR α4β2 nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Nicotine Nicotine / 5-Iodo-A-85380 Nicotine->nAChR Binds to Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx PKC PKC Activation Ca_Influx->PKC Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release ERK ERK Activation PKC->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

nAChR signaling cascade in nicotine addiction.

Dopamine_Reward_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopaminergic Neuron Dopamine Dopamine VTA_Neuron->Dopamine Releases GABA_Interneuron GABAergic Interneuron GABA_Interneuron->VTA_Neuron Inhibits (reduced) NAc_Neuron Medium Spiny Neuron Reward Feeling of Pleasure/Reward NAc_Neuron->Reward Nicotine Nicotine / 5-Iodo-A-85380 Nicotine->VTA_Neuron Activates α4β2 nAChRs Nicotine->GABA_Interneuron Activates then desensitizes nAChRs Dopamine->NAc_Neuron Activates D1/D2 receptors

Dopamine reward pathway activation by nicotine.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Binding_Assay Receptor Binding Assay ([¹²⁵I]5-Iodo-A-85380) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Autoradiography Quantitative Autoradiography ([¹²⁵I]5-Iodo-A-85380) Autoradiography->Data_Analysis Microdialysis In Vivo Microdialysis (Dopamine Measurement) Microdialysis->Data_Analysis Behavioral Behavioral Studies (Self-Administration, Locomotion) Behavioral->Data_Analysis

Experimental workflow for investigating 5-Iodo-A-85380.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay using [¹²⁵I]5-Iodo-A-85380

This protocol describes a competitive binding assay to determine the affinity of compounds for the α4β2 nAChR in rat brain homogenates using [¹²⁵I]5-Iodo-A-85380.

Materials:

  • [¹²⁵I]5-Iodo-A-85380 (specific activity ~2200 Ci/mmol)

  • Rat brain tissue (e.g., cortex or thalamus)

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Unlabeled 5-Iodo-A-85380 or other competing ligands

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of [¹²⁵I]5-Iodo-A-85380 (final concentration ~20-30 pM)

    • 50 µL of competing ligand at various concentrations (for competition curve) or buffer (for total binding).

    • 50 µL of a high concentration of unlabeled nicotine (e.g., 100 µM) for non-specific binding determination.

    • 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki values using the Cheng-Prusoff equation.

Protocol 2: Quantitative Autoradiography with [¹²⁵I]5-Iodo-A-85380

This protocol details the localization and quantification of α4β2 nAChRs in rodent brain sections.[5][6]

Materials:

  • [¹²⁵I]5-Iodo-A-85380

  • Frozen rodent brain sections (16-20 µm thick) mounted on slides

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Unlabeled nicotine for non-specific binding

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation: Cut frozen brain sections using a cryostat and thaw-mount them onto gelatin-coated slides. Store slides at -80°C until use.

  • Pre-incubation: Thaw the slides and pre-incubate them in incubation buffer for 20 minutes at room temperature to remove endogenous ligands.

  • Incubation: Incubate the slides with [¹²⁵I]5-Iodo-A-85380 (final concentration ~20-50 pM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, add 100 µM unlabeled nicotine to the incubation buffer for a parallel set of slides.

  • Washing: Wash the slides in ice-cold wash buffer (3 x 5 minutes) to remove unbound radioligand.

  • Perform a final quick dip in ice-cold deionized water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards. Exposure time will vary depending on the radioactivity (typically 1-3 days).

  • Image Analysis: Scan the phosphor plate or develop the film. Quantify the optical density in different brain regions using image analysis software and compare to the standards to determine the density of binding sites (fmol/mg tissue).

Protocol 3: In Vivo Microdialysis for Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of rats following the administration of 5-Iodo-A-85380.[7][8][9][10][11][12]

Materials:

  • 5-Iodo-A-85380

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Stereotaxic apparatus

  • Microdialysis probes (2-4 mm membrane)

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • HPLC system with electrochemical detection

  • Dopamine standards

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens (AP: +1.6 mm, ML: ±1.5 mm, DV: -7.8 mm from bregma). Secure the cannula with dental cement and allow the animal to recover for 5-7 days.[7]

  • Microdialysis Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow a 90-120 minute stabilization period and then collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer 5-Iodo-A-85380 (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle.

  • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Dopamine Analysis: Inject a portion of each dialysate sample into the HPLC-ECD system. Separate dopamine on a reverse-phase C18 column and quantify using the electrochemical detector.

  • Data Analysis: Express dopamine concentrations as a percentage of the baseline levels and analyze the time course of dopamine release.

Protocol 4: Intravenous Self-Administration of 5-Iodo-A-85380 in Rats

This protocol outlines the procedure for assessing the reinforcing properties of 5-Iodo-A-85380 using an intravenous self-administration paradigm in rats.[13][14][15]

Materials:

  • 5-Iodo-A-85380

  • Male Sprague-Dawley rats (300-400g)

  • Intravenous catheters

  • Operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system

  • Surgical instruments for catheter implantation

Procedure:

  • Jugular Vein Catheterization: Anesthetize the rat and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized on the back of the rat between the scapulae. Allow the rat to recover for at least 5 days.[16][17][18][19]

  • Acquisition of Self-Administration: Place the rat in the operant chamber. Connect the externalized catheter to the syringe pump via a tether and swivel system.

  • Allow the rat to acquire the self-administration behavior. A press on the "active" lever results in an intravenous infusion of 5-Iodo-A-85380 (e.g., 5 nmol/kg/infusion) over a few seconds.[13] A press on the "inactive" lever has no consequence.

  • Conduct daily 1-2 hour sessions. The acquisition phase typically lasts for 10-14 days, or until a stable pattern of responding is established.

  • Data Collection and Analysis: Record the number of presses on both the active and inactive levers. The primary measure of reinforcement is a significantly higher number of responses on the active lever compared to the inactive lever. Dose-response curves can be generated by varying the unit dose of 5-Iodo-A-85380.

References

Application Notes and Protocols: The Role of α4β2 Nicotinic Receptors in Pain Perception Using 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the role of α4β2 nicotinic acetylcholine receptors (nAChRs) in pain perception, with a specific focus on the use of the selective agonist 5-Iodo-A-85380 as a research tool. Detailed experimental protocols and data are presented to guide researchers, scientists, and drug development professionals in this area of study.

Introduction to α4β2 Nicotinic Receptors and Pain

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The α4β2 subtype is the most abundant nAChR in the brain and has been identified as a key target for the modulation of pain pathways.[1] Activation of α4β2 nAChRs has been shown to produce analgesic effects in various preclinical models of pain, including neuropathic and inflammatory pain.[[“]] These receptors are implicated in descending pain modulatory pathways, involving brainstem regions like the rostral ventromedial medulla (RVM) and the periaqueductal gray (PAG).[3][4][5] The modulation of neurotransmitter release, such as GABA, dopamine, and norepinephrine, is one of the mechanisms by which α4β2 nAChRs influence pain perception.[[“]]

5-Iodo-A-85380 (5IA) is a potent and selective agonist for the α4β2 nAChR subtype.[6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the specific role of α4β2 receptors in physiological and pathological processes, including pain.[7] 5IA has been used in a variety of in vitro and in vivo studies to characterize the pharmacology of α4β2 receptors and to explore their therapeutic potential.

Data Presentation: Properties of 5-Iodo-A-85380

The following tables summarize the key pharmacological data for 5-Iodo-A-85380.

Table 1: Binding Affinity of 5-Iodo-A-85380 for Nicotinic Receptor Subtypes

Receptor SubtypeLigandSpeciesTissueKd (pM)Reference
α4β25-[125I]iodo-A-85380RatBrain10[6]
α4β25-[125I]iodo-A-85380HumanBrain12[6]

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity.

Table 2: Selectivity of 5-Iodo-A-85380 Compared to Epibatidine

Receptor Subtype5-Iodo-A-85380 Affinity (relative to Epibatidine)Reference
α3β41/1000th[6]
α71/60th[6]
Muscle-type1/190th[6]

Table 3: In Vivo Antinociceptive Effects of 5-Iodo-A-85380 in Mice

Pain ModelDoses (mg/kg, s.c.)Pretreatment TimeAntinociceptive EffectReference
Formalin Test0.1, 0.515 minSignificant, dose-dependent reduction in paw licking[7]
Hot Plate Test0.001, 0.01, 0.1, 0.55, 10, 15, 30, 60, 120 minNo significant effect[7]
Tail-Flick Test0.001, 0.01, 0.1, 0.55, 10, 15, 30, 60, 120 minNo significant effect[7]

s.c.: subcutaneous administration

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for α4β2-mediated analgesia and a typical experimental workflow for its investigation.

alpha4beta2_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nAChR α4β2 nAChR Ca_channel Voltage-Gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Opens Vesicle Neurotransmitter Vesicle (e.g., GABA, NE) Ca_channel->Vesicle Ca²⁺ Influx Release Neurotransmitter Release Vesicle->Release Triggers Fusion Postsynaptic_receptor Postsynaptic Receptor Release->Postsynaptic_receptor Binds Signaling Downstream Signaling Postsynaptic_receptor->Signaling Analgesia Analgesia Signaling->Analgesia Agonist 5-Iodo-A-85380 Agonist->nAChR Binds and Activates

Caption: α4β2 nAChR signaling pathway in pain modulation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_model Select Animal Model (e.g., Mice) Pain_model Induce Pain Model (e.g., Formalin Injection) Animal_model->Pain_model Drug_admin Administer 5-Iodo-A-85380 (or Vehicle) Pain_model->Drug_admin Behavioral_test Perform Behavioral Test (e.g., Paw Licking Time) Drug_admin->Behavioral_test Data_collection Record and Quantify Data Behavioral_test->Data_collection Stats Statistical Analysis Data_collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for assessing analgesic effects of 5-Iodo-A-85380.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antinociceptive effects of 5-Iodo-A-85380.

Protocol 1: Formalin Test for Inflammatory Pain in Mice

This protocol is adapted from methodologies described in the literature for assessing inflammatory pain.[7][8]

  • Objective: To evaluate the antinociceptive effect of 5-Iodo-A-85380 on inflammatory pain.

  • Materials:

    • Male ICR or C57BL/6J mice (20-25 g)

    • 5-Iodo-A-85380 2HCl, dissolved in 0.9% physiological saline

    • Vehicle (0.9% physiological saline)

    • 2.5% formalin solution

    • Observation chambers (e.g., clear Plexiglas cylinders)

    • Syringes and needles for subcutaneous injection

    • Timer

  • Procedure:

    • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

    • Drug Administration:

      • Divide mice into groups (e.g., vehicle, 0.1 mg/kg 5IA, 0.5 mg/kg 5IA).

      • Administer 5-Iodo-A-85380 or vehicle subcutaneously (s.c.) at a volume of 1 mL/100g body weight.[7]

    • Pretreatment Time: Allow a pretreatment time of 15 minutes.[7]

    • Formalin Injection: Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

    • Observation: Immediately after formalin injection, return the mouse to the observation chamber and start the timer. Record the cumulative time the animal spends licking the injected paw. The observation period is typically divided into two phases:

      • Phase 1 (Acute Phase): 0-5 minutes post-injection.

      • Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.

    • Data Analysis: Compare the paw licking time between the 5-Iodo-A-85380-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post hoc test).

Protocol 2: Hot Plate Test for Thermal Pain in Mice

This protocol is based on standard methods for assessing thermal nociception.[7][8]

  • Objective: To determine if 5-Iodo-A-85380 modulates the response to acute thermal pain.

  • Materials:

    • Male ICR mice (20-25 g)

    • 5-Iodo-A-85380 2HCl, dissolved in 0.9% physiological saline

    • Vehicle (0.9% physiological saline)

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

    • Syringes and needles for subcutaneous injection

    • Timer

  • Procedure:

    • Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Drug Administration: Administer 5-Iodo-A-85380 or vehicle subcutaneously.

    • Post-treatment Measurement: At various time points after drug administration (e.g., 5, 10, 15, 30, 60, and 120 minutes), place the mouse back on the hot plate and measure the response latency.[7]

    • Data Analysis: Convert the data to the percentage of maximal possible effect (% MPE) and analyze using statistical methods such as a two-way ANOVA.

Protocol 3: Radioligand Binding Assay for α4β2 nAChRs

This protocol provides a general framework for determining the binding affinity of 5-Iodo-A-85380.

  • Objective: To determine the binding affinity (Kd) of 125I-labeled 5-Iodo-A-85380 to α4β2 nAChRs in brain tissue.

  • Materials:

    • 125I-labeled 5-Iodo-A-85380

    • Unlabeled 5-Iodo-A-85380 or another high-affinity ligand (e.g., epibatidine) for determining non-specific binding

    • Rat or human brain tissue homogenates

    • Binding buffer

    • Filtration apparatus with glass fiber filters

    • Gamma counter

  • Procedure:

    • Membrane Preparation: Prepare brain membrane homogenates from the tissue of interest (e.g., thalamus, cortex).

    • Assay Setup: In test tubes, combine the brain membrane preparation, a fixed concentration of 125I-5-Iodo-A-85380, and varying concentrations of unlabeled 5-Iodo-A-85380 (for competition binding). To determine non-specific binding, use a high concentration of an unlabeled ligand.

    • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Counting: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Concluding Remarks

5-Iodo-A-85380 is a highly valuable pharmacological tool for investigating the role of α4β2 nicotinic receptors in pain perception. Its high affinity and selectivity allow for precise probing of this receptor subtype's function.[6] Preclinical studies have demonstrated its efficacy in models of inflammatory pain, suggesting that α4β2 nAChRs are a promising target for the development of novel analgesics.[7][9] However, the lack of efficacy in acute thermal pain models suggests a modality-specific action.[7][8] It is also important to note that while highly selective, 5-Iodo-A-85380 may also bind to other nAChR subtypes, such as those containing α6 subunits, which should be considered when interpreting results.[7][10] Future research should continue to explore the complex signaling mechanisms downstream of α4β2 nAChR activation and further evaluate the therapeutic window and potential side effects of targeting this system for pain relief.

References

Application Notes and Protocols for Imaging Nicotinic Receptor Density in Schizophrenia with 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of cognitive, positive, and negative symptoms. A growing body of evidence suggests that dysfunction of the nicotinic acetylcholine receptor (nAChR) system, particularly the α4β2 subtype, plays a significant role in the pathophysiology of the disease.[1][2][3] Patients with schizophrenia have a remarkably high prevalence of tobacco smoking, which is hypothesized to be a form of self-medication to alleviate cognitive deficits by stimulating nAChRs.[1][2] Post-mortem studies have revealed alterations in the expression of both α7 and α4β2 nAChR subunits in various brain regions of individuals with schizophrenia.[1]

Imaging the density and distribution of α4β2 nAChRs in vivo provides a powerful tool to investigate the role of this receptor system in schizophrenia and to assess the therapeutic potential of novel nicotinic compounds. 5-Iodo-A-85380 (5-IA-85380) is a selective radioligand for the α4β2 nAChR subtype, and when labeled with iodine-123 ([¹²³I]5-IA-85380), it allows for in vivo visualization and quantification of these receptors using Single Photon Emission Computed Tomography (SPECT).[4] These application notes provide a comprehensive overview and detailed protocols for utilizing [¹²³I]5-IA-85380 SPECT imaging to study nicotinic receptor density in schizophrenia.

Data Presentation

Quantitative Analysis of α4β2 Nicotinic Receptor Availability

The following tables summarize quantitative findings from SPECT imaging studies using [¹²³I]5-IA-85380 in individuals with schizophrenia compared to healthy controls. The primary outcome measure is often the total distribution volume (V"T"), which is proportional to the receptor density (B"max") and inversely related to the receptor's dissociation constant (K"d").

Brain Region Schizophrenia Patients (Smokers) Healthy Controls (Smokers) Finding Reference
HippocampusDecreasedNormalReduced high-affinity nicotine binding[5]
CaudateDecreasedNormalReduced high-affinity nicotine binding[5]
CortexDecreasedNormalReduced high-affinity nicotine binding[5]
Brain Region Schizophrenia Patients (Non-Smokers) Healthy Controls (Non-Smokers) Finding Reference
ThalamusNo significant differenceNo significant differenceSimilar α4β2-nAChR availability[6]
StriatumNo significant differenceNo significant differenceSimilar α4β2-nAChR availability[6]
CortexNo significant differenceNo significant differenceSimilar α4β2-nAChR availability[6]
CerebellumNo significant differenceNo significant differenceSimilar α4β2-nAChR availability[6]

Experimental Protocols

Radioligand Synthesis: [¹²³I]5-Iodo-A-85380

The radiosynthesis of [¹²³I]5-IA-85380 is typically achieved through an iododestannylation reaction.[7]

Materials:

  • (S)-5-tributylstannyl-A-85380 precursor

  • [¹²³I]NaI

  • Peracetic acid

  • Ammonium hydroxide

  • HPLC purification system

  • C18 Sep-Pak cartridges

  • Ethanol

  • Sterile water for injection

  • 0.9% Sodium Chloride for injection

Procedure:

  • To a sealed vial containing the tributylstannyl precursor in ethanol, add [¹²³I]NaI.

  • Add peracetic acid as an oxidizing agent.

  • Heat the reaction mixture at 80°C for 15 minutes.

  • Quench the reaction with sodium metabisulfite.

  • Purify the crude product using reverse-phase HPLC.

  • The collected HPLC fraction containing [¹²³I]5-IA-85380 is then passed through a C18 Sep-Pak cartridge.

  • Elute the final product from the Sep-Pak cartridge with ethanol and dilute with sterile saline for injection.

  • Perform quality control to determine radiochemical purity, specific activity, and sterility. A high radiochemical yield (around 52%) and purity (>98%) are expected.[7]

Human Subject Preparation and SPECT Imaging Protocol

This protocol is a general guideline and should be adapted based on institutional review board (IRB) approval and local regulations.

Subject Recruitment:

  • Recruit individuals with a confirmed diagnosis of schizophrenia and age- and sex-matched healthy controls.

  • Obtain written informed consent from all participants.

  • Exclude subjects with a history of substance abuse (other than tobacco), neurological disorders, or contraindications to SPECT imaging.

  • For studies investigating the effects of smoking, recruit both smokers and non-smokers in each group.

Subject Preparation:

  • Screening: Perform a thorough physical and psychiatric evaluation, including standard clinical assessments for schizophrenia (e.g., PANSS, BPRS).

  • Medication Washout: If required by the study design, gradually taper and discontinue psychotropic medications under medical supervision. The washout period will depend on the specific medication's half-life.

  • Abstinence (for smokers): Instruct smoking participants to abstain from smoking for a specified period (e.g., 12-24 hours) before radiotracer injection to minimize receptor occupancy by nicotine.

  • Fasting: Subjects should fast for at least 4 hours prior to radiotracer administration.

  • Thyroid Blockade: Administer potassium iodide or Lugol's solution orally before radiotracer injection to block thyroid uptake of free radioiodine.

SPECT Imaging:

  • Radiotracer Administration: Administer a bolus injection of [¹²³I]5-IA-85380 intravenously. A typical dose is around 185 MBq (5 mCi).[4] Some protocols may use a bolus-plus-constant-infusion paradigm to achieve equilibrium.[8]

  • Uptake Period: Allow for a sufficient uptake period for the radiotracer to reach equilibrium in the brain. For [¹²³I]5-IA-85380, imaging is typically performed 4-6 hours post-injection.[9]

  • SPECT Acquisition:

    • Scanner: A multi-detector SPECT or SPECT/CT scanner should be used.[10]

    • Collimator: Use a low-energy, high-resolution (LEHR) or fan-beam collimator.[10]

    • Energy Window: Set a 15-20% energy window centered at 159 keV for ¹²³I.[10]

    • Acquisition Mode: Acquire data in a step-and-shoot mode over 360 degrees.

    • Projections: Acquire 120 projections with an acquisition time of 30-60 seconds per projection.[11]

    • Matrix Size: Use a 128x128 matrix.[11]

  • Image Reconstruction:

    • Algorithm: Reconstruct the images using an iterative reconstruction algorithm, such as ordered subset expectation maximization (OSEM).[12]

    • Corrections: Apply corrections for attenuation (using CT data if available), scatter, and collimator-detector response.[12]

    • Post-filtering: Apply a post-reconstruction filter (e.g., Butterworth or Gaussian) to reduce noise.

Quantitative Data Analysis
  • Image Co-registration: Co-register the SPECT images to each subject's structural MRI scan to allow for accurate anatomical delineation of brain regions.

  • Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for brain regions of interest, including the thalamus, striatum (caudate and putamen), frontal cortex, temporal cortex, parietal cortex, and cerebellum.

  • Time-Activity Curve Generation: For dynamic or infusion studies, generate time-activity curves for each ROI.

  • Kinetic Modeling:

    • Equilibrium Analysis: For bolus-plus-infusion studies, calculate the total distribution volume (V"T") at equilibrium as the ratio of the concentration of radioactivity in a brain region to the concentration of the parent radiotracer in arterial plasma.[8]

    • Reference Region Model: For bolus injection studies, a reference region model using the cerebellum as the reference region (due to its low density of α4β2 nAChRs) can be used to estimate the binding potential (BP"ND").

  • Statistical Analysis: Compare the quantitative outcome measures (V"T" or BP"ND") between schizophrenia patients and healthy controls using appropriate statistical tests, controlling for potential confounding variables such as age, sex, and smoking status.

Mandatory Visualization

Caption: Experimental workflow for [¹²³I]5-IA-85380 SPECT imaging in schizophrenia.

signaling_pathway cluster_receptor α4β2 Nicotinic Receptor cluster_downstream Downstream Signaling & Effects ACh Acetylcholine / Nicotine (or 5-IA-85380) nAChR α4β2 nAChR ACh->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release (Dopamine, GABA, Glutamate) Depolarization->NT_Release Ca_Signaling->NT_Release Gene_Expression Alterations in Gene Expression Ca_Signaling->Gene_Expression Cognitive_Function Modulation of Cognitive Function NT_Release->Cognitive_Function Impacts Gene_Expression->Cognitive_Function Impacts

Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.

References

Therapeutic Potential of Selective α4β2 nAChR Agonists: Application Notes and Protocols for 5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and experimental application of 5-Iodo-A-85380, a selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

5-Iodo-A-85380 is a potent and selective agonist for the α4β2 subtype of nicotinic acetylcholine receptors, which are widely expressed in the central nervous system.[1] Due to their involvement in various physiological and pathological processes, α4β2 nAChRs are significant targets for therapeutic intervention in a range of disorders, including nicotine dependence, pain, and several psychiatric and neurodegenerative diseases.[1][2] 5-Iodo-A-85380 has proven to be a valuable tool for elucidating the function of β2-containing nAChR subtypes.[1] The α4β2 nAChRs exist in two main stoichiometric isoforms: a high-sensitivity (HS) (α4)2(β2)3 form and a low-sensitivity (LS) (α4)3(β2)2 form.[1] 5-Iodo-A-85380 acts as a full agonist on the high-sensitivity isoform and a partial agonist on the low-sensitivity isoform.[1]

Therapeutic Potential

The selective activation of α4β2 nAChRs by agonists like 5-Iodo-A-85380 has shown promise in several therapeutic areas:

  • Nicotine Dependence: The α4β2 receptor is the primary target for nicotine in the brain and mediates its addictive properties.[3] Selective agonists could serve as smoking cessation aids by mitigating withdrawal symptoms.

  • Pain Management: Activation of α4β2 nAChRs has been shown to produce antinociceptive effects, suggesting a role for selective agonists in the treatment of chronic pain.[1][4]

  • Neurodegenerative Diseases: Dysregulation of the cholinergic system is implicated in conditions like Alzheimer's and Parkinson's disease.[2] Modulating α4β2 nAChRs may offer neuroprotective benefits.[5]

  • Psychiatric Disorders: Given the role of α4β2 nAChRs in mood and cognition, selective agonists are being investigated for their potential in treating disorders like depression and schizophrenia.[6]

Quantitative Data

The following tables summarize key quantitative parameters for 5-Iodo-A-85380, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinity of 5-[¹²⁵I]iodo-A-85380

Receptor SubtypeTissue/Cell LineKd (pM)Reference
α4β2 nAChRRat Brain10[7]
α4β2 nAChRHuman Brain12[7]

Table 2: In Vivo Effects of 5-Iodo-A-85380 in Mice

EffectTestEffective Dose RangeReference
AntinociceptionFormalin Test0.01 - 0.5 mg/kg (s.c.)[8]
Hypothermia-Dose-dependent[1]
Locomotion Suppression-Dose-dependent[1]
Conditioned Place Preference-Dose-dependent[1]

Experimental Protocols

Detailed methodologies for key experiments involving 5-Iodo-A-85380 are provided below.

Protocol 1: Radioligand Binding Assay for α4β2 nAChR

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR using [¹²⁵I]5-Iodo-A-85380.

Materials:

  • Rat or human brain tissue expressing α4β2 nAChRs

  • [¹²⁵I]5-Iodo-A-85380 (radioligand)

  • Unlabeled 5-Iodo-A-85380 or other competing ligands

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Polytron homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Assay Buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer.

    • Repeat the centrifugation and resuspension steps twice.

    • After the final wash, resuspend the pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]5-Iodo-A-85380 (at a concentration near its Kd), and 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]5-Iodo-A-85380, and 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM nicotine).

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]5-Iodo-A-85380, and 50 µL of varying concentrations of the test compound.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Mouse Formalin Test for Antinociception

This protocol assesses the antinociceptive effects of 5-Iodo-A-85380 in a mouse model of inflammatory pain.[8]

Materials:

  • Male C57BL/6J mice

  • 5-Iodo-A-85380 dissolved in physiologic saline (0.9% NaCl)[8]

  • 2.5% formalin solution in saline[8]

  • Plexiglas observation cages[8]

  • Syringes and needles for subcutaneous and intraplantar injections

Procedure:

  • Acclimation:

    • Acclimate mice to the testing room for at least 30 minutes before the experiment.

    • Place each mouse in an individual Plexiglas observation cage for 15 minutes to acclimate to the testing environment.[8]

  • Drug Administration:

    • Administer 5-Iodo-A-85380 or vehicle (saline) subcutaneously (s.c.) at the desired dose (e.g., 0.01, 0.1, 0.5 mg/kg).[8] The injection volume is typically 1 mL/100g body weight.[8]

  • Formalin Injection:

    • 15 minutes after drug administration, inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw of the mouse.[8]

  • Behavioral Observation:

    • Immediately after the formalin injection, start a timer and record the cumulative time the mouse spends licking the injected paw.

    • Observations are typically divided into two phases:

      • Phase I (acute pain): 0-5 minutes post-injection.[8]

      • Phase II (inflammatory pain): 20-45 minutes post-injection.[8]

  • Data Analysis:

    • Compare the time spent licking the paw between the drug-treated and vehicle-treated groups for both phases.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antinociceptive effect.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to α4β2 nAChR function and experimental design.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR α4β2 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel PI3K PI3K Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (e.g., anti-apoptosis) Akt->Neuroprotection agonist 5-Iodo-A-85380 agonist->nAChR Binds Ca_ion->PI3K Activates

Caption: α4β2 nAChR Signaling Pathway.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_observation Observation & Data Collection cluster_analysis Data Analysis animal_prep Animal Acclimation (30 min) drug_admin Drug/Vehicle Administration (s.c.) animal_prep->drug_admin drug_prep Prepare 5-Iodo-A-85380 (in Saline) drug_prep->drug_admin wait Wait 15 min drug_admin->wait formalin_inj Formalin Injection (intraplantar) wait->formalin_inj phase1 Phase I: 0-5 min (Record Licking Time) formalin_inj->phase1 interphase Interphase Period phase1->interphase phase2 Phase II: 20-45 min (Record Licking Time) interphase->phase2 analysis Statistical Analysis (Compare Drug vs. Vehicle) phase2->analysis

Caption: Formalin Test Workflow.

logical_relationship cluster_agonist Agonist cluster_receptor Receptor Isoforms cluster_effect Functional Effect agonist 5-Iodo-A-85380 hs_receptor High-Sensitivity (α4)₂(β2)₃ agonist->hs_receptor ls_receptor Low-Sensitivity (α4)₃(β2)₂ agonist->ls_receptor full_agonist Full Agonist hs_receptor->full_agonist leads to partial_agonist Partial Agonist ls_receptor->partial_agonist leads to

Caption: Agonist-Receptor Isoform Interaction.

References

Application Notes and Protocols for 5-Iodo-A-85380 in Preclinical Studies of Depression and Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Iodo-A-85380, a selective α4β2* nicotinic acetylcholine receptor (nAChR) partial agonist, in preclinical rodent models of depression and anxiety. Detailed protocols for key behavioral assays are provided to facilitate the design and execution of studies investigating the therapeutic potential of this compound.

Introduction

5-Iodo-A-85380 is a valuable pharmacological tool for investigating the role of α4β2* nAChRs in the pathophysiology and treatment of mood and anxiety disorders.[1] Preclinical evidence suggests that modulation of the nicotinic cholinergic system, particularly through α4β2* receptors, can produce antidepressant- and anxiolytic-like effects.[2][3][4] 5-Iodo-A-85380, as a partial agonist, offers a nuanced mechanism of action, potentially providing therapeutic benefits with a favorable side-effect profile compared to full agonists.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-Iodo-A-85380 in behavioral models of depression and anxiety.

Table 1: Antidepressant-Like Effects of 5-Iodo-A-85380 in the Forced Swim Test (Mouse)

Dose (mg/kg)Pretreatment TimeKey FindingReference
0.0330 minExhibited acute antidepressant-like effects[5]
0.130 minExhibited acute antidepressant-like effects[5]
0.330 minExhibited acute antidepressant-like effects[5]

Table 2: Anxiolytic- and Anxiogenic-Like Effects of 5-Iodo-A-85380 in Anxiety Models (Mouse)

Behavioral TestDose (mg/kg, i.p.)EffectKey MetricsReference
Elevated Plus Maze0.001Anxiolytic-likeIncreased time in open arms, Increased entries into open arms[4]
Elevated Plus Maze0.032Anxiogenic-likeIncreased time in closed arms[4]
Light-Dark Box0.032Anxiogenic-likeDecreased time in light chamber, Increased latency to enter light chamber[4]

Signaling Pathway

The antidepressant and anxiolytic effects of modulating α4β2* nAChRs are thought to involve the regulation of several downstream neurotransmitter systems implicated in mood and anxiety, including dopamine and serotonin.

5_Iodo_A_85380_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Behavioral Outcomes 5_Iodo_A_85380 5-Iodo-A-85380 alpha4beta2_nAChR α4β2* nAChR 5_Iodo_A_85380->alpha4beta2_nAChR Partial Agonist Ca_ion Ca²⁺ Influx alpha4beta2_nAChR->Ca_ion Activation NT_Release Neurotransmitter Release Ca_ion->NT_Release Dopamine_Receptor Dopamine Receptor NT_Release->Dopamine_Receptor Dopamine Serotonin_Receptor Serotonin Receptor NT_Release->Serotonin_Receptor Serotonin Postsynaptic_Signaling Postsynaptic Signaling (e.g., cAMP, PKA) Dopamine_Receptor->Postsynaptic_Signaling Serotonin_Receptor->Postsynaptic_Signaling Behavioral_Effects Antidepressant & Anxiolytic-like Effects Postsynaptic_Signaling->Behavioral_Effects Modulation of Neuronal Activity

Caption: Signaling pathway of 5-Iodo-A-85380.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity in Mice

This protocol is adapted from standard FST procedures and a study utilizing 5-Iodo-A-85380.[5][6][7][8]

Objective: To assess the antidepressant-like effects of 5-Iodo-A-85380 by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Apparatus:

  • Transparent glass or Plexiglas cylinder (20 cm diameter, 30 cm height).

  • Water at 23-25°C.

  • Video recording equipment.

  • Stopwatch.

  • Towels for drying the animals.

Procedure:

  • Animal Acclimation: House mice in the experimental room for at least 1 hour before testing.

  • Drug Administration: Administer 5-Iodo-A-85380 (0.03, 0.1, or 0.3 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Test Session:

    • Fill the cylinder with water to a depth of 15 cm.

    • Gently place the mouse into the cylinder.

    • The total test duration is 6 minutes.

    • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Forced_Swim_Test_Workflow Start Start Acclimation Animal Acclimation (≥ 1 hour) Start->Acclimation Drug_Admin Drug Administration (5-Iodo-A-85380 or Vehicle) 30 min Pre-test Acclimation->Drug_Admin Swim_Test Forced Swim Test (6 minutes) Drug_Admin->Swim_Test Data_Scoring Score Immobility (last 4 minutes) Swim_Test->Data_Scoring Analysis Statistical Analysis Data_Scoring->Analysis End End Analysis->End

Caption: Experimental workflow for the Forced Swim Test.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice

This protocol is based on standard EPM procedures and a study investigating 5-Iodo-A-85380.[4]

Objective: To evaluate the anxiolytic- or anxiogenic-like effects of 5-Iodo-A-85380 by measuring the exploration of open and closed arms of an elevated maze.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Video recording and tracking system.

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer 5-Iodo-A-85380 (e.g., 0.001 mg/kg for anxiolytic effects; 0.032 mg/kg for anxiogenic effects) or vehicle i.p. at a designated time before the test.

  • Test Session:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms suggests an anxiolytic-like effect.

    • A decrease in open arm exploration suggests an anxiogenic-like effect.

    • The total number of arm entries can be used as a measure of general locomotor activity.

Elevated_Plus_Maze_Workflow Start Start Acclimation Animal Acclimation (≥ 30 minutes) Start->Acclimation Drug_Admin Drug Administration (5-Iodo-A-85380 or Vehicle) Acclimation->Drug_Admin EPM_Test Elevated Plus Maze Test (5 minutes) Drug_Admin->EPM_Test Data_Recording Record Time and Entries in Open/Closed Arms EPM_Test->Data_Recording Analysis Statistical Analysis Data_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the Elevated Plus Maze.

Conclusion

5-Iodo-A-85380 demonstrates dose-dependent effects in preclinical models of depression and anxiety. Its antidepressant-like properties in the forced swim test and its dual anxiolytic/anxiogenic profile in the elevated plus maze highlight the compound's potential as a modulator of mood and anxiety. The provided protocols and data serve as a guide for researchers investigating the therapeutic utility of 5-Iodo-A-85380 and other α4β2* nAChR ligands. Further research is warranted to fully elucidate the mechanisms underlying these behavioral effects and to explore the translational potential of this compound.

References

Application Notes and Protocols: Assessing Cholinergic Deficits in Dementia with 5-Iodo-A-85380 SPECT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholinergic system is critically involved in cognitive functions such as memory and learning.[1][2] Its dysfunction is a well-established pathological hallmark in various forms of dementia, including Alzheimer's disease (AD) and dementia with Lewy bodies (DLB).[1][3] The "cholinergic hypothesis" of dementia posits that the decline in cognitive function is linked to the degeneration of cholinergic neurons and the subsequent reduction in acetylcholine (ACh) neurotransmission.[2][4][5]

One of the key components of the cholinergic system amenable to in-vivo imaging are the nicotinic acetylcholine receptors (nAChRs). Post-mortem studies have revealed a significant reduction of the α4β2 nAChR subtype, the most abundant nicotinic receptor in the human brain, in patients with advanced AD.[1][6] This makes the α4β2 nAChR a valuable biomarker for assessing the progression of cholinergic deficits and a target for therapeutic interventions.

Single-Photon Emission Computed Tomography (SPECT) using the radioligand 123I-5-Iodo-A-85380 ([123I]5IA) offers a powerful tool to quantify the density of α4β2 nAChRs in the living human brain. [123I]5IA is a selective antagonist for the α4β2 nAChR subtype with high affinity and favorable kinetics for SPECT imaging.[1][7] This document provides detailed application notes and protocols for utilizing [123I]5IA SPECT to assess cholinergic deficits in dementia.

Radioligand: 5-Iodo-A-85380

5-Iodo-A-85380 is an analog of the potent nicotinic agonist A-85380. The radioiodinated form, [123I]5IA, exhibits high selectivity and affinity for the α4β2 nAChR subtype.[7][8] In vitro studies have demonstrated its high specificity for nAChRs with minimal binding to other receptors.[9] Its favorable properties, including good brain penetration and a high ratio of specific to nonspecific binding, make it a superior radioligand for in vivo imaging of α4β2 nAChRs.[7][9]

Pharmacological Properties of 5-Iodo-A-85380

PropertyValueSpeciesReference
Kd (α4β2 nAChR) 10 pMRat brain[7]
Kd (α4β2 nAChR) 12 pMHuman brain[7]
Selectivity High for α4β2 over other nAChR subtypes (α3β4, α7, muscle-type)Rat[7]

Clinical Applications in Dementia

[123I]5IA SPECT has been employed in several clinical research studies to investigate cholinergic deficits in various dementia subtypes. These studies have consistently demonstrated reductions in α4β2 nAChR availability in patients with dementia compared to healthy controls.

Summary of Key Findings from [123I]5IA SPECT Studies in Dementia

Dementia TypeBrain Regions with Reduced nAChR BindingKey FindingsReferences
Alzheimer's Disease (AD) Frontal cortex, temporal cortex, striatum, pons, medial temporal cortex.Significant reductions in α4β2 nAChR binding have been observed in mild to moderate AD.[10][11] Some studies suggest that these reductions are more prominent in later stages of the disease.[6][12] The pattern of nAChR reduction can differ from that of cerebral perfusion deficits.[10][11][6][10][11][12]
Dementia with Lewy Bodies (DLB) Frontal cortex, temporal cortex, cingulate cortex, striatum.DLB patients show significant reductions in α4β2 nAChR binding.[1] Interestingly, some studies have reported increased nAChR levels in the occipital cortex, which may correlate with visual hallucinations.[1][1]
Mild Cognitive Impairment (MCI) Medial temporal cortex.Reduced nAChR binding has been detected in individuals with MCI, suggesting that cholinergic deficits may be an early event in the disease process.[13] However, other studies have not found significant differences compared to healthy controls, indicating the heterogeneity of this condition.[12][12][13]

Experimental Protocols

The following protocols provide a general framework for conducting [123I]5IA SPECT imaging studies. Specific parameters may need to be optimized based on the available equipment and institutional guidelines.

Subject Preparation
  • Inclusion/Exclusion Criteria:

    • Subjects should be non-smokers to avoid nicotine interference with receptor binding.

    • A thorough medical history and neurological examination should be conducted.

    • Exclusion criteria should include any contraindications to SPECT imaging or exposure to radiation.

  • Informed Consent: Obtain written informed consent from all participants or their legal guardians, in accordance with institutional review board (IRB) guidelines.

  • Pre-imaging Instructions: Subjects should be instructed to abstain from caffeine and alcohol for at least 24 hours prior to the scan.

Radioligand Administration and Imaging
  • Radioligand: [123I]5-Iodo-A-85380 is typically administered intravenously.

  • Dosing Regimen: A bolus injection followed by a constant infusion is often used to achieve equilibrium conditions during imaging.[12]

  • Imaging Window: Imaging is typically performed 6-8 hours post-injection to allow for optimal specific binding and clearance of unbound tracer.[12]

  • SPECT Scanner: A high-resolution, multi-detector SPECT scanner is recommended.

  • Acquisition Parameters:

    • Collimator: Low-energy, high-resolution collimator.

    • Energy Window: Centered around the 159 keV photopeak of 123I with a width of 15-20%.

    • Matrix Size: 128x128.

    • Rotation: 360° with 60-120 projections.

    • Acquisition Time: 20-40 seconds per projection.

Data Analysis
  • Image Reconstruction: Images should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation and scatter.[14][15]

  • Image Registration: The SPECT images should be co-registered to a structural MRI of the subject to allow for accurate anatomical localization of brain regions.

  • Region of Interest (ROI) Analysis:

    • Define ROIs on the co-registered MRI for brain regions of interest (e.g., frontal cortex, temporal cortex, hippocampus, striatum, thalamus, and cerebellum).

    • The cerebellum is often used as a reference region for non-specific binding due to its low density of α4β2 nAChRs.[6]

  • Quantification:

    • The primary outcome measure is the binding potential (BPND), which reflects the density of available receptors.

    • BPND is calculated as: (Activity in ROI - Activity in Cerebellum) / Activity in Cerebellum.

    • Alternatively, the distribution volume ratio (DVR) can be calculated.

Visualizations

Cholinergic Signaling Pathway in Dementia

Cholinergic_Pathway_Dementia cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_dementia Pathology in Dementia choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach Acetylcholine (ACh) chat->ach vacht VAChT ach->vacht vesicle Synaptic Vesicle vacht->vesicle ach_cleft ACh vesicle->ach_cleft ap Action Potential ca_channel Voltage-gated Ca2+ Channel ap->ca_channel calcium Ca2+ ca_channel->calcium calcium->vesicle Fusion & Release pre_receptor α4β2 nAChR (Autoreceptor) ach_cleft->pre_receptor Modulates Release ache AChE ach_cleft->ache Degradation post_receptor α4β2 nAChR ach_cleft->post_receptor choline_reuptake Choline Transporter ache->choline_reuptake choline_reuptake->choline na_channel Na+ Channel post_receptor->na_channel sodium Na+ na_channel->sodium depolarization Depolarization (Neuronal Excitation) sodium->depolarization downstream Downstream Signaling (Cognition, Memory) depolarization->downstream degeneration Cholinergic Neuron Degeneration reduced_chat Reduced ChAT Activity degeneration->reduced_chat reduced_ach Reduced ACh Release degeneration->reduced_ach reduced_receptors Reduced Postsynaptic α4β2 nAChRs degeneration->reduced_receptors

Caption: Cholinergic signaling at the synapse and its disruption in dementia.

Experimental Workflow for [123I]5IA SPECT Imaging

SPECT_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Data Analysis Phase subject_selection Subject Selection (Inclusion/Exclusion Criteria) informed_consent Informed Consent subject_selection->informed_consent pre_scan_instructions Pre-Scan Instructions (Fasting, No Stimulants) informed_consent->pre_scan_instructions radioligand_admin [123I]5IA Administration (Bolus + Infusion) pre_scan_instructions->radioligand_admin uptake_period Uptake Period (6-8 hours) radioligand_admin->uptake_period spect_acquisition SPECT Data Acquisition uptake_period->spect_acquisition reconstruction Image Reconstruction (OSEM, Attenuation/Scatter Correction) spect_acquisition->reconstruction mri_acquisition Structural MRI Acquisition co_registration SPECT-MRI Co-registration mri_acquisition->co_registration reconstruction->co_registration roi_definition ROI Definition co_registration->roi_definition quantification Quantification of BP_ND (ROI-based analysis) roi_definition->quantification stat_analysis Statistical Analysis (Group Comparisons) quantification->stat_analysis

References

5-Iodo-A-85380: A High-Affinity Research Tool for Advancing Smoking Cessation Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Iodo-A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, which plays a crucial role in the reinforcing effects of nicotine and the development of nicotine addiction. Its high affinity and selectivity make it an invaluable research tool for elucidating the neurobiological mechanisms underlying nicotine dependence and for the preclinical evaluation of novel smoking cessation therapies. This document provides detailed application notes and protocols for the use of 5-Iodo-A-85380 in key research applications.

Application Notes

5-Iodo-A-85380 can be utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of α4β2 nAChRs in nicotine addiction. Its primary applications include:

  • Characterizing nAChR Binding: Radioiodinated forms of 5-Iodo-A-85380, such as [¹²⁵I]5-Iodo-A-85380 and [¹²³I]5-Iodo-A-85380, are powerful radioligands for quantifying the density and distribution of α4β2 nAChRs in the brain. These studies are critical for understanding the receptor upregulation that occurs with chronic nicotine exposure and the subsequent downregulation during abstinence.

  • Investigating Nicotine-Related Behaviors: 5-Iodo-A-85380 can be used in animal models to study its effects on nicotine self-administration, intracranial self-stimulation, and other behaviors relevant to nicotine addiction. These experiments help to assess the potential of α4β2-targeting compounds to reduce the rewarding effects of nicotine.

  • Elucidating Signaling Pathways: By selectively activating α4β2 nAChRs, 5-Iodo-A-85380 allows researchers to dissect the downstream signaling cascades, such as dopamine release in the mesolimbic pathway, that are integral to the addictive properties of nicotine.

Quantitative Data Summary

The following tables summarize the key binding affinities and in vivo effects of 5-Iodo-A-85380.

Table 1: In Vitro Binding Affinity of [¹²⁵I]5-Iodo-A-85380 for nAChR Subtypes
Receptor Subtype Dissociation Constant (Kd)
α4β2 (rat brain)10 pM[1]
α4β2 (human brain)12 pM[1]
α3β4 (rat adrenal glands)~10,000 pM (estimated 1/1000th the affinity of epibatidine)[1]
α7 (rat brain)Lower affinity (exhibits 1/60th the affinity of epibatidine)[1]
Muscle-type (rat)Lower affinity (exhibits 1/190th the affinity of epibatidine)[1]
Table 2: In Vivo Effects of 5-Iodo-A-85380 on Nicotine-Related Behaviors in Rodents
Behavioral Assay Effect of 5-Iodo-A-85380
Nicotine Self-AdministrationDose-dependently reduces nicotine intake.[2][3]
Intracranial Self-Stimulation (ICSS)Produces a robust increase in ICSS rates, suggesting abuse potential.[4][5]
Conditioned Place PreferenceInduces conditioned place preference.
LocomotionSuppresses locomotion at higher doses.
AntinociceptionProduces antinociceptive effects in the formalin test.

Experimental Protocols

Protocol 1: In Vitro Receptor Autoradiography with [¹²⁵I]5-Iodo-A-85380

This protocol describes the use of [¹²⁵I]5-Iodo-A-85380 to label α4β2 nAChRs in brain tissue sections for visualization and quantification.

Materials:

  • Frozen brain tissue sections (10-20 µm) mounted on slides

  • [¹²⁵I]5-Iodo-A-85380

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 µM nicotine or epibatidine)

  • Phosphor imaging screen or autoradiography film

  • Radioactive standards

Procedure:

  • Tissue Preparation: Thaw slide-mounted brain sections to room temperature.

  • Pre-incubation: Pre-incubate slides in incubation buffer for 20-30 minutes at room temperature to remove endogenous ligands.

  • Incubation: Incubate the slides with [¹²⁵I]5-Iodo-A-85380 (typically in the low pM range) in incubation buffer for 60-120 minutes at room temperature. For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of an unlabeled competitor.

  • Washing: Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes (e.g., 3 x 5 minutes).

  • Drying: Briefly rinse the slides in ice-cold deionized water and dry them under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film along with radioactive standards. Exposure time will vary depending on the radioactivity but is typically 1-5 days.

  • Data Analysis: Scan the phosphor screen or develop the film. Quantify the signal intensity in specific brain regions using densitometry software and compare it to the radioactive standards to determine receptor density.

Protocol 2: In Vivo Nicotine Self-Administration in Rats

This protocol outlines a procedure to assess the effect of 5-Iodo-A-85380 on the reinforcing properties of nicotine.

Materials:

  • Adult male Sprague-Dawley rats with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers and an infusion pump

  • Nicotine solution (e.g., 0.03 mg/kg/infusion)

  • 5-Iodo-A-85380 solution

  • Saline solution (vehicle control)

Procedure:

  • Training: Train rats to self-administer nicotine by pressing an "active" lever, which delivers a nicotine infusion, on a fixed-ratio schedule (e.g., FR5). The "inactive" lever has no programmed consequences. Training sessions are typically 1-2 hours daily.

  • Stable Baseline: Continue training until rats exhibit stable levels of nicotine intake.

  • Drug Administration: Prior to a self-administration session, administer a dose of 5-Iodo-A-85380 or vehicle via an appropriate route (e.g., subcutaneous injection).

  • Testing: Place the rat in the operant chamber and allow it to self-administer nicotine for the standard session duration.

  • Data Collection: Record the number of infusions earned and the number of presses on both the active and inactive levers.

  • Data Analysis: Compare the number of nicotine infusions earned following 5-Iodo-A-85380 administration to the vehicle control condition to determine the effect of the compound on nicotine reinforcement.

Mandatory Visualizations

G cluster_0 Nicotine/5-Iodo-A-85380 Signaling Pathway Nicotine Nicotine or 5-Iodo-A-85380 nAChR α4β2 nAChR Nicotine->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization VTA VTA Dopaminergic Neuron Depolarization->VTA Excites DA_Release Dopamine Release in NAc VTA->DA_Release Stimulates Reward Reinforcement & Reward (Addiction) DA_Release->Reward Mediates

Caption: Signaling pathway of nicotine and 5-Iodo-A-85380 leading to dopamine release and reinforcement.

G cluster_1 In Vitro Autoradiography Workflow start Start: Frozen Brain Tissue sectioning Cryosectioning (10-20 µm) start->sectioning preincubation Pre-incubation (Remove endogenous ligands) sectioning->preincubation incubation Incubation with [¹²⁵I]5-Iodo-A-85380 preincubation->incubation washing Washing (Remove unbound radioligand) incubation->washing drying Drying washing->drying exposure Exposure to Phosphor Screen/Film drying->exposure analysis Data Analysis: Quantify Receptor Density exposure->analysis

Caption: Experimental workflow for in vitro autoradiography using [¹²⁵I]5-Iodo-A-85380.

G cluster_2 Logical Relationship in Smoking Cessation Research High_Affinity 5-Iodo-A-85380: High affinity for α4β2 nAChR Selective_Activation Selective Activation of α4β2 nAChRs High_Affinity->Selective_Activation Leads to Modulation_DA Modulation of Dopamine Release Selective_Activation->Modulation_DA Results in Altered_Behavior Alteration of Nicotine-Seeking Behavior Modulation_DA->Altered_Behavior Causes Therapeutic_Target Validation of α4β2 nAChR as a Therapeutic Target Altered_Behavior->Therapeutic_Target Provides evidence for

Caption: Logical framework for using 5-Iodo-A-85380 in smoking cessation research.

References

Application Notes and Protocols for Measuring nAChR Occupancy by Varenicline with [123I]5-Iodo-A-85380

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Varenicline is a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) and is an effective smoking cessation aid.[1][2][3] Its therapeutic mechanism involves a dual action: it partially stimulates the receptor to reduce withdrawal symptoms and cravings, and it acts as an antagonist by blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[1][2] Quantifying the in vivo occupancy of α4β2 nAChRs by varenicline is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and developing novel therapeutics targeting this system.

This document provides detailed application notes and protocols for measuring α4β2 nAChR occupancy by varenicline using Single Photon Emission Computed Tomography (SPECT) with the radioligand [123I]5-Iodo-A-85380. [123I]5-Iodo-A-85380 (also known as [123I]5IA) is a selective and high-affinity radiotracer for the α4β2 subtype of nAChRs, making it a valuable tool for in vivo imaging studies.[4][5][6]

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) of Varenicline and Related Ligands
CompoundReceptor SubtypeKi (nM)SpeciesReference
Vareniclineα4β20.14Rat[7]
Vareniclineα6β20.12Rat[7]
Vareniclineα3β4>500-fold lower affinity than α4β2Human[2]
Vareniclineα7>3500-fold lower affinity than α4β2Human[2]
Varenicline5-HT3350Human[2]
5-Iodo-A-85380α4β20.010 - 0.012Rat, Human[5][6]
5-Iodo-A-85380α3β451Rat[5]
5-Iodo-A-85380α7250Rat[5]
Nicotineα4β2*1.6Mouse[8]

Note: The asterisk () indicates the potential presence of other nicotinic subunits in the receptor complex.*

Table 2: Varenicline Dose, Plasma Concentration, and α4β2* nAChR Occupancy
Varenicline DosePlasma Concentration (ng/mL)Brain RegionReceptor Occupancy (%)Imaging ModalityReference
0.5 mg (single dose)1.1 - 1.7Thalamus, Brainstem~100% (90% lower confidence limit of 89%)PET (with 2-[18F]FA)[9][10]
1 mg twice daily (13 days)Not specifiedThalamus, Midbrain, Putamen, Ventral StriatumSignificant reduction in radioligand binding potentialPET (with [18F]AZAN)[1][11]
0.25 mg dailyNot specifiedNot specified60% - 70%Not specified[12]

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of varenicline at the α4β2 nicotinic acetylcholine receptor in the context of nicotine dependence.

varenicline_mechanism Mechanism of Varenicline at the α4β2 nAChR cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron nAChR α4β2 nAChR Dopamine_Vesicle Dopamine Vesicles nAChR->Dopamine_Vesicle Stimulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Reward_Signal Reward & Reinforcement (Pleasure) Dopamine_Release->Reward_Signal Leads to Nicotine Nicotine (from smoking) Nicotine->nAChR Full Agonist Varenicline Varenicline Varenicline->nAChR Partial Agonist & Competitive Antagonist

Caption: Varenicline's dual action at the α4β2 nAChR.

Experimental Protocols

Protocol 1: Measurement of Varenicline-Induced α4β2 nAChR Occupancy using [123I]5-Iodo-A-85380 SPECT

This protocol outlines the key steps for a clinical research study to determine the percentage of α4β2 nAChR occupancy in the human brain at a given dose of varenicline.

1. Subject Recruitment and Screening:

  • Recruit healthy, non-smoking human subjects to avoid confounding effects of nicotine.

  • Perform a thorough medical history, physical examination, and routine laboratory tests to ensure eligibility.

  • Obtain written informed consent from all participants.

2. Study Design:

  • Employ a within-subject, test-retest design.

  • Baseline Scan (Pre-Varenicline): Perform a SPECT scan with [123I]5-Iodo-A-85380 to determine baseline receptor availability.

  • Varenicline Administration: Administer a specified dose of varenicline (e.g., a single oral dose or a multiple-day regimen). The timing of the post-varenicline scan should be chosen to coincide with peak plasma concentrations of varenicline.[10]

  • Occupancy Scan (Post-Varenicline): Perform a second SPECT scan with [123I]5-Iodo-A-85380 to measure receptor availability in the presence of varenicline.

3. Radiotracer Administration:

  • Administer approximately 171-185 MBq of [123I]5-Iodo-A-85380 intravenously as a bolus injection.[13][14][15]

  • The effective dose equivalent of [123I]5-Iodo-A-85380 is estimated to be 30 ± 1.4 µSv/MBq, which is considered an acceptable radiation burden.[13][14]

4. SPECT Image Acquisition:

  • Use a high-resolution, multi-headed SPECT camera.

  • Acquire dynamic or static images over a period of several hours (e.g., 6 hours).[4]

  • The distribution of [123I]5-Iodo-A-85380 in the brain is consistent with the known density of nAChRs, with the highest uptake in the thalamus, moderate levels in the brain stem, cerebellum, and basal ganglia, and lower levels in cortical regions.[4][16]

5. Arterial Blood Sampling and Metabolite Analysis:

  • For quantitative analysis, obtain serial arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma.[4]

  • Analyze plasma samples to determine the fraction of unmetabolized [123I]5-Iodo-A-85380.[4]

6. Image Processing and Data Analysis:

  • Reconstruct SPECT images and co-register them with individual MRI scans for anatomical localization of brain regions of interest (ROIs).

  • Define ROIs, including the thalamus, striatum, cerebellum, and cortical areas.

  • Calculate the distribution volume (VT), which is an index of receptor availability, for each ROI using appropriate kinetic modeling (e.g., a two-tissue compartment model or graphical analysis like the Logan plot).[4][17]

  • The cerebellum can be considered as a reference region with low specific binding.

7. Calculation of Receptor Occupancy:

  • Calculate the percentage of α4β2 nAChR occupancy in each ROI using the following formula:

    • Occupancy (%) = [(VT_baseline - VT_post-varenicline) / VT_baseline] x 100

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical varenicline occupancy study.

experimental_workflow Experimental Workflow for Varenicline nAChR Occupancy Study cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Subject_Screening Subject Screening & Consent MRI_Scan Structural MRI Acquisition Subject_Screening->MRI_Scan Baseline_SPECT Baseline [123I]5-Iodo-A-85380 SPECT Scan MRI_Scan->Baseline_SPECT Varenicline_Admin Varenicline Administration Baseline_SPECT->Varenicline_Admin Occupancy_SPECT Post-Varenicline [123I]5-Iodo-A-85380 SPECT Scan Varenicline_Admin->Occupancy_SPECT Image_Reconstruction Image Reconstruction & Co-registration Occupancy_SPECT->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (Calculate VT) Image_Reconstruction->Kinetic_Modeling Occupancy_Calculation Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calculation Statistical_Analysis Statistical Analysis Occupancy_Calculation->Statistical_Analysis

Caption: A step-by-step workflow for the varenicline occupancy study.

Logical Relationships

The relationship between varenicline dose, receptor occupancy, and its clinical effects is a key aspect of its therapeutic action.

logical_relationship Relationship between Varenicline Dose, Occupancy, and Clinical Effects cluster_clinical_effects Clinical Effects Varenicline_Dose Varenicline Dose Plasma_Concentration Plasma Varenicline Concentration Varenicline_Dose->Plasma_Concentration Determines Receptor_Occupancy α4β2 nAChR Occupancy (%) Plasma_Concentration->Receptor_Occupancy Drives Reduced_Craving Reduced Craving & Withdrawal Symptoms Receptor_Occupancy->Reduced_Craving Leads to Reduced_Smoking_Reward Reduced Reward from Nicotine Receptor_Occupancy->Reduced_Smoking_Reward Leads to Smoking_Cessation Increased Likelihood of Smoking Cessation Reduced_Craving->Smoking_Cessation Reduced_Smoking_Reward->Smoking_Cessation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Iodo-A-85380 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Iodo-A-85380 dihydrochloride, a halogenated organic compound. Adherence to these procedures is critical to protect personnel and the environment.

I. Chemical Profile and Hazard Assessment

Key Hazards:

  • Toxicity: The precise toxicity of this compound is not fully documented in publicly available sources. However, related pyridine compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Improper disposal, such as drain disposal, is strictly prohibited.[5][6]

II. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for laboratory chemical waste accumulation, based on regulations from agencies like the Environmental Protection Agency (EPA).

ParameterGuidelineCitation(s)
Waste Category Halogenated Organic Waste[7][8]
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of total hazardous waste, but typically no more than 25 gallons of chemical waste per laboratory.[7][9]
Acute Hazardous Waste Limit No more than 1 quart of reactive acutely hazardous chemical waste.[9]
Container Headspace Leave at least 5% of the container volume as headspace to allow for thermal expansion.[10]
Maximum Storage Time 6 months within an academic facility.[5][11]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common standard, but consult your institution's specific guidelines).

2. Waste Segregation and Collection:

  • Crucially, do not mix halogenated waste with non-halogenated waste. [7][8] This is critical for proper disposal and can significantly impact disposal costs.

  • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, contaminated gloves), in a designated and compatible hazardous waste container.[10][12]

  • For liquid waste, use a sealable, airtight, and chemically compatible container. Polyethylene or glass containers are generally suitable.[6][12]

  • For solid waste, such as contaminated consumables, use a designated solid waste container, like a heavy-duty plastic bag or a labeled puncture-resistant container for sharps.[9][10]

3. Waste Container Labeling:

  • Label the waste container clearly and accurately before adding any waste.[7][13]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate percentages.[8]

    • The specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date (the date the first drop of waste is added).[13]

    • The name of the principal investigator or laboratory contact.

4. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA).[10]

  • Ensure the container is kept closed at all times, except when adding waste.[5][7]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Utilize secondary containment, such as a chemically resistant tub, to contain any potential leaks.[10]

5. Arranging for Disposal:

  • Once the container is nearly full (leaving adequate headspace) or the accumulation time limit is approaching, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) office.[10]

  • Follow your institution's specific procedures for requesting a waste pickup.

IV. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: Generate Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_select Select Designated 'Halogenated Waste' Container ppe->container_select label_container Label Container: 'Hazardous Waste', Chemical Name, Date container_select->label_container add_waste Add Waste to Container label_container->add_waste store_waste Store Sealed Container in Secondary Containment in SAA add_waste->store_waste check_full Container Full or Time Limit Reached? store_waste->check_full check_full->store_waste No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end End: Waste Removed by EHS request_pickup->end

References

Personal protective equipment for handling 5-Iodo-A-85380 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Iodo-A-85380 dihydrochloride, a highly potent neurotoxic compound. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Compound Information and Hazard Assessment

This compound is a potent and selective agonist for the α4β2 and α6β2 nicotinic acetylcholine receptors (nAChRs).[1] Its high affinity and biological activity necessitate handling it as a highly potent active pharmaceutical ingredient (HPAPI).[2][3] While a specific Occupational Exposure Limit (OEL) has not been established, its pharmacological profile demands the most stringent safety precautions to prevent accidental exposure.

Key Hazard Considerations:

  • High Potency: Active at very low concentrations, increasing the risk of adverse effects from minimal exposure.

  • Neurotoxicity: As a nicotinic acetylcholine receptor agonist, it can have significant neurological effects.

  • Unknown Long-Term Effects: Comprehensive toxicological data is limited.

A summary of key data is presented in the table below.

PropertyValueSource
Molecular Formula C9H11IN2O · 2HCl
Molecular Weight 363.03 g/mol
Appearance Off-white powderSigma-Aldrich
Solubility Water (22 mg/mL), DMSOSigma-Aldrich, TargetMol
Storage 2-8°C, protect from light. Desiccate.Sigma-Aldrich, Tocris Bioscience
Biological Activity High affinity α4β2 and α6β2 nAChR agonist.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is mandatory. The following workflow outlines the key steps to be performed within a designated and controlled environment.

cluster_prep Preparation and Handling cluster_safety Safety and Disposal receiving Receiving and Inventory storage Secure and Designated Storage (2-8°C, Dark) receiving->storage Verify Integrity weighing Weighing in Containment (Vented Balance Enclosure) storage->weighing Transport in Secondary Container dissolution Dissolution in a Fume Hood weighing->dissolution Transfer in Sealed Container experiment Experimental Use dissolution->experiment Use Immediately or Store Properly decontamination Decontamination of Surfaces and Equipment experiment->decontamination Post-Experiment waste_collection Segregated Waste Collection (Solid & Liquid) decontamination->waste_collection disposal Hazardous Waste Disposal (Incineration) waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary barrier against exposure. The following should be worn at all times when handling the compound:

  • Gloves: Double gloving with nitrile gloves is required. Inspect gloves for any signs of damage before use and change them frequently.

  • Lab Coat: A dedicated, disposable, solid-front gown with tight-fitting cuffs.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

    • Store the compound in its original, tightly sealed container in a secure, ventilated, and clearly labeled area at 2-8°C, protected from light.

  • Weighing:

    • All weighing activities must be conducted in a containment device such as a vented balance enclosure or a glove box.

    • Use dedicated, disposable weighing tools.

    • After weighing, carefully seal the primary container and decontaminate its exterior before returning it to storage.

  • Dissolution:

    • Prepare solutions in a certified chemical fume hood.

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If sonication is required, ensure the container is sealed.

  • Experimental Use:

    • Conduct all experimental procedures involving the compound in a chemical fume hood.

    • Clearly label all solutions.

    • Minimize the generation of aerosols.

Disposal and Decontamination Plan

Proper disposal and decontamination are critical to prevent environmental contamination and secondary exposure.

Waste Disposal
  • Solid Waste: All contaminated solid waste (e.g., gloves, weighing paper, disposable lab coats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal service, preferably by incineration.

Decontamination

Caution: The reactivity of this compound with common decontamination agents is not fully characterized. The formation of potentially hazardous byproducts is possible. Therefore, a multi-step decontamination process is recommended.

  • Initial Cleaning: Wipe all surfaces and equipment with a detergent solution to physically remove the compound.

  • Chemical Inactivation (with caution):

    • Prepare a fresh solution of 1 M sodium hydroxide or a >10% sodium hypochlorite (bleach) solution.

    • Apply the solution to the surface and allow a contact time of at least 30 minutes.

    • Note: Due to the iodo- group, reacting with bleach could potentially generate volatile and hazardous iodinated byproducts. This step should be performed in a well-ventilated area (fume hood) and with appropriate respiratory protection.

  • Final Rinse: Thoroughly rinse the surfaces with water.

  • Verification: If analytical methods are available, perform wipe tests to confirm the absence of residual contamination.

By implementing these rigorous safety and handling protocols, researchers can work safely with this compound while minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-A-85380 dihydrochloride
Reactant of Route 2
5-Iodo-A-85380 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.